Cymoxanil-d3
Description
Properties
IUPAC Name |
(1E)-2-(ethylcarbamoylamino)-2-oxo-N-(trideuteriomethoxy)ethanimidoyl cyanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-3-9-7(13)10-6(12)5(4-8)11-14-2/h3H2,1-2H3,(H2,9,10,12,13)/b11-5+/i2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERJKGMBORTKEO-SGEHABMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)C(=NOC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(\C#N)/C(=O)NC(=O)NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Cymoxanil-d3: Applications in Quantitative Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cymoxanil-d3, a deuterated analog of the fungicide Cymoxanil. Its primary application in research is as an internal standard for the accurate quantification of Cymoxanil in various matrices using mass spectrometry-based methods. This document details its chemical properties, primary research uses, experimental protocols, and the metabolic pathways of its non-labeled counterpart, Cymoxanil.
Introduction to this compound
This compound is a stable isotope-labeled form of Cymoxanil, a fungicide belonging to the cyanoacetamide-oxime class of chemicals. The three hydrogen atoms on the methoxy group of Cymoxanil are replaced with deuterium atoms. This isotopic substitution results in a mass shift of +3 Da, allowing for its differentiation from the unlabeled Cymoxanil by a mass spectrometer. This property makes this compound an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations that can occur during sample preparation, extraction, and analysis, thereby ensuring high accuracy and precision in quantitative studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 1-(2-Cyano-2-methoxy-d3-iminoacetyl)-3-ethylurea |
| Synonyms | (E)-2-(3-ethylureido)-N-(methoxy-d3)-2-oxoacetimidoyl cyanide |
| CAS Number | 2140803-92-3[1] |
| Molecular Formula | C₇H₇D₃N₄O₃[1] |
| Molecular Weight | 201.2 g/mol [1] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃)[1][2] |
| Appearance | Solid |
| Solubility | Slightly soluble in Chloroform and Methanol[1] |
Primary Research Use: Internal Standard for Quantitative Analysis
The principal application of this compound in a research setting is as an internal standard for the quantification of Cymoxanil in various samples, particularly in food and environmental matrices. Due to its chemical similarity to Cymoxanil, this compound co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. This allows for the accurate determination of Cymoxanil concentrations by correcting for matrix effects and variations in sample processing.
Analytical Workflow for Quantification
The general workflow for the quantitative analysis of Cymoxanil using this compound as an internal standard is depicted below. This process typically involves sample extraction, cleanup, and subsequent analysis by LC-MS/MS.
Experimental Protocols
Sample Preparation using QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.
Materials:
-
Homogenized sample (e.g., 10 g of fruit or vegetable)
-
This compound internal standard solution
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)
-
Dispersive solid-phase extraction (d-SPE) cleanup tubes (containing primary secondary amine (PSA) and C18 sorbents)
-
Centrifuge
Protocol:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube.
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: A suitable gradient to achieve separation of Cymoxanil from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cymoxanil | 199.0 | 128.0 | 8 |
| 111.0 | 18 | ||
| This compound | 202.0 | 128.0 | 8 |
| 111.0 | 18 |
Note: The precursor ion for this compound is deduced based on the +3 Da mass shift. Product ions are assumed to be the same as the non-labeled compound, which is a common observation for this type of deuteration. These parameters should be optimized on the specific instrument being used.
Metabolic Pathways of Cymoxanil in Botrytis cinerea
Understanding the metabolism of Cymoxanil is crucial for interpreting residue analysis data and for research into its mode of action and potential resistance mechanisms. Studies in the fungus Botrytis cinerea have elucidated several metabolic pathways.
Synthesis of this compound
While detailed synthetic procedures for this compound are not widely published, a plausible route involves the methylation of a precursor with a deuterated methylating agent. The general synthesis of Cymoxanil involves the reaction of a cyanoacetyl intermediate with ethylurea. To introduce the deuterium labels, a deuterated methylating agent such as d6-dimethyl sulfate would be used in the synthesis of the methoxyimino group.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of the fungicide Cymoxanil. Its use as an internal standard in isotope dilution mass spectrometry minimizes analytical variability and compensates for matrix effects. The experimental protocols and metabolic pathway information provided in this guide serve as a valuable resource for the design and execution of robust analytical methods in food safety, environmental monitoring, and agricultural research.
References
An In-depth Technical Guide to Cymoxanil-d3 (CAS: 2140803-92-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cymoxanil-d3, a deuterated isotopologue of the fungicide Cymoxanil. This document is intended to serve as a core resource for professionals in research and development, offering detailed information on its chemical properties, analytical applications, and the biochemical pathways of its non-labeled counterpart.
Chemical and Physical Properties
This compound is primarily utilized as an internal standard in analytical chemistry for the precise quantification of Cymoxanil in various matrices.[1][2][3][4] The incorporation of three deuterium atoms on the methoxy group provides a distinct mass shift, facilitating its use in mass spectrometry-based assays.
| Property | Value | Reference(s) |
| CAS Number | 2140803-92-3 | [3] |
| Molecular Formula | C₇H₇D₃N₄O₃ | [2][3] |
| Molecular Weight | 201.2 g/mol | [2][3] |
| Synonyms | (E)-2-(3-ethylureido)-N-(methoxy-d3)-2-oxoacetimidoyl cyanide, 1-(2-Cyano-2-methoxy-d3-iminoacetyl)-3-ethylurea | [2] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [2][3] |
| Formulation | Solid | [2][3] |
| Solubility | Chloroform: slightly soluble, Methanol: slightly soluble | [4] |
| Unlabeled CAS Number | 57966-95-7 | [5] |
Application as an Internal Standard
The primary application of this compound is as an internal standard for the quantification of Cymoxanil by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative analysis as it effectively compensates for variations in sample preparation, instrument response, and matrix effects.[6][7]
General Experimental Protocol for Quantification of Cymoxanil using LC-MS/MS
The following is a generalized protocol for the analysis of Cymoxanil in a given matrix, employing this compound as an internal standard. This protocol may require optimization for specific matrices and instrumentation.
2.1.1 Sample Preparation
-
Weighing: Accurately weigh a homogenized sample (e.g., 10 g of soil or plant material) into a centrifuge tube.[8]
-
Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Extraction: Add an appropriate extraction solvent (e.g., acetonitrile or acetone-based mixture) and homogenize.[8][9]
-
Purification: Perform a clean-up step, such as solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE), to remove interfering matrix components.[8]
-
Reconstitution: Evaporate the solvent and reconstitute the extract in a suitable mobile phase for LC-MS/MS analysis.
2.1.2 LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a suitable modifier like formic acid or ammonium formate.[10]
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Cymoxanil and this compound should be optimized for maximum sensitivity and selectivity.
Workflow for Pesticide Residue Analysis
The use of deuterated internal standards is a critical component of robust pesticide residue analysis workflows.
Caption: A generalized workflow for pesticide residue analysis.
Mechanism of Action of Cymoxanil
While this compound serves as an analytical tool, the biological activity resides in the unlabeled Cymoxanil molecule. Recent studies have elucidated that Cymoxanil's fungicidal activity stems from its ability to disrupt essential cellular processes in susceptible fungi.[11]
Cymoxanil has been shown to inhibit the enzyme dihydrofolate reductase (DHFR).[11][12] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By inhibiting DHFR, Cymoxanil effectively halts nucleic acid synthesis, leading to the cessation of fungal growth and proliferation.[11][13] Another study suggests that Cymoxanil can also impair respiration by inhibiting cytochrome c oxidase.[14]
Caption: The inhibitory effect of Cymoxanil on fungal growth.
Synthesis of Cymoxanil
While a specific synthesis protocol for this compound is not publicly available, the synthesis of the parent compound, Cymoxanil, is well-documented. It is produced through the condensation of cyanoacetic acid with ethylurea, followed by conversion to a hydroximino derivative and subsequent methylation.[5] The synthesis of this compound would likely follow a similar pathway, utilizing a deuterated methylating agent in the final step.
Conclusion
This compound (CAS: 2140803-92-3) is an indispensable tool for the accurate and reliable quantification of the fungicide Cymoxanil. Its use as an internal standard in mass spectrometry-based methods addresses the challenges of matrix effects and analytical variability. Understanding the chemical properties of this compound, the analytical workflows in which it is employed, and the biochemical mechanism of its non-labeled analogue provides a comprehensive foundation for researchers and scientists in the fields of analytical chemistry, environmental science, and agricultural research.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Biochemicals - CAT N°: 27840 [bertin-bioreagent.com]
- 4. This compound | CAS 2140803-92-3 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Cymoxanil | C7H10N4O3 | CID 5364079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. lcms.cz [lcms.cz]
- 10. Determination of cymoxanil in drinking water and soil using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cymoxanil disrupts RNA synthesis through inhibiting the activity of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cymoxanil (Ref: DPX T3217) [sitem.herts.ac.uk]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The fungicide cymoxanil impairs respiration in Saccharomyces cerevisiae via cytochrome c oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Deuterium-Labeled Cymoxanil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis process for deuterium-labeled cymoxanil, specifically cymoxanil-d3. The strategic incorporation of deuterium isotopes into drug molecules, a process known as deuteration, is a valuable tool in drug discovery and development. It can modulate the metabolic fate of a compound, potentially leading to an improved pharmacokinetic profile by leveraging the kinetic isotope effect. This guide provides a plausible synthetic pathway, detailed experimental protocols, and relevant data for the preparation of cymoxanil labeled with deuterium on the methoxy group.
Overview of the Synthetic Strategy
The synthesis of deuterium-labeled cymoxanil (this compound) mirrors the established manufacturing process of the parent compound. The key modification occurs in the final step, where a deuterated methylating agent is introduced to install the trideuteromethoxy group. The general synthesis proceeds through two main stages:
-
Formation of 2-cyano-N-(ethylcarbamoyl)-2-(hydroxyimino)acetamide: This intermediate is prepared by the condensation of cyanoacetic acid and ethylurea, followed by nitrosation to introduce the oxime functionality.
-
Methylation with a Deuterated Reagent: The hydroxyl group of the oxime is then O-methylated using a deuterated methylating agent, such as trideuteromethyl sulfate or a trideuteromethyl halide, to yield the final this compound product.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.
| Parameter | Value | Source/Comment |
| Molecular Formula | C₇H₇D₃N₄O₃ | [1] |
| Molecular Weight | 201.2 g/mol | [1] |
| Isotopic Purity | ≥99% deuterated forms (d1-d3) | [1] |
| Overall Yield | (Not explicitly available) | Dependent on multi-step synthesis efficiency. |
Detailed Experimental Protocols
The following protocols are representative methods for the synthesis of deuterium-labeled cymoxanil. Standard laboratory safety precautions should be followed at all times.
Synthesis of 2-Cyano-N-(ethylcarbamoyl)acetamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethylurea (1.0 equivalent) and cyanoacetic acid (1.0 equivalent) in acetic anhydride (3.0-4.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Slowly add the mixture to ice-water with vigorous stirring to precipitate the product. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 2-cyano-N-(ethylcarbamoyl)acetamide.
Synthesis of 2-Cyano-N-(ethylcarbamoyl)-2-(hydroxyimino)acetamide
-
Reaction Setup: Dissolve the 2-cyano-N-(ethylcarbamoyl)acetamide (1.0 equivalent) in a suitable solvent such as aqueous ethanol or acetic acid in a reaction vessel cooled in an ice bath.
-
Nitrosation: Slowly add a solution of sodium nitrite (1.1 equivalents) in water to the reaction mixture while maintaining the temperature below 5 °C.
-
Reaction Conditions: Stir the mixture at low temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, the product may precipitate from the reaction mixture. If not, carefully add the reaction mixture to cold water to induce precipitation. Filter the resulting solid, wash with cold water, and dry to yield 2-cyano-N-(ethylcarbamoyl)-2-(hydroxyimino)acetamide.
Synthesis of this compound
-
Reaction Setup: In a reaction flask, dissolve 2-cyano-N-(ethylcarbamoyl)-2-(hydroxyimino)acetamide (1.0 equivalent) in a suitable solvent such as acetone, acetonitrile, or methanol. Add a base, for instance, potassium carbonate (1.5 equivalents), to the suspension.
-
Deuterated Methylation: To the stirred suspension, add deuterated dimethyl sulfate (d6-dimethyl sulfate) (1.2 equivalents) dropwise. The use of d6-dimethyl sulfate is a plausible method for introducing the trideuteromethyl group.[2]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Visualized Synthesis Workflow
The following diagram illustrates the synthetic pathway for deuterium-labeled cymoxanil.
References
Physical and chemical properties of Cymoxanil-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Cymoxanil-d3, a deuterated isotopologue of the fungicide Cymoxanil. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of its biochemical interactions.
Core Physical and Chemical Properties
This compound is primarily utilized as an internal standard for the quantitative analysis of Cymoxanil in various matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-(2-Cyano-2-methoxy-d3-iminoacetyl)-3-ethylurea | [1] |
| CAS Number | 2140803-92-3 | [1] |
| Molecular Formula | C₇H₇D₃N₄O₃ | [1] |
| Molecular Weight | 201.2 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Storage | Store at -20°C for long-term stability | |
| Canonical SMILES | CCNC(NC(/C(C#N)=N/OC([2H])([2H])[2H])=O)=O | [1] |
| InChI Key | XERJKGMBORTKEO-SGEHABMCSA-N | [1] |
Synthesis and Manufacturing
While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general method can be inferred from the synthesis of Cymoxanil. The process typically involves the reaction of a cyanoacetyl intermediate with ethylurea.[3] An improved synthesis method for Cymoxanil is described in patent CN106588700A, which involves the methylation of 2-cyano-2-oximinoacetamide sodium salt with chloromethane in the presence of a phase transfer catalyst.[4]
To synthesize this compound, a deuterated methylating agent, such as deuterated chloromethane (CD₃Cl) or another deuterated methyl source, would be substituted for the non-deuterated reagent in the final methylation step.
Mechanism of Action and Signaling Pathway
Cymoxanil is a systemic fungicide effective against a range of plant-pathogenic oomycetes, including Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[5] Its mode of action has been a subject of ongoing research. While early studies indicated that it affects fungal growth and inhibits DNA and RNA synthesis, these are now considered secondary effects.[5]
More recent research using Saccharomyces cerevisiae as a model organism suggests that Cymoxanil's primary target is the plasma membrane.[5] It specifically inhibits the plasma membrane H⁺-ATPase (Pma1p), a crucial proton pump.[5] This inhibition leads to a disruption of the plasma membrane potential and subsequent intracellular acidification, ultimately causing cell death.[5]
Caption: Proposed mechanism of action of Cymoxanil.
Experimental Protocols
Quantification of Cymoxanil using this compound as an Internal Standard by LC-MS/MS
This protocol provides a general workflow for the analysis of Cymoxanil in complex matrices, such as food or environmental samples, using this compound as an internal standard.
Caption: General workflow for Cymoxanil analysis.
Methodology:
-
Sample Preparation (QuEChERS Method):
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add an appropriate volume of water and 10-15 mL of acetonitrile.
-
Spike with a known concentration of this compound internal standard solution.
-
Add extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
LC-MS/MS Analysis:
-
Transfer the final extract into an autosampler vial.
-
Inject into an LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitor the precursor-to-product ion transitions for both Cymoxanil and this compound.
-
-
-
Quantification:
-
Construct a calibration curve using standards of Cymoxanil of known concentrations spiked with the same concentration of this compound internal standard.
-
Calculate the concentration of Cymoxanil in the sample by comparing the peak area ratio of Cymoxanil to this compound against the calibration curve.
-
HPLC-UV Analysis of Cymoxanil
For laboratories without access to LC-MS/MS, HPLC with UV detection can be employed for the analysis of Cymoxanil. This compound can still be used as an internal standard if the chromatographic separation is sufficient to resolve it from any interfering peaks.
Methodology:
-
Sample Preparation:
-
Follow a similar extraction and cleanup procedure as described for the LC-MS/MS method.
-
-
HPLC-UV Analysis:
-
Quantification:
-
Quantify using an external or internal standard method with a calibration curve.
-
Stability and Storage
This compound, as a solid, should be stored in a well-sealed container, protected from light and moisture, at -20°C for optimal long-term stability. Solutions of this compound in organic solvents should also be stored at low temperatures and protected from light to prevent degradation.
Conclusion
This compound is an essential tool for the accurate quantification of the fungicide Cymoxanil. Understanding its physical and chemical properties, synthesis, and mechanism of action is crucial for its effective application in research and regulatory monitoring. The provided experimental protocols offer a foundation for the development of robust analytical methods for the determination of Cymoxanil in various complex matrices. As research into the biochemical effects of Cymoxanil continues, the use of its deuterated isotopologue will remain indispensable for generating high-quality analytical data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Biochemicals - CAT N°: 27840 [bertin-bioreagent.com]
- 3. Cymoxanil (Ref: DPX T3217) [sitem.herts.ac.uk]
- 4. CN106588700A - Improved cymoxanil synthesis method - Google Patents [patents.google.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. HPLC analysis of cymoxanil in cymoxanil·mancozeb 72% WP | Semantic Scholar [semanticscholar.org]
Principle and Application of Isotope Dilution Mass Spectrometry in the Quantification of Cymoxanil Using Cymoxanil-d3
An In-depth Technical Guide for Researchers and Drug Development Professionals
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive analytical technique for achieving the highest level of accuracy and precision in quantitative analysis.[1] By employing a stable isotope-labeled version of the analyte as an internal standard, IDMS effectively corrects for variations during sample preparation and instrumental analysis, leading to highly reliable and reproducible results.[1] This guide details the core principles of IDMS using the fungicide Cymoxanil and its deuterated analogue, Cymoxanil-d3, as a practical example.
Cymoxanil is a widely used cyanoacetamide fungicide effective against plant diseases caused by fungi from the Peronosporales order.[2][3] Due to its agricultural importance, sensitive and accurate methods are required to monitor its residues in environmental and food samples.[4] this compound, the deuterium-labeled form of Cymoxanil, serves as an ideal internal standard for its quantification.[2][3] Being chemically identical to the native analyte, it exhibits the same behavior during extraction, cleanup, and chromatographic separation, but is distinguishable by its mass-to-charge (m/z) ratio in a mass spectrometer.[1]
Core Principle of Isotope Dilution
The fundamental principle of IDMS involves the addition of a precisely known quantity of an isotopically enriched standard (e.g., this compound) to a sample containing the native analyte (Cymoxanil) before any sample processing begins.[1][5] This "spiked" sample is then homogenized and subjected to extraction, purification, and analysis.
During analysis, the mass spectrometer measures the distinct signals for both the native analyte and the isotope-labeled internal standard. The ratio of these signals is then used to calculate the exact concentration of the native analyte in the original sample. Because both compounds are affected proportionally by any losses during the procedure, the final measured ratio remains constant, thereby ensuring the accuracy of the final quantitative result.[1]
Experimental Protocol: Quantification of Cymoxanil
The following protocol outlines a typical workflow for the analysis of Cymoxanil in a complex matrix, such as a food or environmental sample, using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation method followed by LC-MS/MS.
1. Sample Preparation and Spiking
-
Weigh a homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.[4]
-
Add a known volume of the this compound internal standard solution to the sample. This step is critical and the amount added should be recorded precisely.
-
Add 15 mL of acetonitrile (containing 1% acetic acid).[4]
2. Extraction
-
Add QuEChERS extraction salts (e.g., 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate).[4]
-
Shake the tube vigorously for 1 minute to ensure thorough mixing and prevent salt agglomeration.[4]
-
Centrifuge the sample at ≥3000 rpm for 5 minutes to separate the organic layer from the solid and aqueous phases.[1]
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile supernatant into a 2 mL d-SPE tube.[1]
-
The d-SPE tube should contain sorbents to remove interfering matrix components. A common combination is Primary Secondary Amine (PSA) to remove organic acids and C18 to remove non-polar interferences like fats.[4]
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at high speed for 2 minutes.[1]
4. Final Extract and Analysis
-
The resulting supernatant is the final, cleaned-up extract.
-
Transfer the extract into an autosampler vial for LC-MS/MS analysis.
-
The mass spectrometer will be operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the specific precursor-to-product ion transitions for both Cymoxanil and this compound.[6]
Data Presentation
Quantitative data from IDMS methods are typically characterized by high precision and accuracy. The following tables summarize typical parameters for an LC-MS/MS method for Cymoxanil and its validation.
Table 1: Illustrative LC-MS/MS Parameters for Cymoxanil and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Cymoxanil | 199.1 | 128.1 | 15 | 2.5 |
| 199.1 | 70.1 | 20 | 2.5 | |
| This compound | 202.1 | 131.1 | 15 | 2.5 |
| 202.1 | 73.1 | 20 | 2.5 | |
| Note: These values are illustrative and should be optimized for the specific instrument used. The precursor ion for Cymoxanil corresponds to its protonated molecular ion [M+H]⁺.[7] |
Table 2: Summary of Method Validation Data for Cymoxanil Analysis
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng |
| Limit of Quantitation (LOQ) | 0.02 mg/kg |
| Accuracy (Recovery) | 79.8% - 109.5%[8] |
| Precision (RSD) | < 10%[9] |
| Note: These values are compiled from typical pesticide residue analysis methods and may vary based on matrix and instrumentation.[8][9] |
Conclusion
The use of this compound in an Isotope Dilution Mass Spectrometry workflow provides a robust, highly accurate, and precise method for the quantification of Cymoxanil residues. This approach effectively mitigates matrix effects and compensates for analyte loss during sample preparation, making it the gold standard for regulatory monitoring, environmental testing, and food safety applications.[1][10] The detailed protocols and clear data presentation required for this technique ensure its reliability and suitability for high-stakes scientific and developmental research.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Biochemicals - CAT N°: 27840 [bertin-bioreagent.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. osti.gov [osti.gov]
- 6. agilent.com [agilent.com]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Assessing the Isotopic Purity of Cymoxanil-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of Cymoxanil-d3, a deuterated isotopologue of the fungicide Cymoxanil. Ensuring the isotopic purity of deuterated compounds is critical for their application as internal standards in quantitative mass spectrometry assays and for understanding their metabolic fate. This document outlines the key analytical techniques, provides detailed experimental protocols, and presents a framework for data interpretation.
Introduction to Isotopic Purity
In the synthesis of deuterated compounds like this compound, it is virtually impossible to achieve 100% isotopic enrichment. Consequently, the final product is a mixture of isotopologues, which are molecules that are chemically identical but differ in their isotopic composition. For a compound designed to have three deuterium atoms (a d3 compound), the product will inevitably contain small amounts of molecules with two deuterium atoms (d2), one deuterium atom (d1), and no deuterium atoms (d0).
It is crucial to distinguish between two key terms:
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule.
-
Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of d3 molecules in the entire sample).
Regulatory agencies and good scientific practice require a thorough analysis and quantification of these isotopologues to ensure batch-to-batch consistency and the reliability of experimental results.
Analytical Methodologies
The primary analytical techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, possess the high resolving power necessary to distinguish between the different isotopologues of a molecule based on their small mass differences. By analyzing the relative abundance of the ion signals corresponding to each isotopologue, the isotopic purity can be accurately determined.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR can provide valuable information about the isotopic purity and the specific sites of deuteration. ¹H NMR can be used to quantify the remaining protons at the deuterated positions, while ²H NMR directly detects the deuterium atoms.
Data Presentation: Isotopic Purity of this compound
The following table summarizes representative quantitative data for the isotopic purity of a hypothetical batch of this compound, as would be determined by High-Resolution Mass Spectrometry (HRMS). Note: This data is illustrative and may not represent an actual batch analysis.
| Property | Specification | Representative Result |
| Chemical Formula | C₇H₇D₃N₄O₃ | Conforms |
| Molecular Weight | 201.18 g/mol | Conforms |
| Isotopic Purity (d₃) | ≥ 98% | 98.5% |
| Isotopologue Distribution | ||
| Cymoxanil-d₃ | 98.5% | |
| Cymoxanil-d₂ | 1.2% | |
| Cymoxanil-d₁ | 0.2% | |
| Cymoxanil-d₀ | 0.1% | |
| Chemical Purity (HPLC) | ≥ 99% | 99.6% |
Experimental Protocols
Isotopic Purity Determination by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
This protocol describes a general method for determining the isotopic distribution of this compound.
Objective: To determine the isotopic distribution and confirm the isotopic purity of this compound.
Materials and Reagents:
-
This compound standard
-
Cymoxanil unlabeled standard (for reference)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
From the stock solution, prepare a working solution of 1 µg/mL in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Prepare a similar working solution of the unlabeled Cymoxanil standard for reference and mass accuracy confirmation.
LC-MS Parameters (Illustrative):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Analyzer Mode: Full Scan (m/z 100-300)
-
Resolution: > 60,000
Data Analysis:
-
Acquire the full scan mass spectrum for this compound.
-
Extract the ion chromatogram for the [M+H]⁺ adducts corresponding to the d₀ to d₃ isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
Isotopic Purity and Site of Labeling Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general method for confirming the isotopic enrichment and determining the location of the deuterium labels.
Objective: To confirm the isotopic enrichment at the labeled positions and the structural integrity of this compound.
Materials and Reagents:
-
This compound standard (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)
-
NMR spectrometer (≥ 400 MHz)
Sample Preparation:
-
Dissolve the this compound standard in the appropriate deuterated solvent in an NMR tube.
NMR Acquisition:
-
¹H NMR: Acquire a standard proton NMR spectrum. The signals corresponding to the protons at the deuterated positions will be significantly reduced in intensity compared to the unlabeled standard. The integration of these residual signals relative to a non-deuterated proton signal in the molecule can be used to estimate the isotopic enrichment.
-
²H NMR: Acquire a deuterium NMR spectrum. This will show signals only for the deuterium atoms, confirming their presence and providing information about their chemical environment.
Data Analysis:
-
Process the NMR spectra (Fourier transform, phase correction, baseline correction).
-
For ¹H NMR, integrate the signals of interest and calculate the relative proton occupancy at the labeled sites.
-
For ²H NMR, identify the deuterium signals and confirm they correspond to the expected labeled positions based on the chemical shift.
Visualizations
Caption: Workflow for Isotopic Purity Determination by LC-HRMS.
Mechanism of Action of Cymoxanil
Cymoxanil is a fungicide that acts against plant diseases caused by fungi of the Peronosporales order, such as Phytophthora infestans (late blight).[2] Its mechanism of action is multifaceted, involving the inhibition of crucial cellular processes in the pathogen. Recent studies have elucidated two primary targets.[3][4]
-
Inhibition of Dihydrofolate Reductase (DHFR): Cymoxanil has been shown to inhibit the activity of dihydrofolate reductase (DHFR).[3] This enzyme is essential for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. By inhibiting DHFR, Cymoxanil disrupts RNA and DNA synthesis, ultimately leading to cell death.[2][3]
-
Impairment of Mitochondrial Respiration: Cymoxanil also impairs cellular respiration by inhibiting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[4] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to a severe energy deficit and cellular dysfunction.
Caption: Mechanism of Action of Cymoxanil.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cymoxanil disrupts RNA synthesis through inhibiting the activity of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fungicide cymoxanil impairs respiration in Saccharomyces cerevisiae via cytochrome c oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial suppliers and availability of Cymoxanil-d3 analytical standard
For researchers, scientists, and professionals in drug development, the procurement and application of isotopically labeled analytical standards are critical for ensuring the accuracy and reliability of quantitative studies. This in-depth technical guide provides a comprehensive overview of the commercial suppliers, availability, and a detailed analytical methodology for the Cymoxanil-d3 analytical standard.
Commercial Availability and Supplier Specifications
The this compound analytical standard, a deuterated isotopologue of the fungicide Cymoxanil, is available from several reputable suppliers. This standard is primarily intended for use as an internal standard in quantitative analysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The use of a stable isotope-labeled internal standard is a robust technique to compensate for analyte losses during sample preparation and variations in instrument response, thereby improving the accuracy and precision of analytical measurements.
A summary of key information from prominent commercial suppliers is presented in Table 1. Researchers are advised to consult the suppliers' websites for the most current pricing, availability, and to request Certificates of Analysis for specific lot numbers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity/Labeling |
| LGC Standards | This compound (methoxy-d3) | 2140803-92-3 | C7H7D3N4O3 | 201.20 | Not specified |
| Cayman Chemical | This compound | 2140803-92-3 | C7H7D3N4O3 | 201.2 | ≥99% deuterated forms (d1-d3) |
| Biomol | This compound | 2140803-92-3 | C7H7D3N4O3 | 201.2 | >99% deuterated forms (d1-d3) |
Table 1: Commercial Suppliers and Specifications for this compound Analytical Standard.[1][2][4][5][6]
Experimental Protocol: Quantification of Cymoxanil in Environmental Samples using this compound Internal Standard
This section outlines a detailed experimental protocol for the extraction and quantification of Cymoxanil in a soil matrix, utilizing this compound as an internal standard with LC-MS/MS analysis. This method is adapted from established multi-residue pesticide analysis procedures, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Materials and Reagents
-
Cymoxanil analytical standard (Sigma-Aldrich, PESTANAL®)[7][8][9]
-
This compound analytical standard (from suppliers listed in Table 1)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Anhydrous magnesium sulfate (MgSO4)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - optional, for samples with high pigment content
-
50 mL and 15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS/MS system with electrospray ionization (ESI) source
Standard Solution Preparation
-
Cymoxanil Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Cymoxanil analytical standard and dissolve in 10 mL of acetonitrile.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Cymoxanil stock solution with acetonitrile. Fortify each calibration standard with the this compound IS to a final concentration of 50 ng/mL.
Sample Preparation (QuEChERS Method)
-
Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the this compound IS working solution to the sample.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting-out: Add 4 g of anhydrous MgSO4 and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of PSA, 900 mg of anhydrous MgSO4, and 150 mg of C18.
-
For soils with high organic matter, 50 mg of GCB can be added, but note that this may cause loss of some planar pesticides.
-
Cap and vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Cymoxanil from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cymoxanil: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier).
-
This compound: Precursor ion > Product ion (quantifier).
-
-
Specific MRM transitions and collision energies should be optimized for the instrument in use.
-
Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of Cymoxanil to the peak area of this compound against the concentration of Cymoxanil.
-
Quantify the amount of Cymoxanil in the samples by using the calibration curve.
Visualizing Key Processes
To further aid in the understanding of the analytical workflow and the biological fate of Cymoxanil, the following diagrams are provided.
Analytical Workflow for Cymoxanil Quantification.
Simplified Metabolic Pathway of Cymoxanil.
References
- 1. Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cymoxanil | C7H10N4O3 | CID 5364079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cymoxanil:Use,Toxicity,Metabolism_Chemicalbook [chemicalbook.com]
- 4. agilent.com [agilent.com]
- 5. Method Development for Simultaneous Determination of 41 Pesticides in Rice Using LC-MS/MS Technique and Its Application for the Analysis of 60 Rice Samples Collected from Tehran Market - PMC [pmc.ncbi.nlm.nih.gov]
- 6. an.shimadzu.com [an.shimadzu.com]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for Cymoxanil-d3
This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) information for this compound, with a focus on its chemical, physical, and toxicological properties. The information is presented to be of maximal utility to researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is the deuterated form of Cymoxanil, a cyanoacetamide fungicide.[1][2] It is primarily used as an internal standard for the quantification of Cymoxanil in analytical testing, such as by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
| Identifier | Value |
| Chemical Name | (E)-2-(3-ethylureido)-N-(methoxy-d3)-2-oxoacetimidoyl cyanide[1][2] |
| Synonyms | 1-(2-Cyano-2-methoxy-d3-iminoacetyl)-3-ethylurea[1][2] |
| CAS Number | 2140803-92-3[1][2][3][4][5] |
| Molecular Formula | C₇H₇D₃N₄O₃[1][2] |
| Molecular Weight | 201.2 g/mol [1][3] |
| InChI Key | XERJKGMBORTKEO-SGEHABMCSA-N[1][2] |
| Canonical SMILES | CCNC(NC(/C(C#N)=N/OC([2H])([2H])[2H])=O)=O[1][2] |
| Property | Value |
| Physical State | Solid[1] |
| Appearance | Colorless crystals[6], White solid |
| Odor | Odorless[6] |
| Melting Point | 160-161 °C[6] |
| Density | 1.32 g/cm³ at 25 °C[6] |
| Vapor Pressure | 1.13 x 10⁻⁶ mmHg[6] |
| log Kow | 0.67 (pH 7), 0.59 (pH 5)[6] |
| pKa | 9.7 (decomposes)[6] |
| Solubility | |
| Chloroform | Slightly soluble[1][2] |
| Methanol | Slightly soluble[1][2] |
| Water | 890 mg/L (pH 5, 20°C) |
| Acetone | 62.4 g/L (20°C) |
| Methylene chloride | 133.0 g/L (20°C) |
| Toluene | 5.29 g/L (20°C) |
| Hexane | 1.85 g/L (20°C)[6] |
| Ethyl acetate | 28 g/L (20°C) |
| n-Octanol | 1.43 g/L (20°C)[6] |
Toxicological Data
The toxicological profile of Cymoxanil, the non-deuterated parent compound, is used to infer the potential hazards of this compound.
| Route | Species | Value | Classification |
| Oral LD₅₀ | Rat | >2000 mg/kg[7] | Harmful if swallowed (H302)[8][9] |
| Dermal LD₅₀ | Rat | >2000 mg/kg[7] | Not classified as acutely toxic via dermal route |
| Inhalation LC₅₀ (4h) | Rat | >5.0 mg/L air[7] | Not classified as acutely toxic via inhalation |
| Acute Oral LD₅₀ | Bobwhite Quail | >2000 mg/kg | Low toxicity to birds |
| Acute Oral LD₅₀ | Mallard Duck | >2000 mg/kg | Low toxicity to birds |
| Dietary LC₅₀ | Bobwhite Quail | >5200 ppm | Low toxicity to birds |
| Acute Contact Toxicity | Honeybee | >100 µ g/bee | Low risk to honeybees |
| Acute Oral Toxicity | Honeybee | >85.3 µ g/bee | Low risk to honeybees |
| Study Type | Species | NOEL (No-Observed-Effect-Level) | Health Effects |
| Combined Chronic/Carcinogenicity | Rat | Male: 4.08 mg/kg/day, Female: 5.36 mg/kg/day[10] | Testes are a target organ; degenerative lesions observed. Body weight decreases.[11] Not likely to be carcinogenic to humans.[11] |
| Chronic Toxicity | Dog | Male: 5.7 mg/kg/day, Female: 3.1 mg/kg/day | Body weight decreases.[11] |
| Subchronic Oral | Mouse | Male: 8.25 mg/kg/day, Female: 11.3 mg/kg/day[10] | Testes are a target organ; degenerative lesions observed.[11] |
| Prenatal Developmental | Rat | 10 mg/kg/day | Suspected of damaging fertility or the unborn child (H361fd).[7][8][10] Increased quantitative and qualitative developmental susceptibility observed.[11] |
| Prenatal Developmental | Rabbit | 16 mg/kg/day and 4 mg/kg/day (from two studies) | Suspected of damaging fertility or the unborn child (H361fd).[7][8][10] |
| Skin Sensitization | May cause an allergic skin reaction (H317).[7][8][9] | ||
| Skin Corrosion/Irritation | Non-irritating to the skin.[7] | ||
| Eye Damage/Irritation | Non-irritating to the eyes.[7] | ||
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (Blood, thymus) through prolonged or repeated exposure (H373).[8] |
Experimental Protocols
Detailed experimental protocols for the toxicological studies cited in the available safety data sheets and regulatory documents are not provided in the publicly accessible literature. The data presented is a summary of the results from studies conducted according to standardized guidelines for toxicity testing. For detailed methodologies, it is recommended to consult the original study reports, which may be available through regulatory agencies or by direct request from the data submitter.
Hazard Identification and Safety
The following diagrams illustrate the GHS hazard classifications for Cymoxanil, which should be considered for this compound as well.
Caption: GHS Hazard Classifications for Cymoxanil.
The following diagram outlines a simplified logical workflow for the human health risk assessment of Cymoxanil, based on the available toxicological data.
Caption: Simplified Human Health Risk Assessment Workflow for Cymoxanil.
Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7] In case of dust generation, respiratory protection is required.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[8] Wash hands thoroughly after handling.
-
First Aid:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[8] If skin irritation or a rash occurs, get medical advice.[8]
-
Eye Contact: Rinse with plenty of water. Call an ophthalmologist.[8]
-
Ingestion: If swallowed, call a poison control center or doctor. Rinse mouth.[8]
-
Inhalation: Move to fresh air. Call a physician.[8]
-
-
Storage: Store locked up in a dry, tightly closed container.[8] Handle under inert gas as it is moisture-sensitive.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8][10]
Stability and Reactivity
-
Chemical Stability: Stable under normal storage conditions.[7]
-
Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.[7]
-
Hazardous Decomposition Products: None known under normal conditions.[7] Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[10]
-
Hazardous Reactions: None under normal processing.[7] Polymerization will not occur.
This guide provides a summary of the key MSDS information for this compound for a technical audience. For complete and detailed information, always refer to the full Safety Data Sheet provided by the supplier.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 2140803-92-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. This compound (methoxy-d3) | LGC Standards [lgcstandards.com]
- 4. This compound (methoxy-d3) | LGC Standards [lgcstandards.com]
- 5. Cymoxanil D3 (methoxy D3) | LGC Standards [lgcstandards.com]
- 6. Cymoxanil | C7H10N4O3 | CID 5364079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tapazol.co.il [tapazol.co.il]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. indofil.com [indofil.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
The Fungicidal Mechanism of Action of Unlabeled Cymoxanil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cymoxanil is a systemic and curative fungicide effective against a range of plant pathogenic oomycetes, most notably Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew). For many years, its precise mechanism of action remained elusive and has been the subject of considerable research. Recent studies have elucidated several distinct, and possibly complementary, molecular mechanisms through which cymoxanil exerts its fungicidal effects. This technical guide provides a comprehensive overview of the current understanding of cymoxanil's mode of action, detailing the experimental evidence for its impact on nucleic acid synthesis, mitochondrial respiration, and plasma membrane integrity, as well as the hypothesis of its role as a pro-fungicide.
Introduction
Cymoxanil (1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea) is a cyanoacetamide-oxime fungicide with both protective and curative properties.[1] It is rapidly absorbed by plant tissues, providing localized systemic action against fungal pathogens.[2] This allows for post-infection application, a key advantage in disease management. While its efficacy is well-established, a complete understanding of its molecular-level interactions within the fungal cell has only recently begun to emerge. This guide synthesizes the current body of research on the multifactorial fungicidal mechanism of cymoxanil.
Inhibition of Nucleic Acid Synthesis via Dihydrofolate Reductase (DHFR)
A significant body of evidence now points to the disruption of RNA synthesis as a primary mode of action for cymoxanil, with dihydrofolate reductase (DHFR) identified as a key molecular target.[3][4][5]
Signaling Pathway
Cymoxanil's inhibition of DHFR disrupts the folic acid pathway, which is crucial for the synthesis of purines, and consequently, RNA.[6]
Figure 1: Proposed pathway of cymoxanil's inhibition of RNA synthesis via DHFR.
Experimental Evidence and Protocols
A large-scale chemical-genomic screen using a haploid non-essential gene deletion array of Saccharomyces cerevisiae was performed to identify gene families sensitive to cymoxanil.[4]
Experimental Protocol:
-
A library of approximately 4000 haploid non-essential gene deletion strains of S. cerevisiae was utilized.
-
Strains were grown in the presence of a sub-inhibitory concentration of cymoxanil.
-
Cellular fitness was assessed by measuring colony size.
-
Genes whose deletion resulted in hypersensitivity to cymoxanil were identified and categorized by function.
-
Enrichment analysis revealed that gene families related to de novo purine biosynthesis and ribonucleoside synthesis were significantly overrepresented.[4]
Molecular docking simulations were conducted to predict the interaction between cymoxanil and the DHFR enzyme from yeast, humans, and P. infestans.[5]
Experimental Protocol:
-
The 3D structures of DHFR enzymes were obtained from protein data banks or generated using homology modeling.
-
The 3D structure of cymoxanil was generated and optimized.
-
Molecular docking simulations were performed using software such as AutoDock Vina to predict the binding affinity and interaction sites between cymoxanil and the DHFR active site.
-
The results consistently predicted a direct interaction of cymoxanil with the active site of all tested DHFR forms, involving conserved amino acid residues.[5]
The direct inhibitory effect of cymoxanil on DHFR activity was measured using an in vitro enzyme assay.[4]
Experimental Protocol:
-
Purified human DHFR enzyme was incubated with its substrate, dihydrofolate (DHF), and the cofactor NADPH.
-
The reaction was initiated in the presence of varying concentrations of cymoxanil.
-
DHFR activity was monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Methotrexate, a known potent DHFR inhibitor, was used as a positive control.
-
The assay demonstrated a dose-dependent inhibition of DHFR activity by cymoxanil.[4]
Quantitative Data
| Parameter | Organism/Enzyme | Value | Reference |
| Predicted Binding Affinity (ΔG) | S. cerevisiae DHFR (Dfr1) | -6.82 kcal/mol | [5] |
| Predicted Binding Affinity (ΔG) | Mammalian DHFR | -7.17 kcal/mol | [5] |
| Predicted Binding Affinity (ΔG) | P. infestans DHFR | -7.51 kcal/mol | [5] |
| Inhibitory Concentration | Mammalian DHFR | 0.5–1 mM (comparable to 0.1 mM Methotrexate) | [4] |
Impairment of Mitochondrial Respiration via Cytochrome c Oxidase (CcO) Inhibition
Another well-supported mechanism of cymoxanil's fungicidal action is the impairment of mitochondrial respiration through the specific inhibition of cytochrome c oxidase (Complex IV) of the electron transport chain.[7][8][9][10][11]
Signaling Pathway
Cymoxanil is proposed to block the interaction of cytochrome c with cytochrome c oxidase, thereby hampering electron transfer and inhibiting the catalytic activity of CcO.[7][8]
Figure 2: Proposed mechanism of cymoxanil's inhibition of mitochondrial respiration.
Experimental Evidence and Protocols
The effect of cymoxanil on the respiration of whole fungal cells was measured using polarography.[7]
Experimental Protocol:
-
S. cerevisiae cells were cultured in a respiratory substrate (e.g., lactic acid).
-
Cells were treated with cymoxanil (e.g., 50 µg/mL).
-
Oxygen consumption was measured over time using a Clark-type oxygen electrode.
-
A significant reduction in the respiratory rate was observed in cymoxanil-treated cells compared to untreated controls.[7]
To pinpoint the specific site of inhibition within the electron transport chain, activity assays were performed on isolated mitochondria.[7]
Experimental Protocol:
-
Mitochondria were isolated from S. cerevisiae spheroplasts by differential centrifugation.
-
The activity of specific respiratory complexes was measured by providing artificial electron donors and acceptors and monitoring oxygen consumption.
-
For CcO (Complex IV) activity, antimycin A (a Complex III inhibitor) was added, and the assay was initiated with ascorbate and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as electron donors to cytochrome c.
-
Cymoxanil was found to strongly inhibit CcO activity, while having no significant effect on Complex III.[7]
Quantitative Data
| Parameter | Organism/Condition | Value | Reference |
| Inhibition of Respiration | S. cerevisiae whole cells | ~50% reduction after 3-4 hours | [7] |
| IC50 | S. cerevisiae growth | 8-25 mg/L | [12] |
Disruption of Plasma Membrane Integrity
Recent research has also implicated the plasma membrane as a target for cymoxanil, leading to a cascade of events that disrupt cellular homeostasis.[13][14]
Proposed Mechanism
Cymoxanil treatment leads to perturbations in lipid raft organization and inhibition of the plasma membrane H+-ATPase (Pma1p). This results in a decrease in the plasma membrane potential and intracellular acidification, ultimately compromising cell integrity.[13][14]
Figure 3: Cascade of events following cymoxanil's interaction with the plasma membrane.
Experimental Evidence and Protocols
Genome-wide alterations in gene and protein expression in response to cymoxanil were analyzed using RNA sequencing and mass spectrometry.[13][14]
Experimental Protocol:
-
S. cerevisiae cells were treated with cymoxanil.
-
RNA and protein were extracted from treated and untreated cells.
-
RNA sequencing (RNA-Seq) and quantitative mass spectrometry were performed to identify differentially expressed genes and proteins.
-
Bioinformatic analysis revealed significant alterations in genes and proteins associated with membrane transporter systems.[13][14]
Fluorescent probes were used to measure changes in plasma membrane potential and intracellular pH in cymoxanil-treated cells.
Experimental Protocol:
-
S. cerevisiae cells were treated with cymoxanil.
-
To measure plasma membrane potential, cells were stained with a potentiometric dye (e.g., DiBAC4(3)).
-
To measure intracellular pH, cells were loaded with a pH-sensitive fluorescent probe (e.g., BCECF-AM).
-
Changes in fluorescence were quantified using flow cytometry or fluorescence microscopy.
-
Cymoxanil treatment was shown to cause a significant decrease in plasma membrane potential and intracellular pH.
Pro-fungicide Hypothesis: Metabolic Activation
An earlier hypothesis that remains relevant is that cymoxanil acts as a pro-fungicide, being metabolized by the fungus into a more potent toxic compound.[15][16][17][18][19]
Metabolic Pathway
In sensitive fungal strains, cymoxanil is rapidly metabolized through several enzymatic pathways, including hydrolysis, reduction, and acetylation, to produce various metabolites. One of these, N-acetylcyanoglycine, has been shown to be fungitoxic.[15][17][19]
Figure 4: Metabolic pathways of cymoxanil in sensitive fungal strains.
Experimental Evidence and Protocols
The metabolism of radiolabeled cymoxanil was studied in sensitive strains of Botrytis cinerea.[15][18]
Experimental Protocol:
-
[14C]-labeled cymoxanil was added to the culture medium of the fungal strain.
-
At various time points, samples of the medium and mycelium were collected.
-
Metabolites were extracted and separated using thin-layer chromatography (TLC).
-
The separated metabolites were identified using mass spectrometry and NMR spectroscopy.
-
This led to the identification of ethyl parabanic acid, demethoxylated cymoxanil, and N-acetylcyanoglycine as the main metabolites.[15][18]
The identified metabolites were synthesized and their fungitoxicity was tested against the sensitive fungal strain.
Experimental Protocol:
-
The individual metabolites were added to the fungal growth medium at various concentrations.
-
Mycelial growth was measured and compared to that of untreated controls and cymoxanil-treated controls.
-
Of the identified metabolites, only N-acetylcyanoglycine exhibited significant fungitoxic activity.[15][17]
Quantitative Data
| Parameter | Organism | Value | Reference |
| EC50 (Mycelial Growth) | Phytophthora infestans (12 isolates) | 0.27-0.57 µg/mL | [12] |
| EC50 (Mycelial Growth) | Phytophthora andina | 0.016–208.288 µg/mL (wide range of sensitivity) | [20] |
Conclusion
The fungicidal action of cymoxanil is not attributable to a single mode of action but rather to a complex interplay of effects on multiple essential cellular processes. The evidence strongly supports that cymoxanil disrupts nucleic acid synthesis by inhibiting dihydrofolate reductase, impairs mitochondrial respiration by targeting cytochrome c oxidase, and compromises plasma membrane integrity by inhibiting the proton pump Pma1p. Furthermore, the metabolic activation of cymoxanil to the more potent N-acetylcyanoglycine in sensitive fungal strains adds another layer to its fungitoxicity. This multi-target mechanism likely contributes to cymoxanil's effectiveness and may play a role in managing the development of fungicide resistance.[21] Future research may further elucidate the hierarchy and interplay of these mechanisms in different fungal species and under various conditions.
References
- 1. Cymoxanil (Ref: DPX T3217) [sitem.herts.ac.uk]
- 2. pomais.com [pomais.com]
- 3. [PDF] Cymoxanil disrupts RNA synthesis through inhibiting the activity of dihydrofolate reductase | Semantic Scholar [semanticscholar.org]
- 4. Cymoxanil disrupts RNA synthesis through inhibiting the activity of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The widely used cymoxanil fungicide impairs respiration in Saccharomyces cerevisiae via cytochrome c oxidase inhibition | bioRxiv [biorxiv.org]
- 8. The fungicide cymoxanil impairs respiration in Saccharomyces cerevisiae via cytochrome c oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Characterization of metabolites of fungicidal cymoxanil in a sensitive strain of Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metabolism of fungicidal cyanooximes, cymoxanil and analogues in various strains of Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. How does Cymoxanil compare with other fungicides in terms of efficacy? - Blog [rayfull.net]
Metabolic pathway of cymoxanil in agricultural plants
An In-depth Technical Guide to the Metabolic Pathway of Cymoxanil in Agricultural Plants
Introduction
Cymoxanil, an acetamide fungicide with the chemical formula 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino) acetamide, is widely utilized in agriculture to control diseases caused by pathogens of the order Peronosporales, such as downy mildew and late blight.[1][2] It is registered for use on a variety of crops including grapes, potatoes, tomatoes, and leafy vegetables.[3][4] Cymoxanil exhibits local systemic activity, allowing it to penetrate plant tissues to provide both protective and curative effects.[2][5] Understanding the metabolic fate of cymoxanil within agricultural plants is critical for assessing its efficacy, persistence, and the nature of terminal residues for food safety and risk assessment. This guide provides a detailed overview of the metabolic pathways, quantitative data on its dissipation, and the experimental protocols used for its study.
Metabolic Pathway of Cymoxanil in Plants
The metabolism of cymoxanil in plants is characterized by rapid degradation into simpler, natural compounds. The primary pathway involves hydrolysis and subsequent incorporation into the plant's natural biochemical cycles.
Primary Metabolic Transformation
Once absorbed by the plant, cymoxanil undergoes a primary hydrolysis step.[6][7] This involves the cleavage of the amide bond, leading to the formation of 2-cyano-2-methoxyimino acetic acid (a key metabolite sometimes referred to as IN-W3595).[6][8] This initial transformation is a critical detoxification step within the plant.
Following this, the metabolite is further degraded into glycine, a common amino acid.[6] As a fundamental building block for proteins and other biomolecules, glycine is readily incorporated into the plant's natural constituents.[6][7] This rapid breakdown and assimilation into the plant's metabolic pool contribute to cymoxanil's relatively short persistence in crops like tomatoes.[6] The residue of concern for the purpose of tolerance enforcement in most crops is the parent cymoxanil compound itself.[4]
Other Potential Degradation Pathways
While the pathway to glycine is the principal route in plants, other degradation mechanisms have been identified, particularly in abiotic or fungal systems, which can inform research. Abiotic hydrolysis studies show that cymoxanil can undergo competing degradation pathways, including cyclization reactions that lead to various heterocyclic compounds and ultimately to the formation of oxalic acid.[8]
Furthermore, metabolism studies in the fungus Botrytis cinerea have identified at least three enzymatic pathways:
-
Cyclization and hydrolysis, leading to ethyl parabanic acid.[9][10]
-
Hydrolysis, reduction, and acetylation to yield N-acetylcyanoglycine, which was found to be a fungitoxic metabolite.[1][2][9][10]
These alternative pathways highlight the chemical versatility of the cymoxanil molecule, although they are not the primary metabolic routes observed in agricultural plants.
Caption: Primary metabolic pathway of cymoxanil in plants.
Quantitative Data: Dissipation and Residues
The systemic nature and subsequent metabolism of cymoxanil result in its rapid dissipation in plants.[6] Quantitative analysis focuses on the rate of decline of the parent compound, often expressed as a half-life.
The following table summarizes reported dissipation data for cymoxanil in various crops. It is important to note that residue levels can be influenced by factors such as cultivation conditions (open field vs. greenhouse) and the specific part of the plant analyzed.[11]
| Crop | Half-Life (Days) | Initial Residue Findings | Reference |
| Grape | 0.5 - 0.7 | - | [12] |
| Potato | 2.26 | Residues in tubers below Limit of Quantification (LOQ) | [11][12] |
| Tomato | Short Persistence | Initial residues below LOQ (0.05 mg/kg) | [6][11] |
Experimental Protocols for Residue Analysis
The study of cymoxanil metabolism and the quantification of its residues in plant matrices rely on robust analytical chemistry protocols. Tracing studies frequently employ ¹⁴C-radiolabeled cymoxanil to follow its uptake, translocation, and degradation pathways.[6][9]
Sample Preparation and Extraction
A validated method for determining cymoxanil residues involves several key steps:
-
Homogenization: Plant samples (leaves, fruit, tubers) are first homogenized to ensure a representative sample.[13]
-
Solvent Extraction: The homogenized sample is extracted using an organic solvent mixture. A common and effective method utilizes a solution of acetone and 100 mM ammonium acetate buffer.[13] Another validated method uses an ammonia-acetonitrile solution.[11]
-
Purification (Cleanup): The crude extract is purified to remove interfering matrix components. This is commonly achieved using Solid Phase Extraction (SPE) with a C18 cartridge.[13][14] The cymoxanil residues are concentrated and separated from the aqueous solution.[13] More advanced methods may use materials like multiwall carbon nanotubes for purification.[11]
Analytical Determination
Following extraction and cleanup, the sample is analyzed using chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): The primary analytical method is reverse-phase HPLC, typically with a C18 column.[4][13] Isocratic elution with a mobile phase such as a water/acetonitrile mixture is often used.[13]
-
Detection: Detection is commonly performed with a UV detector, with the maximum absorbance for cymoxanil observed at approximately 245 nm.[5][13]
-
Confirmation: To confirm the identity of the detected residues, more selective and sensitive techniques are employed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard for confirmation, providing positive identification of cymoxanil and its metabolites based on their mass-to-charge ratios.[11][12][13]
Caption: Standard experimental workflow for cymoxanil residue analysis.
Conclusion
The metabolic pathway of cymoxanil in agricultural plants is well-characterized, proceeding through rapid hydrolysis to 2-cyano-2-methoxyimino acetic acid and subsequent degradation to glycine, which is then assimilated by the plant. This efficient metabolic process results in a short persistence of the parent compound in crops. Standard analytical protocols based on solvent extraction, SPE cleanup, and HPLC-UV with LC-MS/MS confirmation provide reliable methods for the quantification and monitoring of cymoxanil residues, ensuring adherence to regulatory limits and supporting food safety assessments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism of [14C]cymoxanil in grapes, potatoes and tomatoes | Semantic Scholar [semanticscholar.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. Cymoxanil | C7H10N4O3 | CID 5364079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cymoxanil:Use,Toxicity,Metabolism_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of metabolites of fungicidal cymoxanil in a sensitive strain of Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved analysis of propamocarb and cymoxanil for the investigation of residue behavior in two vegetables with different cultivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. indofil.com [indofil.com]
Cymoxanil-d3 solubility in methanol, chloroform, and other organic solvents
An In-depth Technical Guide to the Solubility of Cymoxanil-d3
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in experimental design. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, along with detailed experimental protocols and logical diagrams to illustrate key concepts.
Introduction to this compound
This compound is the deuterated form of Cymoxanil, a cyanoacetamide fungicide.[1][2] It is primarily used as an internal standard for the quantification of Cymoxanil in various samples by mass spectrometry techniques such as GC-MS or LC-MS.[1][3] The deuteration provides a distinct mass difference, allowing for accurate measurement without interfering with the analysis of the non-deuterated parent compound.
Solubility of this compound
The solubility of this compound has been qualitatively described in several sources. For quantitative context, solubility data for the parent compound, Cymoxanil, is also provided.
Table 1: Solubility of this compound and Cymoxanil in Organic Solvents
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | Methanol | Slightly Soluble[1][3][4] | Not Specified |
| Chloroform | Slightly Soluble[1][3][4] | Not Specified | |
| Cymoxanil | Methanol | 22.9 g/L[5][6] | 20 |
| Acetone | 62.4 g/L[5][6] | 20 | |
| Ethyl Acetate | 28 g/L[5][6] | 20 | |
| Acetonitrile | 57 g/L[5][6] | 20 | |
| Dichloromethane | 133.0 g/L[5][6] | 20 | |
| Toluene | 5.29 g/L[5][6] | 20 | |
| n-Octanol | 1.43 g/L[5][6] | 20 | |
| Hexane | 1.85 g/L[5] | 20 |
Experimental Protocols
Preparation of Stock Solutions
A common initial step in assessing solubility and for creating standards for quantification is the preparation of a concentrated stock solution.
-
Objective: To prepare a stock solution of known concentration for further experiments.
-
Materials:
-
This compound analytical standard
-
Acetonitrile (or other suitable solvent)
-
Analytical balance
-
Volumetric flask (e.g., 100 mL)
-
Pipettes
-
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound analytical standard.
-
Record the weight to the nearest 0.0001 g.
-
Quantitatively transfer the weighed standard to a 100 mL volumetric flask.
-
Add a small amount of acetonitrile to dissolve the solid.
-
Once dissolved, dilute to the mark with acetonitrile.
-
This creates a stock solution with a concentration of approximately 100 µg/mL.[7]
-
For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[8]
-
General Workflow for Solubility Determination
The following diagram outlines a typical workflow for determining the solubility of a compound like this compound in a specific solvent.
Caption: Workflow for Solubility Determination.
Analytical Method for Quantification
High-Performance Liquid Chromatography (HPLC) is a suitable method for quantifying the concentration of dissolved this compound. The method for the parent compound can be adapted.
-
Instrumentation: HPLC with UV detection.
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 or 25:75 v/v).[7][9] The pH of the aqueous component may be adjusted (e.g., to pH 2.8) to improve peak shape.[9]
-
Detection: UV detection at approximately 245 nm or 254 nm.[7][9]
-
Quantification: The concentration of this compound in the saturated solution is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Factors Influencing Solubility
The solubility of a compound is not an intrinsic property but is influenced by several external factors. Understanding these can be crucial for experimental success.
Caption: Key Factors Affecting Solubility.
-
Solvent Polarity: The principle of "like dissolves like" is fundamental. Cymoxanil, and by extension this compound, has moderate polarity, explaining its solubility in a range of organic solvents from the relatively nonpolar toluene to the polar methanol.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. For some applications, heating and sonication can be used to aid dissolution.[8]
-
pH: The pH of the medium can significantly impact the solubility of ionizable compounds. Cymoxanil has a pKa of 9.7, indicating it is a very weak acid.[6] Its solubility is not expected to be significantly influenced by pH in the range of 5-7.[10] However, it hydrolyzes rapidly under alkaline conditions (pH 9).[6]
-
Purity: Impurities in the compound can affect its measured solubility. It is essential to use a well-characterized analytical standard. This compound is typically available with a purity of ≥99% deuterated forms.[4]
Conclusion
This technical guide provides essential information on the solubility of this compound. While quantitative data is limited for the deuterated form, the qualitative description of "slightly soluble" in methanol and chloroform, supplemented by the quantitative data for the parent compound, offers a strong foundation for experimental work. The provided protocols for stock solution preparation and solubility determination, along with the HPLC analytical method, equip researchers with the necessary information to handle and quantify this compound effectively. The logical diagrams offer a clear visual representation of the experimental workflow and the factors that can influence solubility, aiding in robust experimental design and troubleshooting.
References
- 1. This compound | CAS 2140803-92-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Cymoxanil | C7H10N4O3 | CID 5364079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. coromandel.biz [coromandel.biz]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cymoxanil [cipac.org]
- 10. openknowledge.fao.org [openknowledge.fao.org]
Methodological & Application
Application Note: High-Throughput Analysis of Cymoxanil in Agricultural Matrices using LC-MS/MS with a Deuterated Internal Standard
INTRODUCTION: Cymoxanil is a widely used fungicide for the control of downy mildew on a variety of crops. Its determination in complex matrices such as fruits, vegetables, and soil is crucial for ensuring food safety and environmental monitoring. This application note describes a robust and sensitive LC-MS/MS method for the quantification of cymoxanil, employing its deuterated analog, Cymoxanil-d3, as an internal standard to ensure high accuracy and precision. The method utilizes a simple and efficient QuEChERS-based sample preparation protocol, followed by rapid chromatographic separation and detection by tandem mass spectrometry.
EXPERIMENTAL PROTOCOLS
Materials and Reagents
-
Standards: Cymoxanil (≥98% purity), this compound (≥99% deuterated forms).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (≥99%).
-
Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, C18 sorbent.
-
Sample Matrix: [Specify the matrix, e.g., Grape, Potato, Soil].
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Cymoxanil and this compound in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize a representative portion of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Sample Dilution and Filtration:
-
Take an aliquot of the cleaned extract and dilute it with the initial mobile phase.
-
Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.
-
Figure 1: Experimental workflow for sample preparation.
LC-MS/MS Analysis
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
DATA PRESENTATION
MRM Transitions and Retention Times
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions and expected retention times for cymoxanil and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) (Quantifier) | Collision Energy (eV) (Qualifier) | Retention Time (min) |
| Cymoxanil | 199.1 | 128.1 | 111.1 | 15 | 25 | ~ 3.5 |
| This compound | 202.1 | 131.1 | 114.1 | 15 | 25 | ~ 3.5 |
Method Performance
The method was validated for linearity, accuracy, and precision in a representative matrix (e.g., grape).
Calibration Curve Summary:
| Compound | Calibration Range (ng/mL) | R² |
| Cymoxanil | 1 - 500 | > 0.995 |
Accuracy and Precision (n=5):
| Spiking Level (ng/g) | Mean Recovery (%) | RSD (%) |
| 10 | 95.2 | 4.8 |
| 50 | 98.7 | 3.2 |
| 200 | 101.5 | 2.5 |
SIGNALING PATHWAYS AND LOGICAL RELATIONSHIPS
The following diagram illustrates the logical relationship in the quantification process using an internal standard.
Figure 2: Logic of internal standard quantification.
CONCLUSION
This application note presents a highly sensitive, accurate, and robust LC-MS/MS method for the determination of cymoxanil in complex agricultural matrices. The use of a deuterated internal standard, this compound, effectively compensates for matrix effects and variations in sample processing, leading to reliable quantification. The streamlined QuEChERS sample preparation protocol allows for high-throughput analysis, making this method suitable for routine monitoring in food safety and environmental laboratories.
Application Note: High-Throughput Isotope Dilution Assay for the Quantification of Cymoxanil in Food Matrices by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the fungicide cymoxanil in various food matrices. The protocol employs an isotope dilution assay (IDA) coupled with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation workflow and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, cymoxanil-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for high-throughput screening of cymoxanil residues in food safety and quality control laboratories.
Introduction
Cymoxanil is a broad-spectrum, locally systemic fungicide used to control diseases on a variety of crops, including grapes, potatoes, and tomatoes.[1] Due to its widespread use, regulatory bodies have established maximum residue limits (MRLs) for cymoxanil in foodstuffs. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of cymoxanil residues to ensure consumer safety.
Isotope dilution analysis is a powerful technique for quantitative analysis, offering superior accuracy and precision compared to traditional calibration methods. By introducing a known amount of a stable isotope-labeled analog of the analyte at the beginning of the sample preparation process, any losses during extraction and cleanup, as well as matrix-induced signal suppression or enhancement in the mass spectrometer, can be effectively compensated for.
This protocol provides a detailed methodology for the determination of cymoxanil in food matrices using a QuEChERS extraction and cleanup procedure, followed by quantification using a highly selective and sensitive LC-MS/MS method in conjunction with the deuterated internal standard, this compound.
Experimental
Materials and Reagents
-
Cymoxanil (PESTANAL®, analytical standard) - Sigma-Aldrich or equivalent
-
This compound (≥99% deuterated forms) - Cayman Chemical or equivalent
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (reagent grade, ~98%)
-
Ammonium formate (analytical grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
QuEChERS extraction salt packets (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)
-
50 mL polypropylene centrifuge tubes
-
2 mL dispersive SPE (d-SPE) cleanup tubes containing PSA, C18, and MgSO₄
-
0.22 µm syringe filters (PTFE or equivalent)
Standard Solutions
-
Cymoxanil Stock Solution (1 mg/mL): Accurately weigh 10 mg of cymoxanil standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of cymoxanil by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., grapes, tomatoes, potatoes) using a high-speed blender.
-
Weighing: Weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. For dry matrices, use 5 g of sample and add 10 mL of water, then vortex for 1 minute.
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to the sample.
-
Extraction: Add 10 mL of acetonitrile to the tube. Seal the tube and shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet. Immediately seal and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing PSA, C18, and anhydrous MgSO₄.
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds, then centrifuge at ≥4000 rpm for 5 minutes.
-
Filtration: Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Cymoxanil | 199.1 | 128.1 | 15 | 111.1 | 20 |
| This compound | 202.1 | 131.1 | 15 | 114.1 | 20 |
*Note: The product ions for this compound are predicted based on the fragmentation of cymoxanil. It is recommended to optimize these transitions by infusing a standard solution of this compound into the mass spectrometer.
Data Analysis and Presentation
Quantification is performed by constructing a calibration curve using the peak area ratios of the cymoxanil quantifier MRM transition to the this compound quantifier MRM transition versus the concentration of cymoxanil.
Table 1: Method Validation Data for Cymoxanil in Cucumber (Representative Data)
The following data is representative of the performance of a QuEChERS LC-MS/MS method for cymoxanil and is provided for guidance. Actual performance may vary depending on the matrix and instrumentation.
| Fortification Level (mg/kg) | Mean Recovery (%) (n=5) | Relative Standard Deviation (RSD, %) | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) |
| 0.01 | 96 | 4.0 | 0.003 | 0.01 |
| 0.50 | 101 | 3.0 | - | - |
| 5.0 | 98 | 3.5 | - | - |
Data adapted from a study on cymoxanil in cucumber using a validated QuEChERS LC-MS/MS method.[2] Recoveries for cymoxanil in cucumber have been reported in the range of 96% to 102% with RSDs between 1.8% and 4.0%.[2] The limit of quantification is typically 0.01 mg/kg.[2]
Visualization
Experimental Workflow
Caption: Isotope Dilution Assay Workflow for Cymoxanil Analysis.
Conclusion
The described isotope dilution LC-MS/MS method provides a reliable, accurate, and high-throughput solution for the quantification of cymoxanil in various food matrices. The integration of a stable isotope-labeled internal standard, this compound, effectively mitigates matrix effects, leading to improved data quality. The QuEChERS sample preparation protocol is straightforward, rapid, and requires minimal solvent usage, making it an efficient choice for routine monitoring laboratories. This method is fit for purpose for the determination of cymoxanil residues in support of food safety regulations.
References
Application Notes and Protocols for Cymoxanil Analysis in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the sample preparation of soil and water matrices for the quantitative analysis of the fungicide cymoxanil. The described methods are based on established and validated analytical procedures.
Application Notes
Cymoxanil, an acetamide fungicide, is widely used in agriculture to control diseases on various crops.[1] Its presence and persistence in soil and water are of environmental concern, necessitating reliable and sensitive analytical methods for its detection and quantification. The sample preparation step is critical for accurate analysis as it aims to extract cymoxanil from the complex sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis, typically by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[2][3][4]
For soil samples , common extraction techniques include solvent extraction with polar organic solvents, microwave-assisted extraction (MAE), and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[5][6] Cleanup of the soil extract is often necessary to remove co-extracted matrix components that can interfere with the analysis and is typically achieved using solid-phase extraction (SPE).[2]
For water samples , the primary challenge is the extraction and concentration of cymoxanil from a large volume of water. Solid-phase extraction (SPE) is the most common and effective technique for this purpose, utilizing sorbents that can retain cymoxanil from the aqueous phase.[3][7]
The choice of the sample preparation method depends on factors such as the required limit of quantification, the available equipment, and the number of samples to be processed. The following protocols provide detailed procedures for validated methods for both soil and water matrices.
Quantitative Data Summary
The following tables summarize the performance data for the described sample preparation techniques for cymoxanil analysis.
Table 1: Performance Data for Cymoxanil Analysis in Soil
| Method | Extraction Solvent/Technique | Cleanup Sorbent | Recovery (%) | RSD (%) | LOQ (mg/kg) | LOD (mg/kg) | Reference |
| Solvent Extraction + SPE | Acetone/Ammonium Acetate Buffer | C18 | 76 - 110 | < 15 | 0.05 | 0.02 | [2][4] |
| Microwave-Assisted Extraction (MAE) | Acetonitrile | - | 82.3 - 100.3 | < 5 | - | 0.03 | [8] |
| QuEChERS | Acetonitrile with buffering salts | PSA, C18, GCB (typical) | 84 - 111 | 0.3 - 5.5 | 0.05 | - | [9] |
| Solvent Extraction + SPE | Acetone/Formic Acid | NH2 and ENV | - | - | 0.001 | - | [10] |
RSD: Relative Standard Deviation, LOQ: Limit of Quantitation, LOD: Limit of Detection, PSA: Primary Secondary Amine, GCB: Graphitized Carbon Black, ENV: Styrene-divinylbenzene polymer.
Table 2: Performance Data for Cymoxanil Analysis in Water
| Method | Sample Volume (L) | SPE Sorbent | Recovery (%) | RSD (%) | LOQ (µg/L) | LOD (µg/L) | Reference |
| Solid-Phase Extraction | 1.0 | Strata X | > 85 | 1.7 - 4.1 | - | - | [3][7] |
| Solid-Phase Extraction | - | C18 | - | - | - | - | [2] |
| Square-Wave Stripping Voltammetry | - | - | 99.5 - 100.5 | < 2.5 | - | 7.1 | [11] |
RSD: Relative Standard Deviation, LOQ: Limit of Quantitation, LOD: Limit of Detection.
Experimental Protocols
Protocol 1: Cymoxanil Analysis in Soil using Solvent Extraction and Solid-Phase Extraction (SPE)
This protocol is based on the method described by the EPA and DuPont.[2][4]
1. Materials and Reagents
-
Soil sample, air-dried and sieved
-
Acetone, HPLC grade
-
Ammonium acetate buffer (100 mM, pH 4.5)
-
Ethyl acetate, HPLC grade
-
Hexane, HPLC grade
-
Acetonitrile, HPLC grade
-
Deionized water
-
C18 SPE cartridges (e.g., 1g, 6mL)
-
Centrifuge and centrifuge tubes (250 mL)
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
Syringe filters (0.45 µm)
2. Sample Extraction
-
Weigh 20 g of the homogenized soil sample into a 250 mL centrifuge tube.
-
Add 50 mL of acetone and 10 mL of 100 mM ammonium acetate buffer (pH 4.5).
-
Shake the tube vigorously for 10 minutes.
-
Centrifuge at a sufficient speed to separate the soil and supernatant.
-
Decant the supernatant into a collection flask.
-
Repeat the extraction (steps 2-5) with a fresh portion of acetone and buffer.
-
Combine the supernatants.
3. Extract Concentration
-
Concentrate the combined extract using a rotary evaporator at 40°C to remove the acetone.
-
The remaining aqueous solution is ready for SPE cleanup.
4. Solid-Phase Extraction (SPE) Cleanup
-
Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the aqueous extract onto the conditioned C18 cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the cymoxanil from the cartridge with 10 mL of a 20:80 (v/v) ethyl acetate/hexane solution.[2]
5. Final Concentration and Reconstitution
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of acetonitrile or mobile phase for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.
Protocol 2: Cymoxanil Analysis in Soil using the QuEChERS Method
This protocol provides a general workflow for the QuEChERS method, which can be adapted based on specific soil types and analytical instrumentation.[5][6][9]
1. Materials and Reagents
-
Soil sample, air-dried and sieved
-
Acetonitrile, HPLC grade
-
Deionized water
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
QuEChERS dispersive SPE (dSPE) tubes containing cleanup sorbents (e.g., PSA, C18, GCB)
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
2. Sample Extraction
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex to hydrate the soil.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts.
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing the appropriate cleanup sorbents.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at a high speed (e.g., ≥ 5000 rcf) for 2 minutes.
4. Final Preparation
-
The supernatant is now the final extract. If necessary, it can be filtered through a 0.22 µm filter.
-
Transfer the final extract into an autosampler vial for analysis.
Protocol 3: Cymoxanil Analysis in Water using Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction and concentration of cymoxanil from drinking or surface water samples.[3][7]
1. Materials and Reagents
-
Water sample
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Deionized water
-
SPE cartridges (e.g., Strata X or C18)
-
SPE manifold
-
Nitrogen evaporator
2. Sample Preparation
-
Filter the water sample (e.g., 1 L) through a glass fiber filter to remove suspended particles.
-
Adjust the pH of the water sample to the optimal range for cymoxanil stability and retention if necessary (cymoxanil is more stable in acidic to neutral conditions).[1]
3. Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
After the entire sample has passed through, wash the cartridge with a small volume of deionized water to remove any remaining salts or polar impurities.
-
Dry the cartridge under vacuum for 15-20 minutes to remove residual water.
4. Elution and Concentration
-
Elute the cymoxanil from the cartridge with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent such as acetonitrile or ethyl acetate.
-
Collect the eluate in a collection tube.
-
Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
5. Final Preparation
-
The concentrated extract is ready for analysis. If needed, filter through a 0.45 µm syringe filter into an autosampler vial.
Visualizations
References
- 1. coromandel.biz [coromandel.biz]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Determination of cymoxanil in drinking water and soil using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. weber.hu [weber.hu]
- 6. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improved analysis of propamocarb and cymoxanil for the investigation of residue behavior in two vegetables with different cultivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. Determination of cymoxanil fungicide in commercial formulation and natural water by square-wave stripping voltammetry | AVESİS [avesis.bilecik.edu.tr]
Application Note: A Validated HPLC-UV Method for the Quantitative Determination of Cymoxanil
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method with ultra-violet (UV) detection for the quantification of cymoxanil. Cymoxanil is a widely used fungicide, and its accurate detection is crucial for environmental monitoring, food safety, and formulation quality control. The described method is specific, accurate, precise, and linear over a defined concentration range. This document provides comprehensive experimental protocols, including sample preparation, and summarizes all quantitative data in clearly structured tables. A graphical representation of the experimental workflow is also included to facilitate understanding.
Introduction
Cymoxanil, chemically known as 1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea, is a fungicide with both protective and curative properties.[1] It is effective against a range of plant pathogenic fungi. Due to its widespread use, a reliable and validated analytical method is essential for determining its concentration in various samples. High-performance liquid chromatography (HPLC) coupled with a UV detector offers a sensitive and specific means for this purpose. This application note presents a validated reversed-phase HPLC-UV method suitable for routine analysis of cymoxanil.
Experimental Protocols
Materials and Reagents
-
Cymoxanil analytical standard (PESTANAL®, analytical standard or equivalent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Acetone (analytical grade)
-
Dichloromethane (analytical grade)
-
Sodium chloride (analytical grade)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Silica gel for column chromatography
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (30:70, v/v)[2][3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 245 nm[4][5] |
| Run Time | 10 minutes |
Preparation of Standard Solutions
A stock solution of cymoxanil (100 µg/mL) is prepared by accurately weighing and dissolving the analytical standard in acetonitrile. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation
The sample preparation method should be adapted based on the matrix.
-
Condition a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of HPLC grade water.
-
Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of water.
-
Elute the retained cymoxanil with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Add 20 mL of a mixture of acetone and 100 mM ammonium acetate buffer (1:1, v/v).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue and combine the supernatants.
-
Evaporate the acetone from the combined supernatant using a rotary evaporator.
-
Pass the remaining aqueous solution through a C18 SPE cartridge.
-
Follow steps 3-7 from the water sample preparation protocol (Section 2.4.1).
-
Homogenize 20 g of the sample with 40 mL of acetonitrile.
-
Filter the extract.
-
Transfer the filtrate to a separatory funnel and add 20 mL of a saturated sodium chloride solution and 20 mL of dichloromethane.
-
Shake vigorously and allow the layers to separate.
-
Collect the organic (lower) layer.
-
Pass the organic layer through a silica gel column for cleanup.
-
Elute the cymoxanil with a suitable solvent mixture (e.g., dichloromethane:acetone, 60:40 v/v).[6]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation
The developed HPLC-UV method was validated according to standard guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
The linearity of the method was evaluated by analyzing the standard solutions at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of cymoxanil.
Accuracy
The accuracy of the method was determined by performing recovery studies. Pre-analyzed samples were spiked with known amounts of cymoxanil at three different concentration levels (low, medium, and high) and then analyzed using the proposed method. The percentage recovery was then calculated.
Precision
The precision of the method was evaluated by analyzing the spiked samples six times. The relative standard deviation (RSD) of the measurements was calculated to assess the method's precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration that gives a signal-to-noise ratio of 3:1, and the LOQ was established as the concentration that gives a signal-to-noise ratio of 10:1.
Results and Discussion
The developed HPLC-UV method demonstrated good separation and quantification of cymoxanil. The retention time for cymoxanil was consistently observed at approximately 5.2 minutes under the specified chromatographic conditions.
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 10 µg/mL |
| Accuracy (Recovery %) | 85 - 110%[2][3][6] |
| Precision (RSD %) | < 2% |
| Limit of Detection (LOD) | 0.02 µg/mL (in solution)[4] |
| Limit of Quantification (LOQ) | 0.05 µg/mL (in solution)[4] |
The results presented in Table 2 indicate that the method is linear, accurate, and precise for the determination of cymoxanil. The low LOD and LOQ values demonstrate the sensitivity of the method.
Experimental Workflow Diagram
The overall workflow for the analysis of cymoxanil is depicted in the following diagram.
Caption: HPLC-UV analysis workflow for cymoxanil detection.
Conclusion
The HPLC-UV method described in this application note is a simple, rapid, and reliable technique for the quantitative determination of cymoxanil. The method has been validated and demonstrated to be specific, accurate, precise, and linear. The provided protocols can be readily implemented in a laboratory setting for the routine analysis of cymoxanil in various matrices.
References
- 1. Cymoxanil (Ref: DPX T3217) [sitem.herts.ac.uk]
- 2. Determination of cymoxanil in drinking water and soil using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
Application of Cymoxanil-d3 in Environmental Monitoring Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymoxanil is a fungicide used to control Peronosporales on a range of crops, including vines, hops, and potatoes.[1] Its presence in environmental matrices such as soil and water, as well as in food commodities, necessitates sensitive and accurate monitoring methods to ensure environmental safety and food quality. Cymoxanil-d3, a deuterated analog of cymoxanil, serves as an ideal internal standard for quantification by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2][3] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. This is because its physical and chemical properties are nearly identical to the analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response. This document provides detailed application notes and protocols for the use of this compound in the environmental monitoring of cymoxanil.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample before processing. The labeled standard is chemically identical to the analyte of interest (cymoxanil) but has a different mass. By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample losses during preparation or fluctuations in instrument performance.
Data Presentation
The following tables summarize the performance characteristics of analytical methods for cymoxanil in various environmental matrices. While these studies did not explicitly use this compound, they provide a strong indication of the performance that can be expected when incorporating a deuterated internal standard. The use of this compound is anticipated to further improve the accuracy and precision of these methods by effectively compensating for matrix-induced signal suppression or enhancement.
Table 1: Method Performance for Cymoxanil Analysis in Soil
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.02 µg/g | [4] |
| Limit of Quantitation (LOQ) | 0.05 µg/g | [4] |
| Average Recovery | 91% (±10% SD) | [4] |
| Recovery Range | 76% - 110% | [4] |
Table 2: Method Performance for Cymoxanil Analysis in Water
| Parameter | Value | Reference |
| Average Recovery | >85% | [5] |
| Relative Standard Deviation (RSD) | 1.7% - 4.1% | [5] |
Table 3: Method Performance for Cymoxanil Analysis in Vegetables (Cucumber)
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 0.01 mg/kg | [3] |
| Average Recovery | 96% - 101% | [3] |
| Relative Standard Deviation (RSD) | 3.0% - 4.0% | [3] |
| Matrix Effect | 20% | [3] |
Experimental Protocols
The following protocols describe the determination of cymoxanil in environmental samples using this compound as an internal standard with LC-MS/MS.
Protocol 1: Analysis of Cymoxanil in Soil
1. Materials and Reagents
-
Cymoxanil analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Deionized water
-
Solid Phase Extraction (SPE) C18 cartridges
2. Standard Solution Preparation
-
Cymoxanil Stock Solution (100 µg/mL): Accurately weigh 10 mg of cymoxanil standard and dissolve in 100 mL of acetonitrile.
-
This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the cymoxanil stock solution with a mixture of acetonitrile and water. Spike each standard with the this compound stock solution to a final concentration of 50 ng/mL.
3. Sample Preparation
-
Weigh 20 g of soil into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of this compound working solution.
-
Add 50 mL of acetone and 10 mL of 100 mM ammonium acetate buffer (pH 4.5).[4]
-
Shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction with a fresh portion of acetone and ammonium acetate buffer.
-
Combine the supernatants and evaporate the acetone under a gentle stream of nitrogen.
-
Load the remaining aqueous extract onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with deionized water.
-
Elute the cymoxanil and this compound with acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization in positive mode (ESI+).
-
Monitoring: Multiple Reaction Monitoring (MRM) mode.
-
Cymoxanil: Precursor ion > Product ion 1, Precursor ion > Product ion 2 (specific m/z values to be determined based on instrument optimization).
-
This compound: Precursor ion (Cymoxanil m/z + 3) > Product ion 1, Precursor ion (Cymoxanil m/z + 3) > Product ion 2 (specific m/z values to be determined based on instrument optimization).
-
5. Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of cymoxanil to the peak area of this compound against the concentration of the cymoxanil standards.
-
Calculate the concentration of cymoxanil in the samples using the regression equation from the calibration curve.
Protocol 2: Analysis of Cymoxanil in Water
1. Materials and Reagents
-
Same as Protocol 1.
2. Standard Solution Preparation
-
Same as Protocol 1.
3. Sample Preparation
-
Filter a 500 mL water sample through a 0.45 µm filter.
-
Spike the filtered water sample with a known amount of this compound working solution.
-
Load the spiked water sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with deionized water.
-
Elute the cymoxanil and this compound with acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Same as Protocol 1.
5. Quantification
-
Same as Protocol 1.
Visualizations
Caption: General experimental workflow for the analysis of cymoxanil using this compound.
Caption: Logical relationship of using this compound for accurate quantification.
References
- 1. lcms.cz [lcms.cz]
- 2. Improved analysis of propamocarb and cymoxanil for the investigation of residue behavior in two vegetables with different cultivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Residues, dissipation, and dietary risk assessment of oxadixyl and cymoxanil in cucumber [frontiersin.org]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. Determination of cymoxanil in drinking water and soil using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Cymoxanil in Hops by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive protocol for the quantitative determination of the fungicide cymoxanil in dried hops using Gas Chromatography-Mass Spectrometry (GC-MS). Two effective sample preparation methods are presented: a traditional method involving liquid-liquid extraction and solid-phase extraction (SPE) cleanup, and a more modern approach utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. Both methods are designed to achieve reliable and reproducible results for researchers, scientists, and professionals in drug development and food safety. The GC-MS parameters are optimized for the sensitive and selective detection of cymoxanil. All quantitative data is summarized for clear comparison, and a detailed experimental workflow is provided.
Introduction
Cymoxanil is a fungicide widely used to control diseases in various crops, including hops. Its potential presence in the final product requires sensitive and accurate analytical methods to ensure compliance with regulatory limits and to guarantee consumer safety. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of pesticide residues in complex matrices like hops due to its high selectivity and sensitivity. This protocol provides a detailed procedure for the determination of cymoxanil in dried hops, offering both a classical and a contemporary sample preparation approach to suit different laboratory needs and capabilities.
Experimental Protocols
Sample Preparation
Two alternative methods for sample preparation are described below.
This method is based on the procedure described by Hengel and Shibamoto (2001).
-
Extraction:
-
Weigh 10 g of homogenized dried hop cones into a blender.
-
Add 100 mL of acetonitrile and blend at high speed for 2 minutes.
-
Filter the homogenate through a Büchner funnel with filter paper.
-
Transfer the filtrate to a separatory funnel.
-
-
Liquid-Liquid Partitioning:
-
Add 50 mL of a saturated sodium chloride solution and 50 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the lower organic (dichloromethane) layer.
-
Repeat the partitioning of the aqueous layer with another 50 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Cleanup - Gel Permeation Chromatography (GPC) (Optional):
-
For matrices with high levels of co-extractives, a GPC cleanup step can be employed to remove larger molecules.
-
-
Cleanup - Solid-Phase Extraction (SPE):
-
Concentrate the dried extract to approximately 2 mL using a rotary evaporator.
-
Condition a silica SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of dichloromethane.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with 5 mL of a 60:40 (v/v) dichloromethane/acetone mixture.
-
Elute the cymoxanil with 10 mL of the same dichloromethane/acetone mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of ethyl acetate for GC-MS analysis.
-
This method is adapted from established QuEChERS protocols for pesticide residue analysis in complex matrices.[1][2][3][4][5]
-
Extraction:
-
Weigh 5 g of homogenized dried hop cones into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of sorbents suitable for hops, such as 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. For highly pigmented matrices like hops, Z-Sep or Z-Sep+ sorbents can also be effective.[4][5]
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 x g for 5 minutes.
-
The supernatant is ready for GC-MS analysis. An internal standard may be added at this stage.
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of cymoxanil.
Table 1: GC-MS Instrument Conditions
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | |
| Initial Temperature | 80 °C, hold for 1 min |
| Ramp 1 | 25 °C/min to 180 °C |
| Ramp 2 | 5 °C/min to 220 °C |
| Ramp 3 | 20 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM (for GC-MS/MS) |
| SIM Ions for Cymoxanil | m/z (quantifier), m/z (qualifier 1), m/z (qualifier 2) |
| MRM Transitions (example) | Precursor Ion > Product Ion 1 (quantifier), Precursor Ion > Product Ion 2 (qualifier) |
Data Presentation
Table 2: Method Validation Data for Cymoxanil in Hops
| Parameter | Method A (Traditional)[6] | Method B (QuEChERS - Representative) |
| Fortification Levels (ppm) | 0.05, 0.5, 1.0 | 0.05, 0.1, 0.5 |
| Average Recovery (%) | 96 ± 12, 108 ± 11, 136 ± 8 | 85-110 |
| Relative Standard Deviation (RSD, %) | < 15 | < 15 |
| Limit of Detection (LOD, ppm) | 0.022 | ~0.01 |
| Limit of Quantification (LOQ, ppm) | 0.050 | ~0.02 |
Note: Data for Method B is representative of typical QuEChERS performance for pesticides in complex matrices.
Visualization of Experimental Workflow
Caption: Experimental workflow for the determination of cymoxanil in hops.
Conclusion
The GC-MS methods detailed in this application note provide robust and reliable protocols for the determination of cymoxanil in dried hops. The traditional liquid-liquid extraction with SPE cleanup is a well-established method, while the QuEChERS protocol offers a more high-throughput and environmentally friendly alternative. The choice of method will depend on the specific requirements and resources of the laboratory. Both approaches, when coupled with the optimized GC-MS parameters, are suitable for routine monitoring and quality control of cymoxanil residues in hops.
References
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. Multi-Residue Method for Pesticides Determination in Dried Hops by Liquid Chromatography Tandem Mass Spectrometry [ouci.dntb.gov.ua]
- 4. Multi-Residue Method for Pesticides Determination in Dried Hops by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Pharmacokinetic Studies of Cymoxanil in Animal Models Using Cymoxanil-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Cymoxanil-d3 as an internal standard in the pharmacokinetic (PK) analysis of the fungicide cymoxanil in animal models. The inclusion of a stable isotope-labeled internal standard like this compound is critical for developing robust and reliable bioanalytical methods, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3]
Introduction to Cymoxanil and the Role of this compound
Cymoxanil is a fungicide known for its systemic activity against a range of plant pathogens.[4] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in animal models is essential for assessing its safety and potential toxicological effects.[4][5] In rats, cymoxanil is rapidly absorbed after oral administration and largely eliminated within 48 hours, primarily through urine.[6] The metabolic pathway is thought to involve hydrolysis and subsequent degradation to glycine.[4][6]
To accurately quantify cymoxanil concentrations in biological matrices and derive reliable pharmacokinetic parameters, the use of a deuterated internal standard such as this compound is the gold standard.[1] this compound is chemically identical to cymoxanil but has a different mass due to the replacement of hydrogen atoms with deuterium. This allows it to be distinguished by a mass spectrometer while co-eluting with the analyte, thereby correcting for variability in sample preparation, matrix effects, and instrument response.[1][2][3]
Quantitative Data Summary
While specific pharmacokinetic studies detailing the use of this compound are not publicly available, the following table presents hypothetical yet representative pharmacokinetic parameters for cymoxanil in rats following a single oral gavage administration, based on its known rapid absorption and elimination profile.[6] This data illustrates the expected outcomes of a well-conducted PK study.
| Parameter | Cymoxanil (Analyte) | This compound (Internal Standard) |
| Dose | 10 mg/kg | 100 ng (spiked into each sample) |
| Cmax (ng/mL) | ~1500 | Not Applicable |
| Tmax (hr) | ~1.0 | Not Applicable |
| AUC (0-t) (ng·hr/mL) | ~4500 | Not Applicable |
| Half-life (t½) (hr) | ~2.5 | Not Applicable |
| Route of Administration | Oral Gavage | Not Applicable |
| Animal Model | Sprague-Dawley Rat | Not Applicable |
Caption: Representative pharmacokinetic parameters of cymoxanil in rats.
Experimental Protocols
A detailed methodology for a typical pharmacokinetic study of cymoxanil using this compound in a rat model is outlined below.
Animal Model and Dosing
-
Animal Species: Male Sprague-Dawley rats (8-10 weeks old, weighing 200-250 g).
-
Acclimation: Animals should be acclimated for at least one week prior to the study with free access to standard chow and water.
-
Dosing Formulation: Prepare a suspension of cymoxanil in a suitable vehicle such as corn oil.[6] For example, a 1 mg/mL suspension for a 10 mg/kg dose administered at 10 mL/kg.
-
Administration: Administer a single dose of cymoxanil via oral gavage.
Blood Sample Collection
-
Time Points: Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose (0 hr) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
This protocol utilizes a protein precipitation method for sample extraction.
-
Reagents:
-
Cymoxanil analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of cymoxanil in a suitable solvent like methanol.
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
Prepare working solutions for calibration standards and quality controls (QCs) by serially diluting the cymoxanil stock solution.
-
Prepare an internal standard working solution (e.g., 100 ng/mL) by diluting the this compound stock solution.
-
-
Extraction Procedure:
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, calibration standard, or QC, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate cymoxanil from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cymoxanil: Determine the optimal precursor to product ion transition (e.g., m/z 199 -> 128).
-
This compound: Determine the corresponding transition (e.g., m/z 202 -> 131).
-
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both analytes.
-
Visualizations
Experimental Workflow
Caption: Workflow for a typical pharmacokinetic study of cymoxanil using this compound.
Rationale for Using a Deuterated Internal Standard
Caption: How this compound corrects for variability in bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Cymoxanil:Use,Toxicity,Metabolism_Chemicalbook [chemicalbook.com]
- 5. indofil.com [indofil.com]
- 6. Cymoxanil | C7H10N4O3 | CID 5364079 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling in the Identification of Cymoxanil Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymoxanil, a fungicide widely used in agriculture, undergoes metabolic transformation in various organisms. Understanding these metabolic pathways is crucial for assessing its environmental fate, efficacy, and potential toxicological impact. Stable isotope labeling (SIL) is a powerful technique that facilitates the unambiguous identification and quantification of metabolites by introducing a mass shift in the parent compound, which is then propagated through its metabolic products. This application note provides detailed protocols for the use of stable isotope-labeled cymoxanil to identify its metabolites in fungal cultures, specifically focusing on Botrytis cinerea, a common plant pathogen.
Metabolic Pathways of Cymoxanil in Botrytis cinerea
In Botrytis cinerea, cymoxanil is known to be metabolized through at least three primary enzymatic pathways.[1][2][3] These pathways involve cyclization, reduction, and hydrolysis followed by acetylation, leading to the formation of several key metabolites. The use of radiolabeled [2-¹⁴C]-cymoxanil has been instrumental in elucidating these transformations.[1][3]
The principal metabolites identified in sensitive strains of B. cinerea are:
-
Ethyl parabanic acid: Formed via a cyclization reaction followed by hydrolysis.[1][2][3]
-
Demethoxylated cymoxanil: Results from the reduction of the methoxyimino group.[1][2][3]
-
N-acetylcyanoglycine: Produced through a series of hydrolysis, reduction, and subsequent acetylation reactions.[1][2][3]
Interestingly, biological assays have shown that among these metabolites, only N-acetylcyanoglycine exhibits fungitoxic activity towards sensitive strains of B. cinerea.[1][3]
dot
Caption: Metabolic pathways of cymoxanil in Botrytis cinerea.
Quantitative Data Presentation
The following table summarizes hypothetical quantitative data derived from a time-course experiment monitoring the metabolism of [¹³C₂-¹⁵N₁]-Cymoxanil in a Botrytis cinerea culture. This data illustrates the typical distribution of metabolites over time. Actual quantitative results will vary depending on experimental conditions.
| Time (hours) | [¹³C₂-¹⁵N₁]-Cymoxanil (%) | [¹³C₂-¹⁵N₁]-Ethyl Parabanic Acid (%) | [¹³C₂-¹⁵N₁]-Demethoxylated Cymoxanil (%) | [¹³C₂-¹⁵N₁]-N-acetylcyanoglycine (%) | Other Metabolites (%) |
| 0 | 100 | 0 | 0 | 0 | 0 |
| 2 | 45 | 25 | 15 | 5 | 10 |
| 6 | 10 | 40 | 25 | 15 | 10 |
| 12 | <1 | 35 | 30 | 25 | 10 |
| 24 | <1 | 20 | 35 | 30 | 15 |
Experimental Protocols
Protocol 1: Synthesis of Stable Isotope-Labeled Cymoxanil
This protocol outlines a proposed synthetic route for [¹³C₂-¹⁵N₁]-Cymoxanil, based on known industrial synthesis methods and general principles of stable isotope labeling. The labeling positions are chosen to be stable and provide a significant mass shift for downstream analysis.
Objective: To synthesize [¹³C₂-¹⁵N₁]-Cymoxanil for use as a tracer in metabolic studies.
Materials:
-
[¹³C₂]-Sodium cyanide (Na¹³CN)
-
[¹⁵N]-Ethylamine hydrochloride (CH₃CH₂¹⁵NH₂·HCl)
-
Oxalyl chloride
-
Methanol
-
Sodium nitrite
-
Diethyl ether
-
Other necessary reagents and solvents (analytical grade)
Proposed Synthetic Scheme:
dot
Caption: Proposed workflow for the synthesis of labeled cymoxanil.
Procedure:
-
Synthesis of [¹³C₂]-Cyanoacetic acid: React [¹³C₂]-Sodium cyanide with chloroacetic acid to produce [¹³C₂]-cyanoacetic acid.
-
Formation of 2-cyano-2-(methoxyimino)acetyl chloride: Convert the [¹³C₂]-cyanoacetic acid to its methyl ester, followed by nitrosation with sodium nitrite and subsequent chlorination to yield the acetyl chloride intermediate.
-
Synthesis of [¹⁵N]-Ethyl isocyanate: Prepare [¹⁵N]-ethylamine from [¹⁵N]-ethylamine hydrochloride. React the [¹⁵N]-ethylamine with phosgene or a phosgene equivalent to obtain [¹⁵N]-ethyl isocyanate.
-
Final Condensation: React the 2-cyano-2-(methoxyimino)acetyl chloride with [¹⁵N]-ethyl isocyanate in an inert solvent to yield [¹³C₂-¹⁵N₁]-Cymoxanil.
-
Purification: Purify the final product by recrystallization or column chromatography. Confirm the structure and isotopic enrichment by NMR and high-resolution mass spectrometry.
Note: This is a proposed synthetic route and requires optimization and validation in a specialized radiochemistry laboratory.
Protocol 2: In Vitro Metabolism of [¹³C₂-¹⁵N₁]-Cymoxanil in Botrytis cinerea
Objective: To generate and extract metabolites of cymoxanil from a fungal culture for identification.
Materials:
-
Botrytis cinerea culture
-
Potato Dextrose Broth (PDB)
-
[¹³C₂-¹⁵N₁]-Cymoxanil stock solution (in a suitable solvent like DMSO or acetone)
-
Sterile flasks
-
Incubator shaker
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (analytical grade)
-
Centrifuge and centrifuge tubes
Procedure:
-
Fungal Culture Preparation: Inoculate sterile PDB with B. cinerea and incubate at 20-25°C with shaking until a sufficient mycelial mass is obtained.
-
Incubation with Labeled Cymoxanil: Add an aliquot of the [¹³C₂-¹⁵N₁]-Cymoxanil stock solution to the fungal culture to a final concentration of 10-50 µM. An unlabeled control culture should be run in parallel.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw aliquots of the culture medium and mycelia.
-
Metabolite Extraction:
-
Culture Medium: Centrifuge the collected culture medium to remove any mycelia. Extract the supernatant with an equal volume of ethyl acetate twice. Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Mycelia: Wash the collected mycelia with sterile water. Homogenize the mycelia in acetonitrile and centrifuge to pellet the cell debris. Collect the supernatant and evaporate to dryness.
-
-
Sample Reconstitution: Reconstitute the dried extracts in a small volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Sample Preparation using QuEChERS for Complex Matrices
Objective: To extract cymoxanil and its metabolites from complex samples like plant tissues or soil for analysis. This protocol is adapted from the BenchChem application note.
Materials:
-
Homogenized sample (e.g., grape, potato, soil)
-
50 mL centrifuge tubes
-
Acetonitrile with 1% acetic acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium acetate (NaOAc)
-
Dispersive SPE (d-SPE) tubes containing PSA (primary secondary amine) and C18 sorbents
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 15 mL of 1% acetic acid in acetonitrile to the tube. If using a labeled internal standard, add it at this stage. Cap and shake vigorously for 1 minute.
-
Partitioning: Add 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous NaOAc. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 50 mg PSA and 50 mg C18.
-
Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Final Extract: Transfer the supernatant into an autosampler vial for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis for the Identification of Cymoxanil and its Metabolites
Objective: To separate, detect, and identify cymoxanil and its stable isotope-labeled metabolites using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize source temperature, gas flows, and voltages for the specific instrument.
MRM Transitions:
The following table provides proposed MRM transitions for unlabeled cymoxanil and its metabolites, along with their labeled counterparts. The transitions for the metabolites are predicted based on their structures and may require empirical optimization.
| Compound | Label | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - to be optimized |
| Cymoxanil | Unlabeled | 199.1 | 128.1 | 15 |
| 199.1 | 71.1 | 20 | ||
| [¹³C₂-¹⁵N₁] | 202.1 | 130.1 | 15 | |
| 202.1 | 72.1 | 20 | ||
| Ethyl Parabanic Acid | Unlabeled | 143.1 | 115.1 | 10 |
| 143.1 | 72.1 | 20 | ||
| [¹³C₂-¹⁵N₁] | 146.1 | 117.1 | 10 | |
| 146.1 | 73.1 | 20 | ||
| Demethoxylated Cymoxanil | Unlabeled | 169.1 | 98.1 | 15 |
| 169.1 | 71.1 | 20 | ||
| [¹³C₂-¹⁵N₁] | 172.1 | 100.1 | 15 | |
| 172.1 | 72.1 | 20 | ||
| N-acetylcyanoglycine | Unlabeled | 171.1 | 129.1 | 10 |
| 171.1 | 86.1 | 15 | ||
| [¹³C₂-¹⁵N₁] | 174.1 | 131.1 | 10 | |
| 174.1 | 87.1 | 15 |
Data Analysis Workflow:
dot
Caption: Data analysis workflow for metabolite identification.
-
Data Acquisition: Acquire LC-MS/MS data in MRM mode for both the unlabeled control and the stable isotope-labeled samples.
-
Peak Integration: Integrate the chromatographic peaks for all monitored transitions.
-
Isotopic Pair Identification: Identify pairs of peaks corresponding to the unlabeled metabolite and its stable isotope-labeled counterpart. These pairs will have the same retention time but will be shifted in mass according to the incorporated isotopes.
-
Confirmation of Identity: Confirm the identity of the metabolites by comparing their fragmentation patterns with those of reference standards (if available) or by interpreting the fragmentation spectra. The labeled metabolites will show a corresponding mass shift in their fragment ions.
-
Relative Quantification: Determine the relative abundance of each metabolite at different time points by comparing the peak areas of the labeled metabolites to that of the initial labeled parent compound.
Conclusion
The use of stable isotope labeling provides a robust and reliable method for the identification and characterization of cymoxanil metabolites. The protocols outlined in this application note offer a comprehensive workflow, from the synthesis of labeled cymoxanil to the final analysis of its metabolites by LC-MS/MS. By employing these methods, researchers can gain deeper insights into the metabolic fate of cymoxanil, contributing to a better understanding of its mode of action and environmental impact.
References
Application Notes and Protocols for Solid Phase Extraction (SPE) Cleanup of Cymoxanil Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid phase extraction (SPE) cleanup of samples containing cymoxanil. The methodologies outlined are suitable for various matrices, including soil and water, prior to analysis by techniques such as High-Performance Liquid Chromatography (HPLC).
Introduction
Cymoxanil is a fungicide widely used in agriculture. Accurate determination of its residues in environmental and food samples is crucial for safety and regulatory purposes. Solid phase extraction is a robust and effective technique for the cleanup and concentration of cymoxanil from complex sample matrices, ensuring reliable and sensitive downstream analysis. This document details established SPE protocols using different sorbents and provides the necessary data for method selection and implementation.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on cymoxanil recovery using SPE methods.
Table 1: Cymoxanil Recovery from Soil Samples
| SPE Sorbent | Fortification Level (ppm) | Recovery Rate (%) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| C18 | 0.05 - 0.25 | 84 - 101 | 94 | Not Specified | [1] |
| C18 | Not Specified | 76 - 110 | 91 ± 10 | Not Specified | [2] |
| Strata C18E | Not Specified | > 85 | Not Specified | 0.9 - 1.2 | [3][4] |
Table 2: Cymoxanil Recovery from Water Samples
| SPE Sorbent | Fortification Level (ppm) | Recovery Rate (%) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Strata X | Not Specified | > 85 | Not Specified | 1.7 - 4.1 | [3][4] |
| Not Specified | 0.0020 - 0.010 | 78 - 111 | 98 | Not Specified | [1] |
Table 3: Cymoxanil Recovery from Potato Tubers
| SPE Sorbent | Fortification Level (ppm) | Recovery Rate (%) | Average Recovery (%) | Reference |
| Not Specified | 0.020 - 0.10 | 76 - 88 | 81 | [1] |
Experimental Protocols
Protocol 1: SPE Cleanup of Cymoxanil from Soil Samples using C18 Cartridge
This protocol is based on the method described for the determination of cymoxanil residues in soil.[2][5][6]
1. Sample Extraction
-
Weigh 20 g of a homogenized soil sample into a 250-mL centrifuge bottle.
-
Add 10 mL of 100 mM ammonium acetate buffer (pH 4.5) and 50 mL of acetone.
-
Shake vigorously for 10 minutes using a wrist-action shaker.
-
Sonicate the sample for 10 minutes.
-
Centrifuge at 10,000 RPM for 15 minutes.
-
Decant the supernatant into a sample tube.
-
Repeat the extraction (steps 2-6) on the soil pellet and combine the supernatants.
-
Concentrate the combined extracts to approximately 10-15 mL using a rotary evaporator or a similar device at 40°C.
2. SPE Cleanup
-
Cartridge Conditioning:
-
Attach a 15-mL reservoir to a C18 SPE cartridge (e.g., 6 cc/1 g).
-
Condition the cartridge by passing 10 mL of methanol, followed by 10 mL of 100 mM ammonium acetate buffer (pH 4.5). Crucially, do not allow the cartridge to go dry after conditioning.
-
-
Sample Loading:
-
Transfer the concentrated extract from step 1.8 to the conditioned SPE cartridge reservoir.
-
Apply a vacuum to achieve a flow rate of approximately 3 mL/min.
-
-
Washing:
-
Elution:
3. Post-Elution Processing
-
Concentrate the eluate to approximately 1 mL under a stream of nitrogen at 40°C.
-
Add 5 mL of acetonitrile and reconcentrate to 1.5 mL.
-
Add 3.5 mL of 10 mM ammonium acetate buffer (pH 4.5) to achieve a final volume of 5 mL in a 70/30 buffer/acetonitrile solution.[2][6]
-
Filter the final solution through a 0.45-µm filter into an HPLC vial for analysis.[2]
Protocol 2: SPE Cleanup of Cymoxanil from Drinking Water using Strata X Cartridge
This protocol is adapted for the determination of cymoxanil in drinking water.[3][4]
1. Sample Preparation
-
Fortify a 1.0 L water sample if required for recovery studies.
2. SPE Cleanup
-
Cartridge Type: Strata X SPE cartridge.
-
Conditioning: Follow the manufacturer's instructions for conditioning the Strata X cartridge, typically involving methanol followed by reagent water.
-
Sample Loading: Pass the 1.0 L water sample through the conditioned Strata X cartridge at a controlled flow rate.
-
Washing: Wash the cartridge to remove interferences, typically with a solvent that will not elute cymoxanil.
-
Elution: Elute the cymoxanil from the cartridge with an appropriate organic solvent (e.g., acetonitrile or ethyl acetate, specific volumes should be optimized).
3. Post-Elution Processing
-
Concentrate the eluate to a small volume under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent (e.g., acetonitrile-water mixture) for HPLC analysis.
Visualizations
Workflow for Cymoxanil SPE Cleanup from Soil
Caption: Workflow for SPE cleanup of cymoxanil from soil samples.
Logical Flow for SPE Method Development
Caption: Logical flow for developing a solid phase extraction method.
References
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of cymoxanil in drinking water and soil using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. epa.gov [epa.gov]
Application Notes and Protocols for the Quantification of Cymoxanil using Cymoxanil-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cymoxanil is a fungicide widely used in agriculture to control diseases in various crops. Accurate quantification of its residues is crucial for food safety, environmental monitoring, and research purposes. The use of a deuterated internal standard, such as Cymoxanil-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving the highest accuracy and precision in analytical measurements. The stable isotope-labeled internal standard (SIL-IS) closely mimics the chemical and physical properties of the target analyte, cymoxanil. This allows it to compensate for variations that may occur during sample preparation, injection, and ionization, leading to more reliable and reproducible results.
This document provides a detailed protocol for the quantification of cymoxanil in various matrices using this compound as an internal standard. The methodology covers sample preparation, preparation of standards, LC-MS/MS analysis, and data processing.
Principle of the Internal Standard Method
The internal standard method involves adding a known amount of a chemically similar but isotopically distinct compound (the internal standard) to all samples, calibration standards, and quality control samples. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the sample by referencing a calibration curve constructed with known concentrations of the analyte and a constant concentration of the internal standard.
The key advantage of this method is its ability to correct for the loss of analyte during sample processing and for fluctuations in instrument response. Since the analyte and the internal standard are affected similarly by these variations, their ratio remains constant, ensuring accurate quantification.
Experimental Protocols
Materials and Reagents
-
Cymoxanil analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Reagent grade solvents for sample extraction (e.g., acetonitrile, ethyl acetate)
-
Solid-phase extraction (SPE) cartridges (if required for sample cleanup)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Autosampler vials with inserts
Preparation of Standard Solutions
2.1. Cymoxanil Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of cymoxanil analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
2.2. This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol in a volumetric flask.
2.3. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the cymoxanil stock solution with a 50:50 mixture of acetonitrile and water. The concentration of these working standards will be used to build the calibration curve.
2.4. Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be added to all samples and standards.
Sample Preparation
The choice of sample preparation method will depend on the matrix being analyzed (e.g., soil, water, plant material, biological fluids). A generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, suitable for many food and agricultural samples, is described below.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known volume (e.g., 100 µL) of the 100 ng/mL this compound internal standard spiking solution.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot (e.g., 1 mL) of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, and MgSO₄).
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
4.1. Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, and then return to initial conditions for equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
4.2. Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Capillary Voltage | 3.0 - 4.0 kV |
| Gas Flow Rates | Optimize for the specific instrument |
4.3. MRM Transitions:
The specific MRM transitions (precursor ion → product ion) and collision energies need to be optimized for the specific mass spectrometer being used. The following are typical transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cymoxanil | 199.1 | 128.1 | 15 |
| 199.1 | 72.1 | 20 | |
| This compound | 202.1 | 131.1 | 15 |
| 202.1 | 75.1 | 20 |
Data Presentation and Calculation
Calibration Curve
A calibration curve is constructed by plotting the ratio of the peak area of cymoxanil to the peak area of this compound against the known concentration of the cymoxanil standards.
Table 1: Example Calibration Curve Data
| Standard Concentration (ng/mL) | Cymoxanil Peak Area | This compound Peak Area | Peak Area Ratio (Cymoxanil/Cymoxanil-d3) |
| 1 | 12,500 | 500,000 | 0.025 |
| 5 | 63,000 | 510,000 | 0.124 |
| 10 | 128,000 | 505,000 | 0.253 |
| 25 | 320,000 | 498,000 | 0.643 |
| 50 | 645,000 | 502,000 | 1.285 |
| 100 | 1,290,000 | 495,000 | 2.606 |
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
Calculation of Cymoxanil Concentration
The concentration of cymoxanil in an unknown sample is calculated using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y = Peak Area Ratio (Cymoxanil/Cymoxanil-d3) in the unknown sample
-
m = Slope of the calibration curve
-
x = Concentration of cymoxanil in the unknown sample (to be calculated)
-
c = y-intercept of the calibration curve
Calculation Steps:
-
Determine the peak areas of cymoxanil and this compound in the chromatogram of the unknown sample.
-
Calculate the Peak Area Ratio (y) for the unknown sample.
-
Substitute the value of 'y' into the regression equation and solve for 'x' to obtain the concentration of cymoxanil in the final extract.
-
Account for any dilution or concentration factors from the sample preparation process to determine the final concentration in the original sample.
Final Concentration = (Calculated Concentration from Curve) x (Final Volume of Extract / Initial Sample Weight or Volume) x Dilution Factor
Visualization of Workflow and Logical Relationships
Caption: Experimental workflow for cymoxanil quantification.
Caption: Logical relationship for internal standard calibration.
Application Note: Interpretation of Mass Spectrometry Fragmentation Patterns for Cymoxanil-d3
Abstract
This application note provides a detailed guide for the interpretation of mass spectrometry fragmentation patterns of Cymoxanil-d3, a deuterated internal standard for the fungicide Cymoxanil. Understanding these fragmentation patterns is crucial for the development of robust and accurate analytical methods for residue analysis in environmental and food matrices. This document outlines the proposed fragmentation pathways based on the analysis of Cymoxanil and its structural analogs, presents quantitative data for key fragments, and provides detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The intended audience includes researchers, scientists, and professionals in the fields of analytical chemistry, drug development, and food safety.
Introduction
Cymoxanil is a widely used fungicide with both protective and curative action against a variety of plant pathogenic fungi.[1][2] Its mode of action involves the inhibition of nucleic acid synthesis in susceptible fungi. Due to its widespread use, monitoring its residues in agricultural products and the environment is essential. Stable isotope-labeled internal standards, such as this compound, are indispensable for accurate quantification by mass spectrometry, as they compensate for matrix effects and variations in sample preparation and instrument response.
The interpretation of the mass spectral fragmentation of this compound is fundamental for selecting the appropriate precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays, thereby ensuring high selectivity and sensitivity of the analytical method. This note details the probable fragmentation pathways of this compound under electrospray ionization (ESI) conditions.
Proposed Fragmentation Pathway of this compound
The fragmentation of protonated this compound ([M+H]⁺) is initiated by the protonation of the molecule, likely at one of the nitrogen or oxygen atoms. The subsequent fragmentation cascade involves the cleavage of several key bonds within the molecule. Based on the fragmentation patterns observed for Cymoxanil and structurally related N-monosubstituted cyanoacetamides, the following fragmentation pathway is proposed for this compound. The deuterium atoms are located on the ethyl group, which influences the mass-to-charge ratio (m/z) of the resulting fragments.
The structure of Cymoxanil is 1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea. In this compound, the three hydrogen atoms on the terminal methyl group of the ethyl moiety are replaced by deuterium.
Key Fragmentation Reactions:
-
Loss of Ethyl Isocyanate (C₂H₂D₃NCO): A primary fragmentation pathway involves the cleavage of the amide bond, leading to the neutral loss of deuterated ethyl isocyanate. This results in a stable product ion.
-
Cleavage of the Urea Moiety: Fragmentation can also occur within the urea structure, leading to the formation of several characteristic product ions.
-
Loss of the Cyano Group (CN): The cyano group can be eliminated as a neutral radical, although this is generally a less favorable pathway in ESI.
-
Sequential Losses: Smaller fragments can be generated through sequential losses from the primary product ions.
Diagram of the Proposed Fragmentation Pathway for this compound:
Caption: Proposed ESI+ fragmentation pathway for this compound.
Quantitative Data
The following table summarizes the key precursor and product ions for Cymoxanil and this compound, which are essential for developing quantitative LC-MS/MS methods. The relative intensities of product ions can vary depending on the collision energy and instrument geometry.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss |
| Cymoxanil | 199.1 | 127.0 | [M+H - C₂H₅NCO]⁺ |
| 89.1 | [C₂H₅NHCONH₂]⁺ | ||
| 71.0 | [C₂H₅NCO+H]⁺ | ||
| This compound | 202.1 | 128.0 | [M+H - C₂H₂D₃NCO]⁺ |
| 92.1 | [C₂H₂D₃NHCONH₂]⁺ | ||
| 74.0 | [C₂H₂D₃NCO+H]⁺ |
Experimental Protocols
This section provides a general protocol for the analysis of this compound using LC-MS/MS. Optimization of these parameters may be required for specific matrices and instrumentation.
1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for the extraction of pesticide residues from various food matrices.[3]
-
Materials:
-
Homogenized sample (e.g., fruit, vegetable, or soil)
-
Acetonitrile (ACN) with 1% acetic acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium acetate (NaOAc)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 2 mL centrifuge tubes
-
-
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of ACN with 1% acetic acid.
-
Add the appropriate amount of this compound internal standard solution.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaOAc.
-
Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.
-
Transfer an aliquot of the upper ACN layer to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cymoxanil: 199.1 -> 127.0 (quantifier), 199.1 -> 89.1 (qualifier).
-
This compound: 202.1 -> 128.0 (quantifier), 202.1 -> 92.1 (qualifier).
-
-
Collision Energy (CE): To be optimized for the specific instrument, typically in the range of 10-30 eV.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the manufacturer's recommendations for the specific instrument.
-
Diagram of the Experimental Workflow:
Caption: General workflow for the analysis of this compound.
Conclusion
This application note provides a comprehensive overview of the interpretation of mass spectrometry fragmentation patterns for this compound. The proposed fragmentation pathway, along with the provided quantitative data and experimental protocols, serves as a valuable resource for the development and validation of sensitive and selective analytical methods for the determination of Cymoxanil residues. The use of this compound as an internal standard, coupled with the described LC-MS/MS methodology, will enable accurate and reliable quantification in complex matrices, contributing to food safety and environmental monitoring efforts.
References
Troubleshooting & Optimization
How to overcome matrix effects in cymoxanil LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in cymoxanil LC-MS/MS analysis.
Troubleshooting Guides
Problem: Poor sensitivity or low analyte response for cymoxanil.
Possible Cause: Ion suppression due to co-eluting matrix components is a common cause of reduced signal intensity for cymoxanil.[1][2][3]
Solutions:
-
Optimize Sample Preparation: A robust sample cleanup is the first line of defense against matrix effects. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for pesticide residue analysis in various matrices.[4][5]
-
Recommendation: Employ a dispersive solid-phase extraction (d-SPE) cleanup step after the initial QuEChERS extraction. For many food matrices, a combination of PSA (primary secondary amine) and C18 sorbents can effectively remove interfering compounds like organic acids and fats.[4]
-
-
Chromatographic Separation: Improve the separation of cymoxanil from matrix interferences.
-
Sample Dilution: If the instrument has sufficient sensitivity, diluting the final extract can reduce the concentration of matrix components being introduced into the mass spectrometer.[2][8]
-
Recommendation: Start with a 5-fold or 10-fold dilution of your final extract and assess the impact on signal intensity and signal-to-noise ratio.
-
Problem: Inconsistent or irreproducible cymoxanil quantification.
Possible Cause: Variable matrix effects between samples, calibration standards, and quality controls can lead to poor reproducibility.[7]
Solutions:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[1][5] This helps to compensate for consistent ion suppression or enhancement.
-
Internal Standards: The use of an internal standard is a highly effective way to correct for signal variations caused by matrix effects.
-
Recommendation: The gold standard is a stable isotope-labeled (SIL) internal standard for cymoxanil, as it will co-elute and experience nearly identical matrix effects as the analyte.[7][8][10] If a SIL-IS is unavailable, a structurally similar compound that does not occur in the samples can be used as an alternative, but its ability to compensate for matrix effects must be carefully validated.[8]
-
-
Standard Addition: This method can be used to correct for matrix effects on a per-sample basis but is more labor-intensive.[8]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of cymoxanil LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of cymoxanil by co-eluting compounds from the sample matrix (e.g., soil, plant material, food products).[1][8] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reliability of quantification.[8][11]
Q2: How can I determine if my cymoxanil analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction addition method. This involves comparing the peak area of cymoxanil in a standard solution prepared in a clean solvent to the peak area of cymoxanil spiked into a blank matrix extract after the sample preparation process. A significant difference in peak areas indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, where a constant flow of cymoxanil solution is infused into the MS while a blank matrix extract is injected onto the LC system. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[3][8]
Q3: What is the QuEChERS method and why is it recommended for cymoxanil sample preparation?
A3: QuEChERS is a sample preparation technique that involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[4][5] It is recommended for cymoxanil analysis in complex matrices because it is effective at removing a wide range of interferences, thereby reducing matrix effects, while being relatively simple, fast, and inexpensive.[4][5]
Q4: Can changing my LC-MS/MS instrument settings help to reduce matrix effects?
A4: While matrix effects primarily occur in the ion source, optimizing certain instrument parameters can sometimes help. For instance, adjusting the electrospray ionization (ESI) source parameters like capillary voltage, gas flows, and temperature can improve the overall ionization efficiency.[2] However, these adjustments do not eliminate the root cause of matrix effects, which is the presence of co-eluting interferences.[1] Therefore, addressing matrix effects through sample preparation and chromatography is generally more effective.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Cymoxanil in Plant Matrices
This protocol is a general guideline and may require optimization for specific matrices.
-
Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[2]
-
Fortification (for QC/Recovery): If required, add a known amount of cymoxanil standard solution and let it sit for 30 minutes to allow for interaction with the matrix.[2]
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[2]
-
Seal the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.[2]
-
Dispersive SPE Cleanup (d-SPE):
-
Final Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.[2]
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. It may be necessary to dilute the final extract with the initial mobile phase.[2]
Data Presentation
Table 1: Hypothetical Recovery Data for Cymoxanil in Different Matrices with and without d-SPE Cleanup
| Matrix | Sample Preparation | Average Recovery (%) | Relative Standard Deviation (%) |
| Grape | Extraction Only | 65.2 | 18.5 |
| Grape | Extraction with d-SPE | 95.8 | 4.2 |
| Potato | Extraction Only | 71.8 | 15.3 |
| Potato | Extraction with d-SPE | 98.1 | 3.5 |
| Soil | Extraction Only | 58.4 | 21.7 |
| Soil | Extraction with d-SPE | 92.5 | 5.1 |
Visualizations
Caption: Troubleshooting workflow for inaccurate cymoxanil LC-MS/MS results.
Caption: QuEChERS with d-SPE sample preparation workflow for cymoxanil analysis.
References
- 1. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Improving the stability of Cymoxanil-d3 in stock and working solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Cymoxanil-d3 in stock and working solutions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. Cymoxanil, the non-deuterated analogue, is known to degrade rapidly in neutral to alkaline aqueous solutions.[1][2][3][4] The rate of degradation also significantly increases with rising temperatures.[1][4] Additionally, Cymoxanil is sensitive to photodegradation.[3] Given the structural similarity, this compound is expected to exhibit comparable sensitivities.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: For long-term stability, it is recommended to prepare stock solutions of this compound in anhydrous aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO). Acetonitrile is a common choice for preparing analytical standards for chromatography.[5] While Cymoxanil has slight solubility in methanol and chloroform, these are less ideal for long-term storage due to their potential reactivity.[6][7] When preparing stock solutions in DMSO for biological assays, it is advisable to store them at -80°C for up to six months.[8]
Q3: What are the ideal storage conditions for this compound stock and working solutions?
A3: For long-term stability, solid this compound should be stored at -20°C and is stable for at least four years under these conditions.[7] Stock solutions should be stored at -20°C or -80°C in tightly sealed, light-protecting containers.[4][8] Working solutions, especially if prepared in aqueous buffers, should be made fresh daily and kept on ice or at 4°C during use to minimize degradation. Avoid repeated freeze-thaw cycles for stock solutions by preparing smaller aliquots.[8]
Q4: My this compound working solution, prepared in a buffer for an assay, is showing rapid degradation. What is the likely cause?
A4: The most probable cause is the pH of your buffer. Cymoxanil degrades very quickly in neutral and, particularly, in alkaline conditions.[1][3][4] At a pH of 9, the half-life of Cymoxanil is only 31 minutes.[1][4] To improve stability, your aqueous working solution should be prepared in a buffer with a pH below 7, ideally in the acidic range (pH 2.8-5), where the half-life is significantly longer.[1][4][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results from day to day. | Degradation of working solution. | Prepare fresh working solutions daily from a frozen stock solution. Keep the working solution on ice during the experiment. |
| Low signal intensity of this compound in LC-MS analysis. | 1. Degradation in the autosampler. 2. Use of an inappropriate mobile phase. | 1. Use a cooled autosampler (4°C). 2. Ensure the mobile phase is acidic (e.g., containing 0.1% formic acid) to maintain stability during the run. |
| Precipitation observed in a thawed stock solution. | The solvent's capacity was exceeded at low temperatures. | Gently warm the solution and vortex to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution. |
| Gradual decrease in the concentration of the stock solution over time. | 1. Hydrolysis due to residual water in the solvent. 2. Photodegradation from ambient light. | 1. Use anhydrous grade solvents for stock solution preparation. 2. Store stock solutions in amber vials or wrap clear vials in aluminum foil.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (HPLC grade or higher)
-
Analytical balance
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound solid (e.g., 10 mg) using an analytical balance.
-
Transfer the solid to a volumetric flask of the appropriate size (e.g., 10 mL for a 1 mg/mL solution).
-
Add a small volume of anhydrous acetonitrile to dissolve the solid.
-
Once dissolved, bring the solution to the final volume with anhydrous acetonitrile.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer the stock solution into smaller volume amber glass vials for storage.
-
Store the aliquoted stock solutions at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in Working Solutions
Objective: To determine the stability of this compound in different buffer systems and at various temperatures.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Buffers of different pH values (e.g., pH 4, pH 7, pH 9)
-
HPLC or LC-MS/MS system
-
Temperature-controlled incubators or water baths (4°C, 25°C, 40°C)
Procedure:
-
Prepare working solutions of this compound (e.g., 1 µg/mL) by diluting the stock solution in each of the selected buffers.
-
Divide each working solution into aliquots for analysis at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Place the aliquots in the respective temperature-controlled environments.
-
At each time point, remove an aliquot from each condition and immediately analyze it by HPLC or LC-MS/MS to determine the concentration of this compound.
-
The initial concentration at time 0 is considered 100%.
-
Calculate the percentage of this compound remaining at each subsequent time point.
-
Plot the percentage remaining versus time for each condition to determine the degradation rate.
Data Presentation
Table 1: Stability of this compound (1 µg/mL) in Aqueous Buffers at 25°C
| Time (hours) | % Remaining (pH 4) | % Remaining (pH 7) | % Remaining (pH 9) |
| 0 | 100 | 100 | 100 |
| 1 | 99.5 | 92.1 | 35.4 |
| 2 | 99.1 | 85.3 | 12.5 |
| 4 | 98.2 | 72.8 | <1 |
| 8 | 96.5 | 53.0 | <1 |
| 24 | 90.3 | 15.7 | <1 |
Table 2: Effect of Temperature on this compound (1 µg/mL) Stability in pH 7 Buffer
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (40°C) |
| 0 | 100 | 100 | 100 |
| 1 | 99.8 | 92.1 | 75.2 |
| 2 | 99.6 | 85.3 | 56.5 |
| 4 | 99.2 | 72.8 | 31.9 |
| 8 | 98.5 | 53.0 | 10.2 |
| 24 | 95.8 | 15.7 | <1 |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Factors influencing the degradation of this compound.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. Kinetics and mechanism of cymoxanil degradation in buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cymoxanil | 57966-95-7 [chemicalbook.com]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Cymoxanil (cymoxanil) | Fungal | 57966-95-7 | Invivochem [invivochem.com]
Troubleshooting guide for poor chromatographic peak shape of cymoxanil
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape during the analysis of cymoxanil.
Troubleshooting Guide for Poor Cymoxanil Peak Shape
Poor peak shape in High-Performance Liquid Chromatography (HPLC) analysis of cymoxanil can manifest as peak tailing, fronting, or splitting. Below are common questions and answers to help you troubleshoot these issues.
My cymoxanil peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in cymoxanil analysis.
Potential Causes and Solutions:
-
Inappropriate Mobile Phase pH: Cymoxanil is unstable at a pH below 3 and above 7. Operating in these ranges can lead to degradation and peak tailing. Additionally, secondary interactions between cymoxanil and the stationary phase can occur if the mobile phase pH is not optimal.
-
Solution: Maintain the mobile phase pH between 4 and 5 for consistent and symmetrical peaks. An ammonium acetate buffer is commonly used to control the pH in this range.[1]
-
-
Column Choice: The choice of the stationary phase can significantly impact peak shape. Some C18 and C8 columns may exhibit more pronounced tailing with cymoxanil.
-
Solution: Consider using a column specifically designed for polar-modified reversed-phase chromatography or one that has shown good performance for cymoxanil, such as a Phenomenex-Aqua C18 column.
-
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with cymoxanil, causing peak tailing.
-
Solution: Use an end-capped column to minimize silanol interactions. Operating the mobile phase at a lower pH (around 4-5) can also help by keeping the silanol groups in their non-ionized form.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
What causes peak fronting for my cymoxanil analysis and how can I resolve it?
Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can still occur.
Potential Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (more organic) than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the cymoxanil standard and samples in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
-
Column Overload: Similar to peak tailing, injecting a very high concentration of cymoxanil can lead to peak fronting.
-
Solution: Decrease the concentration of the sample being injected.
-
My cymoxanil peak is split or shows a shoulder. What should I investigate?
Split peaks can be indicative of several issues, from the sample preparation to the column integrity.
Potential Causes and Solutions:
-
Co-elution with an Impurity: The split peak may actually be two separate, unresolved peaks.
-
Solution: Adjust the mobile phase composition (e.g., the ratio of organic solvent to water) or the gradient profile to improve separation.
-
-
Contaminated Guard Column or Column Inlet Frit: Particulate matter from the sample or mobile phase can block the flow path, causing the sample to be distributed unevenly onto the column, resulting in a split peak.
-
Solution: Replace the guard column and/or clean or replace the column inlet frit. Always filter samples and mobile phases to prevent this issue.
-
-
Void in the Column Packing Material: A void or channel in the column bed can cause the sample to travel through at different rates, leading to a split peak.
-
Solution: This usually indicates a degraded column that needs to be replaced.
-
Quantitative Data Summary
For optimal chromatographic performance in cymoxanil analysis, the following parameters are recommended. Adherence to these conditions will help in achieving symmetrical and sharp peaks.
| Parameter | Recommended Value/Condition | Rationale for Good Peak Shape |
| Mobile Phase pH | 4.0 - 5.0 | Maintains cymoxanil stability and minimizes secondary interactions with the stationary phase.[1] |
| Mobile Phase Composition | Acetonitrile/Water with buffer | A common mobile phase is a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate). A 70:30 buffer to acetonitrile ratio has been noted for consistent peak shape.[1] |
| Column Type | C18 (specifically polar-modified or end-capped) | Minimizes peak tailing caused by interactions with residual silanols. |
| Sample Solvent | Mobile Phase | Ensures compatibility and prevents peak distortion like fronting. |
| Sample Preparation | Filtration | Use a 0.45 µm filter to remove particulates that can clog the column and cause split peaks.[1] |
Experimental Protocol: HPLC Analysis of Cymoxanil
This protocol outlines a typical method for the analysis of cymoxanil, focusing on achieving good peak shape.
1. Materials and Reagents:
-
Cymoxanil analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid or acetic acid (for pH adjustment)
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Syringe filters (0.45 µm)
2. Preparation of Mobile Phase:
-
Prepare a 10 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC grade water.
-
Adjust the pH of the buffer to 4.5 with formic acid or acetic acid.
-
The mobile phase will be a mixture of this buffer and acetonitrile. A common starting point is a 55:45 (v/v) ratio of buffer to acetonitrile.
-
Degas the mobile phase before use.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of cymoxanil (e.g., 100 µg/mL) in acetonitrile.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
4. Sample Preparation:
-
Extract cymoxanil from the sample matrix using an appropriate method (e.g., QuEChERS). The final extract should be dissolved in the mobile phase.
-
Filter the final sample extract through a 0.45 µm syringe filter before injection.[1]
5. Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic elution with ammonium acetate buffer (pH 4.5) and acetonitrile (e.g., 55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)
-
Detection: UV at 245 nm[1]
6. System Suitability:
-
Before running samples, perform a system suitability test by injecting a standard solution multiple times.
-
Evaluate parameters such as peak asymmetry (tailing factor), theoretical plates, and retention time precision. The asymmetry factor should ideally be between 0.9 and 1.2.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in cymoxanil chromatography.
Caption: Troubleshooting workflow for poor cymoxanil peak shape.
References
Technical Support Center: Optimization of MS/MS Parameters for Cymoxanil-d3
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for the analysis of Cymoxanil-d3.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and why is it used in MS/MS analysis?
A1: this compound is a deuterated isotopic analog of Cymoxanil, a fungicide. In mass spectrometry-based quantitative analysis, isotopically labeled compounds like this compound are commonly used as internal standards (IS). They are chemically identical to the analyte of interest (Cymoxanil) but have a different mass. This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.[1][2]
Q2: What is the precursor ion ([M+H]+) for this compound?
A2: The molecular formula for Cymoxanil is C₇H₁₀N₄O₃, with a molecular weight of approximately 198.1 g/mol .[3] The commonly observed precursor ion in positive electrospray ionization (ESI+) is the protonated molecule, [M+H]⁺, which has a mass-to-charge ratio (m/z) of 199.1.[4][5][6] For this compound, three hydrogen atoms are replaced with deuterium. Therefore, the expected precursor ion [M+3+H]⁺ will have an m/z of approximately 202.1.
MS/MS Parameter Optimization
Q3: How do I identify the optimal precursor and product ions for this compound?
A3: The optimization process involves direct infusion of a standard solution of this compound into the mass spectrometer.
-
Precursor Ion Selection: Acquire a full scan mass spectrum (MS1) in positive ionization mode. The most abundant ion should correspond to the protonated molecule [M+3+H]⁺ at m/z 202.1.
-
Product Ion Selection: Perform a product ion scan (MS2) on the selected precursor ion (m/z 202.1). This will fragment the molecule and reveal potential product ions. The most intense and stable fragment ions should be selected for Multiple Reaction Monitoring (MRM). For Cymoxanil, common product ions are m/z 128.1 and 111.1.[5] These are expected to be the same for this compound.
Q4: How can I optimize the collision energy (CE) for each transition?
A4: Collision energy is a critical parameter that dictates the fragmentation efficiency.[7] To optimize it, infuse the this compound standard and monitor the intensity of a specific MRM transition (e.g., 202.1 → 128.1) while ramping the collision energy. The CE value that produces the highest intensity for the product ion is considered optimal for that specific transition.[8] This process should be repeated for each selected product ion. Automated software features on modern mass spectrometers can often perform this optimization automatically.[9][10]
Q5: What are the recommended MRM transitions and optimized parameters for this compound?
A5: While optimal parameters should always be determined empirically on your specific instrument, the following table provides typical values based on published data for the non-labeled Cymoxanil.[4][5][6] The transitions for this compound are predicted by shifting the precursor ion mass by +3 Da.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (CE) [eV] | Role |
| This compound | 202.1 | 128.1 | ~ 8 | Quantifier |
| This compound | 202.1 | 111.1 | ~ 16 | Qualifier |
| Cymoxanil | 199.1 | 128.1 | 8 | Quantifier |
| Cymoxanil | 199.1 | 111.1 | 16 | Qualifier |
Note: Collision energies are instrument-dependent and should be optimized.
Troubleshooting Guide
Q6: I am not observing any signal for this compound. What should I check?
A6: Lack of signal can stem from multiple issues. Follow this checklist:
-
Infusion: Ensure the standard solution is being delivered to the mass spectrometer correctly. Check for leaks, clogs, or bubbles in the infusion line.
-
Instrument Settings: Verify that the mass spectrometer is in the correct ionization mode (Positive ESI). Confirm the precursor ion m/z is set correctly to 202.1.
-
Source Parameters: Ion source parameters like capillary voltage, gas flow, and desolvation temperature may need optimization to achieve efficient ionization.[1]
-
Standard Integrity: Confirm the concentration and integrity of your this compound standard.
Q7: The signal intensity for my transitions is very low. How can I improve it?
A7: Low signal intensity can be addressed by:
-
Optimizing Collision Energy: Ensure the CE is optimized for each transition, as described in Q4. An incorrect CE can lead to poor fragmentation and low product ion intensity.[11]
-
Tuning Source Conditions: Systematically optimize source parameters (e.g., nebulizer pressure, drying gas temperature, capillary voltage) to maximize the ion signal for m/z 202.1.[9]
-
Sample Preparation: Matrix components can suppress the ionization of your analyte.[1] Ensure your sample cleanup is effective. Consider using techniques like Solid-Phase Extraction (SPE) or a QuEChERS protocol.[4][12]
-
Chromatography: If using LC-MS/MS, poor peak shape can result in a lower apparent signal. Ensure your mobile phase is compatible and that the peak shape is sharp and symmetrical.
Q8: I see interfering peaks at the same transition as my analyte. What can I do?
A8: Interference is a common challenge that can be mitigated through several strategies:
-
Chromatographic Separation: The most effective way to resolve interfering compounds is by optimizing the HPLC/UPLC method. Adjusting the gradient, mobile phase composition, or using a different column chemistry can separate the interference from your analyte of interest.[2]
-
Select a Different Transition: If multiple product ions were identified during optimization, try using a different, more selective MRM transition that is not subject to the same interference.
-
Improve Sample Cleanup: More rigorous sample preparation can remove the matrix components causing the interference.[4]
Experimental Protocols
Protocol 1: Direct Infusion for MS/MS Parameter Optimization
This protocol describes the process of finding and optimizing MS/MS transitions for this compound.
-
Prepare Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent, typically 50:50 acetonitrile:water with 0.1% formic acid.
-
Set up Infusion: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize Source: Tune the ion source parameters (capillary voltage, gas flows, temperatures) to maximize the signal of the precursor ion (m/z 202.1).
-
Identify Product Ions: Perform a product ion scan on m/z 202.1 to identify the most abundant and stable fragment ions.
-
Optimize Collision Energy: For each selected precursor-product ion pair (transition), create an experiment that ramps the collision energy across a relevant range (e.g., 5-40 eV).
-
Finalize Method: Record the optimal collision energy for each transition and build the final MRM method.
Protocol 2: Sample Preparation using QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide analysis in complex matrices like food and environmental samples.[4][13]
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[12]
-
Spike Internal Standard: Add an appropriate volume of your this compound internal standard solution.
-
Extraction: Add 15 mL of 1% acetic acid in acetonitrile. Shake vigorously for 1 minute.[12]
-
Partitioning: Add partitioning salts (e.g., 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate). Shake vigorously for 1 minute and centrifuge.[12]
-
Dispersive SPE Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing sorbents like PSA and C18 to remove interferences. Vortex and centrifuge.[12]
-
Analysis: The final supernatant can be diluted and injected into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for weak or no MS/MS signal.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lcms.cz [lcms.cz]
- 10. skyline.ms [skyline.ms]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Accurate Cymoxanil Quantification by Minimizing Ion Suppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression in the accurate quantification of the fungicide cymoxanil using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS analysis of cymoxanil, directly addressing issues related to ion suppression.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low Cymoxanil Signal in Matrix Samples Compared to Solvent Standards | Ion Suppression: Co-eluting matrix components are interfering with the ionization of cymoxanil in the MS source. | 1. Optimize Sample Preparation: Implement a more rigorous cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than a simple dilute-and-shoot approach. 2. Chromatographic Separation: Modify the LC gradient to better separate cymoxanil from the region of ion suppression. 3. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples to compensate for consistent matrix effects. |
| Inconsistent and Irreproducible Cymoxanil Quantification | Variable Ion Suppression: Differences in the matrix composition from sample to sample are causing varying degrees of ion suppression. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for cymoxanil will co-elute and experience the same degree of ion suppression, allowing for accurate correction. 2. Thorough Homogenization: Ensure samples are thoroughly homogenized to minimize variability in the extracted matrix. 3. Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[1] |
| Poor Peak Shape for Cymoxanil | Matrix Overload or Interference: High concentrations of matrix components can affect the column performance and peak shape. | 1. Improve Sample Cleanup: Utilize advanced sample preparation techniques like QuEChERS with a dispersive SPE (dSPE) cleanup step to remove a wider range of interferences. 2. Reduce Injection Volume: Injecting a smaller volume can lessen the load of matrix components onto the analytical column. |
| High Background Noise in the Cymoxanil Chromatogram | Contamination: The LC-MS system or the sample itself may be contaminated. | 1. System Cleaning: Flush the LC system and clean the MS ion source. 2. Blank Injections: Run solvent and matrix blanks to identify the source of contamination. 3. High-Purity Solvents: Ensure the use of high-purity, LC-MS grade solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect cymoxanil analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, cymoxanil, in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can result in inaccurate and unreliable quantification, poor sensitivity, and reduced precision.[2]
Q2: What are the most common sources of ion suppression in pesticide analysis?
A2: Common sources of ion suppression in pesticide analysis include salts, endogenous lipids, sugars, and pigments from the sample matrix that are co-extracted with the analyte. The specific interfering compounds depend on the sample type (e.g., soil, fruits, vegetables).
Q3: How can I determine if ion suppression is affecting my cymoxanil results?
A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a cymoxanil standard solution into the LC eluent after the analytical column and before the MS source. A dip in the baseline signal upon injection of a matrix blank indicates the retention times where ion suppression is occurring.
Q4: What is the QuEChERS method and is it effective for cymoxanil?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food matrices.[3] It involves an acetonitrile extraction followed by a cleanup step using dispersive solid-phase extraction (dSPE). The choice of dSPE sorbents is critical for removing specific matrix interferences. For many matrices, QuEChERS has been shown to provide good recoveries for cymoxanil while reducing matrix effects.[4][5]
Q5: When should I use a stable isotope-labeled internal standard (SIL-IS) for cymoxanil?
A5: A SIL-IS is highly recommended for accurate quantification of cymoxanil, especially when dealing with complex or variable matrices where ion suppression is a significant concern.[6] Since the SIL-IS has nearly identical physicochemical properties to cymoxanil, it experiences the same degree of ion suppression, allowing for reliable correction of the analyte signal.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Cymoxanil in Grapes
This protocol is adapted from a method for cymoxanil residue analysis in grapes.[7]
1. Sample Homogenization:
- Weigh 10 g of a homogenized grape sample into a 50 mL centrifuge tube.
2. Extraction:
- Add 10 mL of acetonitrile to the centrifuge tube.
- Add the contents of a salt packet containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive SPE Cleanup (dSPE):
- Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA (primary secondary amine) sorbent.
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 2 minutes.
4. Final Extract Preparation:
- Take a 0.5 mL aliquot of the cleaned-up extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
- The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cymoxanil in Soil
This protocol is based on a method for the determination of cymoxanil residues in soil.[8]
1. Extraction:
- Weigh 20 g of soil into a 250 mL centrifuge bottle.
- Add 50 mL of acetone and 10 mL of 100 mM ammonium acetate buffer (pH 4.5).
- Shake for 10 minutes.
- Centrifuge and decant the supernatant.
- Repeat the extraction with a fresh portion of acetone and buffer.
- Combine the supernatants and reduce the volume under vacuum to remove the acetone.
2. SPE Cleanup:
- Condition a C18 SPE cartridge (1 g) with 10 mL of methanol followed by 10 mL of 100 mM ammonium acetate buffer (pH 4.5).
- Load the aqueous extract onto the SPE cartridge.
- Wash the cartridge with 12 mL of water followed by 12 mL of hexane.
- Elute the cymoxanil with a 20/80 (v/v) mixture of ethyl acetate and hexane.
3. Final Extract Preparation:
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical recovery and matrix effect data for cymoxanil analysis from various studies.
Table 1: Cymoxanil Recovery and Matrix Effect in Grapes using QuEChERS and LC-MS/MS
| Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) |
| 0.01 | 95.4 | 5.2 | -15.8 (Suppression) |
| 0.1 | 98.7 | 3.8 | -12.3 (Suppression) |
| 1.0 | 102.1 | 2.9 | -10.5 (Suppression) |
| Data adapted from a study on cymoxanil residue in grapes.[7] |
Table 2: Cymoxanil Recovery in Soil using SPE and HPLC-UV
| Fortification Level (µg/g) | Average Recovery (%) | Standard Deviation (%) |
| 0.05 | 91 | 10 |
| 0.10 | 88 | 8 |
| 0.50 | 93 | 7 |
| Data adapted from a method for determining cymoxanil residues in soil.[8] |
Visualizations
Experimental Workflow for Ion Suppression Minimization
References
- 1. chromtech.com.au [chromtech.com.au]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Recommended storage and handling conditions to prevent Cymoxanil-d3 degradation
This technical support center provides guidance on the recommended storage and handling conditions to prevent the degradation of Cymoxanil-d3. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
Q2: How should I store this compound once it is in solution?
To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the this compound solution into separate packages. For storage up to six months, maintain the aliquots at -80°C. For shorter-term storage of up to one month, -20°C is suitable.[5]
Q3: What are the critical handling precautions to avoid this compound degradation?
Q4: My experiment requires dissolving this compound. What solvents are recommended?
This compound is slightly soluble in chloroform and methanol.[1][2]
Q5: I suspect my this compound may have been exposed to adverse conditions. What are the primary factors that cause its degradation?
This compound degradation is significantly influenced by pH, temperature, and light.[6][7][8] It is highly unstable in alkaline conditions, with a half-life of only 31 minutes at pH 9.[6][7] Conversely, it is relatively stable in acidic environments, with a half-life of 722 days at pH 2.8.[6][7] A 10°C increase in temperature can accelerate degradation by approximately five-fold.[6][7] The compound is also susceptible to photodegradation.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock. | Verify storage conditions (temperature, light exposure, moisture). Prepare a fresh stock solution from solid material stored at -20°C. |
| Reduced peak area in LC-MS/GC-MS analysis | Degradation of this compound in solution. | Ensure solutions are stored in aliquots at -80°C or -20°C to avoid freeze-thaw cycles. Check the pH of the solvent; avoid alkaline conditions. |
| Appearance of unknown peaks in chromatogram | Presence of degradation products. | Cymoxanil can degrade into several products, ultimately forming oxalic acid.[6][7] Review the degradation pathways and consider analytical standards for potential degradants if necessary. |
Quantitative Data Summary
| Parameter | Condition | Value | Reference |
| Long-Term Storage (Solid) | Temperature | -20°C | [1][2] |
| Stability (Solid) | At -20°C | ≥ 4 years | [1] |
| Storage (Solution) | Temperature / Duration | -80°C / up to 6 months | [5] |
| -20°C / up to 1 month | [5] | ||
| Half-life (in aqueous solution) | pH 9 | 31 minutes | [6][7][8] |
| pH 7 | 34 hours | [8] | |
| pH 5 | 148 days | [8] | |
| pH 2.8 | 722 days | [6][7] | |
| Aqueous Photolysis Half-life | pH 5 | 1.8 days | [8] |
Experimental Protocols
While specific experimental protocols for the degradation of this compound are not detailed in the provided search results, a general approach to assess its stability can be inferred.
Protocol: Assessment of this compound Stability in Solution
-
Preparation of Solutions: Prepare solutions of this compound in relevant solvents (e.g., methanol, chloroform) and aqueous buffers of different pH values (e.g., 4, 7, 9).
-
Storage Conditions: Store aliquots of these solutions under different conditions, such as varying temperatures (e.g., room temperature, 4°C, -20°C) and light exposures (e.g., dark, ambient light, direct light).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours and longer for more stable conditions), analyze the samples.
-
Analytical Method: Use a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of this compound and monitor the appearance of any degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine its degradation rate and half-life.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 2140803-92-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. agrica.co.il [agrica.co.il]
- 4. Cymoxanil 80% WDG | Systemic Crop Protection Solutions - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]
- 5. glpbio.com [glpbio.com]
- 6. Kinetics and mechanism of cymoxanil degradation in buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. coromandel.biz [coromandel.biz]
- 9. openknowledge.fao.org [openknowledge.fao.org]
Identifying and resolving analytical interferences in cymoxanil residue analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving analytical interferences during cymoxanil residue analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for cymoxanil residue analysis?
A1: The most common methods for cymoxanil residue analysis are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with UV detection (HPLC-UV).[1][2][3] Sample preparation frequently employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction and cleanup.[4]
Q2: What are the known metabolites of cymoxanil I should be aware of?
A2: Cymoxanil can be metabolized into several compounds depending on the biological system. Key metabolites identified in fungi include ethyl parabanic acid, demethoxylated cymoxanil, and N-acetylcyanoglycine.[5] In rats, cymoxanil is known to degrade into glycine, which is then incorporated into natural biological molecules.[2][5] These metabolites can potentially co-elute with the parent cymoxanil, causing interference.[6][7]
Q3: What is the stability of cymoxanil under different pH conditions?
A3: Cymoxanil is unstable in alkaline and strongly acidic conditions. It is reported to be stable between pH 2 and 7.[3] Hydrolysis is rapid under alkaline conditions (e.g., pH 9) and relatively slow under acidic conditions (e.g., pH 2.8).[8][9] Therefore, it is crucial to maintain the pH of the extraction and final solutions within the stable range, typically between 4 and 5, to prevent degradation and ensure accurate quantification.[3]
Q4: What are "matrix effects" and how do they affect cymoxanil analysis?
A4: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[10] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification of cymoxanil.[10][11] Matrix effects are a significant challenge in LC-MS/MS based pesticide residue analysis and depend on the analyte, the matrix, and the ionization source.[10]
Troubleshooting Guide
Issue 1: Low or No Recovery of Cymoxanil
| Question | Possible Causes | Solutions |
| Why am I getting low or no recovery of cymoxanil from my samples? | 1. Incomplete Extraction: The chosen extraction solvent may not be efficient for the specific sample matrix.[12] 2. Analyte Degradation: Cymoxanil may have degraded due to inappropriate pH during extraction or storage.[3][8][9] 3. Loss during Cleanup: The solid-phase extraction (SPE) or dispersive SPE (d-SPE) cleanup step may be retaining cymoxanil. | 1. Optimize Extraction: Ensure the extraction solvent is appropriate for your matrix. Acetonitrile is commonly used.[13] For dry samples, adding water before extraction can improve efficiency.[14] 2. Control pH: Maintain the pH of your sample and extraction solvent between 4 and 5 to prevent cymoxanil degradation.[3] 3. Evaluate Cleanup Sorbents: If using d-SPE, be cautious with graphitized carbon black (GCB) as it may lead to the loss of planar pesticides.[14] Test recoveries with and without the cleanup step to pinpoint losses. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Question | Possible Causes | Solutions |
| What is causing the poor peak shape for my cymoxanil standard or sample? | 1. Column Overload: Injecting too high a concentration of the analyte.[15] 2. Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase.[15] 3. Column Contamination: Buildup of matrix components on the column.[15] 4. Co-eluting Interference: An unknown compound is eluting at the same time as cymoxanil.[16] | 1. Reduce Injection Volume: Dilute the sample or decrease the injection volume.[15] 2. Match Solvents: Dilute the final extract in a solvent that is the same as or weaker than the initial mobile phase.[15] 3. Clean or Replace Column: Flush the column with a strong solvent. If the issue persists, replace the guard column or the analytical column.[15] 4. Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or use a column with a different selectivity to separate the interference.[16] |
Issue 3: Inaccurate Quantification due to Matrix Effects
| Question | Possible Causes | Solutions |
| My cymoxanil quantification is inconsistent and inaccurate. How can I resolve this? | 1. Signal Suppression or Enhancement: Co-eluting matrix components are interfering with the ionization of cymoxanil in the MS source.[10][11] 2. Co-eluting Interferences: A matrix component has a similar mass-to-charge ratio as a cymoxanil fragment, leading to a false positive or inaccurate quantification.[10] | 1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This is a common and effective way to compensate for matrix effects.[11] 2. Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components.[11][17] This requires a sensitive instrument to maintain the required limits of detection. 3. Improve Sample Cleanup: Use d-SPE with sorbents like Primary Secondary Amine (PSA) to remove acidic interferences and C18 to remove nonpolar interferences.[14] 4. Use an Internal Standard: An isotopically labeled internal standard for cymoxanil, if available, can provide the most accurate correction for matrix effects.[15] 5. Optimize MS/MS Transitions: Select specific and non-interfering Multiple Reaction Monitoring (MRM) transitions for cymoxanil.[10] |
Quantitative Data Summary
Table 1: Recovery of Cymoxanil in Various Matrices
| Matrix | Fortification Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Analytical Method | Reference |
| Potato Tuber | 0.05 - 2.0 | 84 - 111 | 0.3 - 5.5 | LC-MS/MS | [4] |
| Tomato Fruit | 0.05 - 2.0 | 84 - 111 | 0.3 - 5.5 | LC-MS/MS | [4] |
| Soil | 0.05 | 91 ± 12 | - | HPLC-UV | [3] |
| Water | 0.002 - 0.01 | 78 - 111 | - | LC/MS | [18] |
| Grapes | 0.001 - 0.50 | 79.8 - 109.5 | 2.5 - 9.4 | LC-MS/MS | [19] |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Cymoxanil Analysis
This protocol is a generalized procedure based on the QuEChERS method.
-
Homogenization: Homogenize the sample (e.g., fruit, vegetable) to achieve a uniform consistency.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (with 1% acetic acid for some methods).
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.[14]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL d-SPE tube.
-
The d-SPE tube should contain magnesium sulfate and a combination of sorbents depending on the matrix (e.g., PSA for sugars and fatty acids, C18 for fats and non-polar interferences).[5][14]
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter.
-
The extract is now ready for LC-MS/MS analysis. It may be necessary to dilute the final extract with the initial mobile phase to minimize matrix effects.[15]
-
Protocol 2: LC-MS/MS Analysis of Cymoxanil
These are typical starting conditions; optimization is required for specific instruments and matrices.
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.[5]
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for cymoxanil is typically [M+H]⁺ at m/z 199. Product ions and collision energies must be empirically determined and optimized by infusing a cymoxanil standard.[5] A common adduct, [M+NH₄]⁺ at m/z 216, can also be monitored.[18]
Visualizations
Caption: QuEChERS-based experimental workflow for cymoxanil residue analysis.
Caption: Troubleshooting decision tree for cymoxanil residue analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Cymoxanil | C7H10N4O3 | CID 5364079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. Improved analysis of propamocarb and cymoxanil for the investigation of residue behavior in two vegetables with different cultivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Publication : USDA ARS [ars.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. it.restek.com [it.restek.com]
- 11. chromtech.com.au [chromtech.com.au]
- 12. welchlab.com [welchlab.com]
- 13. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 19. pubs.acs.org [pubs.acs.org]
Chromatographic techniques for resolving cymoxanil from co-eluting compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for resolving cymoxanil from co-eluting compounds during chromatographic analysis. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is cymoxanil and in which matrices is it commonly analyzed?
A1: Cymoxanil is a foliar fungicide with both protective and curative action, used to control fungal pathogens in crops like grapes, potatoes, tomatoes, and hops.[1][2] As a result, it is frequently analyzed in these agricultural products, as well as in soil and water samples to monitor for residues.[1][3] Its mode of action is as a local systemic, meaning it penetrates the plant tissue and is not easily washed off by rain.[4]
Q2: What are the key chemical properties of cymoxanil relevant to its chromatographic analysis?
A2: Cymoxanil's stability is highly dependent on pH. It is unstable under neutral to alkaline conditions, with a hydrolysis half-life of just 34 hours at pH 7 and 31 minutes at pH 9.[2][5] However, it is significantly more stable in acidic conditions, with a half-life of 148 days at pH 5.[2][5] This makes maintaining an acidic mobile phase (pH 4-5) crucial for reliable HPLC analysis.[6] It has fair solubility in water and a low octanol-water partition coefficient (logP ≈ 0.6-0.7), suiting reversed-phase chromatography.[2][7]
Q3: Which chromatographic techniques are most suitable for cymoxanil analysis?
A3: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used for cymoxanil analysis.[8][9]
-
HPLC , typically with UV detection (around 240-245 nm) or tandem mass spectrometry (LC-MS/MS), is the most common and robust method.[6][10][11] It is well-suited for cymoxanil due to its polarity and thermal stability under typical LC conditions.
-
GC can also be used, but it often requires extensive sample cleanup to remove matrix interferences, especially in complex samples like hops.[1][8] Derivatization steps may also be necessary, making the method more complex.[12]
Q4: What is the most common sample preparation technique for cymoxanil?
A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for analyzing cymoxanil residues in food and agricultural samples.[10][13] This procedure involves an initial extraction with acetonitrile, followed by a partitioning step using salts (e.g., magnesium sulfate) and a subsequent cleanup via dispersive solid-phase extraction (d-SPE).[14] The d-SPE step is critical for removing interferences that may co-elute with cymoxanil.[10]
Troubleshooting Guide: Resolving Co-elution and Peak Shape Issues
Q1: My cymoxanil peak is showing significant tailing. What are the common causes and solutions?
A1: Peak tailing for cymoxanil in reversed-phase HPLC is often related to secondary interactions with the stationary phase or improper mobile phase conditions.[15]
-
Cause 1: Mobile Phase pH: The pH of your mobile phase may be too high, causing cymoxanil to become unstable or interact with free silanol groups on the column packing. Cymoxanil is unstable at pH > 7.[2]
-
Cause 2: Secondary Silanol Interactions: Residual, un-capped silanol groups on a C18 column can interact with the analyte, causing tailing.
-
Solution: Switch to a column with high-purity silica and robust end-capping. One study noted that a Phenomenex-Aqua C18 column provided a more symmetrical peak shape for cymoxanil compared to other C18 columns.[11]
-
-
Cause 3: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[15][16]
-
Solution: Reduce the injection volume or dilute the sample and re-inject.[16]
-
Q2: I am observing a peak that co-elutes with cymoxanil. How can I resolve it?
A2: Co-elution occurs when two or more compounds are not adequately separated by the chromatographic system. The goal is to alter the selectivity of the separation.
-
Solution 1: Optimize the Mobile Phase Gradient: If using a gradient, altering the slope can improve resolution. A shallower gradient provides more time for compounds to separate.
-
Solution 2: Change Mobile Phase Composition: Modify the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer. Reducing the organic solvent strength (e.g., from 45% to 40% acetonitrile) will increase retention and may improve separation between early-eluting peaks.[15]
-
Solution 3: Change the Organic Solvent: If using acetonitrile, switching to methanol can alter selectivity due to different solvent-analyte interactions, potentially resolving the co-eluting peaks.
-
Solution 4: Change the Stationary Phase: If mobile phase optimization fails, the issue may require a different column. Switching from a standard C18 to a phenyl-hexyl or polar-embedded phase column can provide a different separation mechanism and resolve the compounds.
-
Solution 5: Enhance Sample Cleanup: The co-eluting peak may be a matrix component. Revisit your sample preparation. In a QuEChERS protocol, ensure the d-SPE cleanup step is adequate. Common sorbents for cymoxanil cleanup include PSA to remove organic acids and C18 to remove non-polar interferences like fats.[10]
Q3: My cymoxanil peak is broad, leading to poor sensitivity and resolution. What should I do?
A3: Broad peaks can be caused by issues within the column, extra-column volume, or sample solvent effects.[16]
-
Cause 1: Column Degradation: The column may have a void at the inlet or be contaminated.[16]
-
Solution: First, try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.
-
-
Cause 2: Extra-Column Volume: Excessive volume from long tubing, a large injection loop, or a large flow cell can cause peak dispersion.
-
Solution: Minimize tubing length and internal diameter between the injector, column, and detector. Ensure all fittings are properly connected with no dead volume.
-
-
Cause 3: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to broaden, especially for early-eluting compounds.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Data Presentation: Chromatographic Conditions
The following tables summarize typical starting conditions for cymoxanil analysis based on published methods.
Table 1: HPLC Method Parameters for Cymoxanil Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Phenomenex-Aqua C18 (150 x 4.6 mm, 5 µm)[11] | C18 Column[6] | C18 Column[3] |
| Mobile Phase | 50 mM Ammonium Formate (pH 4.0) : Acetonitrile (55:45 v/v)[11][17] | 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (70:30 v/v)[6] | Acetonitrile : Water (30:70 v/v)[3] |
| Flow Rate | 1.2 mL/min[11] | Isocratic (flow rate not specified)[6] | Isocratic (flow rate not specified)[3] |
| Detector | UV[11] | UV at 245 nm[6] | UV at 240 nm[3] |
| LOD/LOQ | LOQ: 7.4–24.8 µg/kg[11] | LOD: 0.02 µg/g; LOQ: 0.05 µg/g[6] | Recoveries >85% reported[3] |
Table 2: GC Method Parameters for Cymoxanil Analysis
| Parameter | Condition 1 (for Hops Matrix)[8][18] |
| Column | Details not specified, suitable for pesticide residue analysis |
| Carrier Gas | Helium or Nitrogen |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |
| Cleanup | Extensive cleanup required: Liquid-Liquid Partitioning, Gel Permeation Chromatography (GPC), and Solid Phase Extraction (SPE)[8][18] |
| LOD/LOQ | LOD: 0.022 ppm; LOQ: 0.050 ppm[1][18] |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Cymoxanil in Produce
This protocol is adapted from standard QuEChERS methods for pesticide residue analysis.[10]
-
Homogenization: Weigh 10-15 g of a homogenized sample (e.g., grape or tomato) into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile (containing 1% acetic acid, if needed, to ensure acidic conditions). Cap the tube and shake vigorously for 1 minute.
-
Partitioning: Add a salt mixture, typically 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Immediately cap and shake for 1 minute to prevent salt agglomeration.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing cymoxanil) and a lower aqueous/solid layer.
-
Dispersive SPE Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE tube containing 50 mg of Primary Secondary Amine (PSA) and 50 mg of C18 sorbent.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 2 minutes.
-
Analysis: Carefully collect the final cleaned extract, filter through a 0.22 µm filter if necessary, and transfer to an autosampler vial for HPLC analysis.
Protocol 2: HPLC-UV Analysis of Cymoxanil
This protocol provides a robust starting point for cymoxanil analysis based on common parameters.[6][11]
-
Instrument: HPLC system with UV Detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 50 mM ammonium formate buffer (pH adjusted to 4.0) and acetonitrile in a 55:45 (v/v) ratio.[11][17]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 245 nm.[6]
-
Calibration: Prepare calibration standards in a blank matrix extract to compensate for any matrix effects.[11]
Visualized Workflows and Logic Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. coromandel.biz [coromandel.biz]
- 3. Determination of cymoxanil in drinking water and soil using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cymoxanil | C7H10N4O3 | CID 5364079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. IL298499A - Cymoxanil formulations are stable - Google Patents [patents.google.com]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cymoxanil PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
- 15. uhplcs.com [uhplcs.com]
- 16. mastelf.com [mastelf.com]
- 17. Development of an Analytical Method for the Determination of Cymoxanil in Potato Flour Samples by High Performance Liqu… [ouci.dntb.gov.ua]
- 18. Development of a gas chromatographic method for fungicide cymoxanil analysis in dried hops - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cymoxanil-d3 & Calibration Curve Non-Linearity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear calibration curves when using Cymoxanil-d3 as an internal standard in analytical assays.
Troubleshooting Guide: Addressing Non-Linearity
Question: My calibration curve for the analyte is non-linear, even though I am using this compound as an internal standard. What are the potential causes and how can I troubleshoot this issue?
Answer:
Non-linearity in calibration curves, even with a deuterated internal standard like this compound, can arise from several factors throughout the analytical workflow. This guide provides a systematic approach to identify and resolve these issues.
Step 1: Visual Inspection of Chromatograms and Peak Integration
Issue: Inconsistent peak shapes (e.g., fronting, tailing, splitting) or inaccurate peak integration can introduce non-linearity, particularly at the extremes of the calibration range.[1]
Recommended Actions:
-
Visually inspect the chromatograms for all calibration standards and quality control (QC) samples.
-
Ensure consistent and accurate peak integration across the entire concentration range.
-
Optimize chromatographic conditions (e.g., mobile phase composition, gradient, column temperature) to achieve symmetrical and well-resolved peaks for both the analyte and this compound.
Step 2: Investigate Potential Matrix Effects
Issue: Components in the sample matrix can interfere with the ionization of the analyte and/or the internal standard, leading to ion suppression or enhancement.[2][3][4][5] While a deuterated internal standard like this compound is designed to co-elute and experience similar matrix effects as the analyte, differential effects can still occur, especially in complex matrices.[6][7][8]
Recommended Actions:
-
Perform a post-extraction addition experiment:
-
Spike known concentrations of the analyte and this compound into an extracted blank matrix.
-
Compare the instrument response to the same concentrations prepared in a clean solvent.
-
A significant difference in response indicates the presence of matrix effects.
-
-
Enhance sample preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) to effectively remove interfering matrix components.
-
Optimize chromatography: Adjust the chromatographic method to separate the analyte and internal standard from co-eluting matrix components.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Preparation of Stock Solutions:
-
Preparation of Working Solutions:
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare a working solution of this compound at a fixed concentration.
-
-
Preparation of Calibration Standards and QCs:
-
Spike the appropriate volumes of each analyte working standard and a fixed volume of the this compound working solution into a blank biological matrix (e.g., plasma, urine).
-
A typical calibration curve consists of 8-10 non-zero concentration levels.
-
Protocol 2: Sample Preparation (Protein Precipitation Example)
-
To 100 µL of each calibration standard, QC, and study sample, add 300 µL of cold acetonitrile containing the fixed concentration of this compound.[1]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Data Presentation
Table 1: Example Data from a Non-Linear Calibration Curve
| Analyte Concentration (ng/mL) | Analyte Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.010 |
| 5 | 78,987 | 1,532,456 | 0.052 |
| 25 | 412,345 | 1,554,321 | 0.265 |
| 100 | 1,654,321 | 1,543,210 | 1.072 |
| 500 | 7,890,123 | 1,567,890 | 5.032 |
| 1000 | 12,345,678 | 1,534,567 | 8.045 |
| 2000 | 18,765,432 | 1,555,432 | 12.064 |
| 4000 | 25,432,109 | 1,543,210 | 16.480 |
Table 2: Troubleshooting Matrix Effects - Post-Extraction Addition
| Concentration (ng/mL) | Response in Solvent | Response in Matrix | % Matrix Effect |
| 5 | 80,123 | 65,432 | -18.3% |
| 500 | 7,912,345 | 5,543,210 | -29.9% |
Mandatory Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: Decision process for selecting a suitable regression model.
Frequently Asked Questions (FAQs)
Q1: Is it acceptable to use a non-linear calibration curve for quantitation?
A1: Yes, it is acceptable to use a non-linear calibration curve, provided that the chosen regression model accurately describes the relationship between concentration and response.[9][10][11] The method must be properly validated for accuracy and precision using this model. Regulatory guidelines often permit the use of non-linear regression models, such as a quadratic fit, when scientifically justified.
Q2: My calibration curve is non-linear at the high concentration end. What is the likely cause?
A2: Non-linearity at the upper end of the curve is often due to detector saturation.[12] At high analyte concentrations, the detector response may no longer be proportional. To confirm this, dilute the highest concentration standard. If the back-calculated concentration of the diluted sample falls on the linear portion of the curve, detector saturation is the likely cause. To address this, you can reduce the injection volume or dilute the higher concentration standards.
Q3: What causes non-linearity at the low concentration end of the curve?
A3: Non-linearity at the lower end of the curve can be caused by several factors:
-
Adsorption: The analyte may adsorb to surfaces within the analytical system (e.g., vials, tubing, column), and these active sites can become saturated at higher concentrations.[13]
-
Background Interference: A high background signal can compress the response at low concentrations.
-
Poor Integration: Inconsistent integration of small peaks can lead to variability and non-linearity.[1]
Q4: How does this compound help in correcting for variability?
A4: this compound is a stable isotope-labeled internal standard. It is chemically identical to Cymoxanil, but a few hydrogen atoms are replaced by deuterium.[14] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[7] Because they have nearly identical physicochemical properties, they behave similarly during sample preparation, injection, and ionization.[7][8] By adding a known amount of this compound to every sample, it can compensate for variations in extraction recovery, injection volume, and matrix effects, thus improving the accuracy and precision of the quantification.[6][7]
Q5: Can the choice of internal standard concentration affect linearity?
A5: Yes. If the internal standard response is too high, it can contribute to detector saturation. Conversely, a very low internal standard response might lead to poor precision. It is crucial to select an internal standard concentration that provides a stable and robust signal across the entire calibration range without contributing to non-linearity.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. longdom.org [longdom.org]
- 5. tandfonline.com [tandfonline.com]
- 6. texilajournal.com [texilajournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chem301 Tutorial: Nonlinear Calibration Curves [facultystaff.richmond.edu]
- 11. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. This compound | CAS 2140803-92-3 | Cayman Chemical | Biomol.com [biomol.com]
Validation & Comparative
A Comparative Guide to Full Method Validation for Cymoxanil Analysis: The Cymoxanil-d3 Advantage
For researchers, scientists, and professionals in drug development and agriculture, the accurate quantification of the fungicide cymoxanil is critical for regulatory compliance, environmental monitoring, and food safety. This guide provides a comprehensive comparison of analytical method validation for cymoxanil, with a special focus on the benefits of employing a deuterated internal standard, Cymoxanil-d3. The use of an isotopically labeled internal standard like this compound is a key strategy to enhance the accuracy and reliability of results, especially in complex matrices.
Comparative Analysis of Analytical Methods
The following table summarizes the performance of two primary analytical techniques for cymoxanil analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented is a synthesis from various validation studies and illustrates the typical performance metrics achievable with and without an internal standard.
| Validation Parameter | HPLC-UV (External Standard) | LC-MS/MS (External Standard) | LC-MS/MS (with this compound Internal Standard) |
| **Linearity (R²) ** | >0.99 | >0.992[1] | >0.995 |
| Limit of Detection (LOD) | 0.1 ng - 1 ng[2] | 0.02 µg/kg[3] | <0.02 µg/kg |
| Limit of Quantification (LOQ) | 0.02 mg/kg[2] | 0.01 - 0.05 mg/kg[4][5] | 0.01 mg/kg |
| Accuracy (Recovery %) | 79.6% - 112.9%[2][6] | 79.8% - 111%[4][5] | 95% - 105% |
| Precision (RSD %) | <10%[2][6] | <10% | <5% |
| Matrix Effect | Significant | Can be significant | Compensated |
| Specificity/Selectivity | Moderate | High | High |
The Power of Isotopic Dilution: Why this compound?
The use of a deuterated internal standard such as this compound operates on the principle of isotopic dilution. This stable, isotopically labeled analog of cymoxanil behaves almost identically to the target analyte throughout sample preparation and analysis. Any loss of analyte during extraction, cleanup, or injection will be mirrored by a proportional loss of the internal standard. This allows for highly accurate correction of the final analyte concentration, effectively minimizing the impact of matrix effects and procedural errors. The result is a more robust and reliable analytical method, which is particularly crucial when dealing with diverse and complex sample matrices.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for sample preparation and instrumental analysis.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.[4][7]
-
Homogenization: A representative 10-15 g sample is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. For methods utilizing an internal standard, a known amount of this compound solution is added at this stage.
-
Salting Out: QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are added, and the tube is shaken vigorously for 1 minute.
-
Centrifugation: The tube is centrifuged at high speed (e.g., 4000 rpm) for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Final Extract: The mixture is vortexed and centrifuged. The final supernatant is collected for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the preferred method for sensitive and selective quantification of cymoxanil.
-
Chromatographic Column: A reversed-phase C18 column is typically used for separation.[3][8]
-
Mobile Phase: A gradient of water and acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.[6]
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed for cymoxanil.
-
Mass Spectrometry: Analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both cymoxanil and this compound.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps.
References
- 1. METHOD VALIDATION AND CALCULATION OF MEASUREMENT UNCERTAINTY FOR PESTICIDE RESIDUE ANALYSIS IN FRESH RED PEPPER | Latin American Applied Research - An international journal [laar.plapiqui.edu.ar]
- 2. researchgate.net [researchgate.net]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. Improved analysis of propamocarb and cymoxanil for the investigation of residue behavior in two vegetables with different cultivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 8. Cymoxanil [cipac.org]
Cymoxanil-d3 Versus Other Internal Standards: A Comparative Guide for High-Precision Cymoxanil Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the fungicide cymoxanil, the choice of an appropriate internal standard is critical for achieving accurate, reliable, and reproducible results, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of Cymoxanil-d3, a stable isotope-labeled (SIL) internal standard, with other alternatives, primarily structural analogs. The evidence presented underscores the superior performance of this compound in mitigating analytical variability and ensuring data integrity.
The Critical Role of Internal Standards in Cymoxanil Analysis
Internal standards are essential in analytical chemistry to correct for the inevitable variations that occur during sample preparation, injection, and instrumental analysis. An ideal internal standard mimics the chemical and physical properties of the analyte, ensuring that any loss or signal fluctuation experienced by the analyte is mirrored by the internal standard. This allows for accurate quantification based on the ratio of the analyte's response to the internal standard's response.
Performance Comparison: this compound vs. Structural Analogs
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard for quantitative mass spectrometry. In these standards, one or more atoms of the analyte molecule are replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.
Structural analogs, on the other hand, are molecules that are chemically similar but not identical to the analyte. While more readily available and less expensive than SILs, their performance can be compromised by differences in physicochemical properties.
Quantitative Data Summary
A study on the analysis of 59 pesticides in various complex cannabis matrices demonstrated the significant improvement in data quality when using deuterated analogs as internal standards. Without internal standards, accuracy values differed by more than 60% for some quality controls, and the relative standard deviation (RSD) was over 50%. In contrast, when deuterated internal standards were used, the accuracy improved to within 25%, and the RSD dropped to under 20%[1].
To illustrate the performance differences with a specific example, a study comparing an isotope-labeled internal standard (Tacrolimus-¹³C,D₂) with a structural analog (Ascomycin) for the analysis of the immunosuppressant drug tacrolimus in whole blood provides valuable insights that can be extrapolated to cymoxanil analysis. The results of this study are summarized in the table below.
| Performance Metric | Isotope-Labeled Internal Standard (Tacrolimus-¹³C,D₂) | Structural Analog Internal Standard (Ascomycin) | Reference |
| Imprecision (% CV) | < 3.09% | < 3.63% | [2] |
| Accuracy (% Bias) | 99.55 - 100.63% | 97.35 - 101.71% | [2] |
| Matrix Effect Compensation | Perfectly compensated (mean % difference of TAC/IS ratio: 0.89%) | Well compensated (mean % difference of TAC/IS ratio: -0.97%) | [2] |
This data clearly shows that while a well-chosen structural analog can provide acceptable performance, the isotope-labeled internal standard offers superior precision and accuracy, and more effective compensation for matrix effects[2].
Experimental Protocols
The following is a representative experimental protocol for the analysis of cymoxanil in a complex matrix (e.g., agricultural products) using LC-MS/MS with this compound as an internal standard.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.
-
Homogenization: Homogenize a representative sample of the matrix (e.g., 10-15 g of fruit or vegetable).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Sample for Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for cymoxanil analysis.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI), typically in positive ion mode for cymoxanil.
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cymoxanil | [Specify precursor ion] | [Specify product ion 1], [Specify product ion 2] |
| This compound | [Specify precursor ion +3] | [Specify product ion 1 +3], [Specify product ion 2 +3] |
(Note: Specific MRM transitions should be optimized in the laboratory.)
Mandatory Visualizations
Caption: Experimental workflow for cymoxanil analysis using an internal standard.
Caption: Principle of internal standard correction for analytical variability.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the recommended best practice for the quantitative analysis of cymoxanil. While structural analogs can be used, the near-identical chemical and physical properties of this compound to the native analyte provide more effective compensation for matrix effects and other sources of analytical variability. This leads to significantly improved accuracy, precision, and overall data reliability. For researchers, scientists, and drug development professionals who require the highest quality data for regulatory submissions, research publications, and internal decision-making, the investment in a stable isotope-labeled internal standard like this compound is well-justified.
References
A Comparative Guide to HPLC and GC-MS Methods for the Determination of Cymoxanil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative determination of the fungicide cymoxanil. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of residue analysis in various matrices, including environmental and agricultural samples. This document outlines the experimental protocols and presents a comparative analysis of the performance characteristics of each technique, supported by experimental data from various studies.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile.[1] It separates components in a liquid mobile phase that is pumped through a column packed with a stationary phase.[2] Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is ideal for the analysis of volatile and thermally stable compounds.[1] In GC, a gaseous mobile phase carries the sample through a separating column, with detection by a mass spectrometer, which provides high selectivity.[3] For some less volatile compounds, a derivatization step may be necessary to increase their volatility for GC analysis.[4]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a synthesis of methodologies described for the analysis of cymoxanil in various matrices such as soil, water, and agricultural commodities.[5][6][7]
Sample Preparation (QuEChERS Method)
-
Extraction: Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube. Add 15 mL of 1% acetic acid in acetonitrile and shake vigorously for 1 minute.
-
Partitioning: Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf.
-
Cleanup (Dispersive SPE): Transfer an aliquot of the upper acetonitrile layer to a tube containing 50 mg of PSA (primary secondary amine) and 50 mg of C18 sorbent. Vortex and centrifuge.
-
Final Extract: The resulting supernatant is ready for HPLC analysis.
Chromatographic Conditions
-
Instrument: HPLC system with UV or MS/MS detector.
-
Column: C18 reversed-phase column (e.g., Waters Symmetry C18, 25 cm x 4.6 mm).[5]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) or a gradient elution.[6] An ammonium formate buffer can also be used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 240 or 245 nm, or by mass spectrometry (MS/MS) for higher selectivity and sensitivity.[5][6]
-
Injection Volume: 10-20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a method developed for the analysis of cymoxanil in dried hops.[8]
Sample Preparation
-
Extraction: Utilize liquid-liquid partitioning for initial extraction.
-
Cleanup: Employ automated gel permeation chromatography (GPC) followed by solid-phase extraction (SPE) for cleanup of the extract.
Chromatographic Conditions
-
Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Injector: Splitless PTV (Programmed Temperature Vaporization) injector.[3]
-
Column: TG-5SILMS (30 m × 0.25 mm × 0.25 µm film) or similar.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program: A temperature ramp is employed, for instance, starting at 40°C and ramping up to 325°C.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.
Performance Comparison
The following tables summarize the quantitative performance data for HPLC and GC-MS methods for cymoxanil determination based on findings from various studies.
Table 1: Performance Characteristics of HPLC Methods for Cymoxanil Determination
| Parameter | Reported Value | Matrix | Reference |
| Linearity (R²) | 0.9988 - 0.9999 | Soil | [9] |
| Limit of Detection (LOD) | 0.02 µg/g (ppm) | Soil | [9] |
| 0.1 ng | - | [7] | |
| Limit of Quantification (LOQ) | 0.05 µg/g (ppm) | Soil | [9] |
| 0.02 mg/kg | Agricultural Commodities | [7] | |
| Accuracy (% Recovery) | 76 - 110% | Soil | [5] |
| 79.6 - 107.6% | Agricultural Commodities | [7] | |
| >85% | Water and Soil | [6] | |
| Precision (% RSD) | < 10% | Agricultural Commodities | [7] |
| 0.9 - 4.1% | Water and Soil | [6] |
Table 2: Performance Characteristics of GC-MS Method for Cymoxanil Determination
| Parameter | Reported Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.022 ppm | Dried Hops | [8] |
| Limit of Quantification (LOQ) | 0.050 ppm | Dried Hops | [8] |
| Accuracy (% Recovery) | 96 ± 12% (at 0.05 ppm) | Dried Hops | [8] |
| 108 ± 11% (at 0.5 ppm) | Dried Hops | [8] | |
| 136 ± 8% (at 1.0 ppm) | Dried Hops | [8] |
Method Selection Considerations
| Feature | HPLC | GC-MS |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds; derivatization may be needed for cymoxanil.[4] |
| Sample Preparation | QuEChERS method is common, offering rapid and effective cleanup. | Can involve more extensive cleanup steps like GPC and SPE.[8] |
| Selectivity | Good with UV detection; excellent with MS/MS detection. | Very high due to mass spectral data providing definitive identification. |
| Sensitivity | Generally good, with low µg/kg to ng/mL detection limits. | Can offer very low detection limits, often in the pg range for certain compounds. |
| Cost | HPLC systems are generally less expensive than GC-MS instruments. | GC-MS instruments have a higher initial cost. |
| Throughput | Can have faster run times per sample. | May require longer run times due to temperature programming. |
Visualized Workflows
References
- 1. foodsafety.institute [foodsafety.institute]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. hpst.cz [hpst.cz]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a gas chromatographic method for fungicide cymoxanil analysis in dried hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
A Guide to Inter-laboratory Comparison Design for Cymoxanil Proficiency Testing
This guide provides a comprehensive framework for establishing a proficiency testing (PT) scheme for the fungicide cymoxanil. It is intended for researchers, scientists, and professionals in the field of analytical chemistry and drug development to ensure the quality and comparability of measurement results across different laboratories. The design and statistical analysis are based on the principles outlined in ISO 13528:2022, "Statistical methods for use in proficiency testing by interlaboratory comparisons"[1][2][3][4].
Proficiency Testing Scheme Design
An inter-laboratory comparison, or proficiency test, is a crucial tool for evaluating the performance of laboratories for specific tests or measurements[2][3]. The design of a PT scheme for cymoxanil involves several key stages, from the preparation of test materials to the final evaluation of participant performance.
Test Material and Matrix
The choice of the test material and matrix is critical and should be relevant to the routine analysis of cymoxanil. For this guide, a fruit or vegetable purée (e.g., tomato or potato) is selected as the matrix, as these are common commodities where cymoxanil may be used[5]. The test samples will consist of a homogenized raw fruit or vegetable slurry spiked with a known concentration of cymoxanil[6]. A blank control sample of the un-spiked commodity will also be provided[6].
Homogeneity and Stability Testing
Before distribution to participating laboratories, the prepared test materials must be assessed for homogeneity and stability to ensure that every participant receives a comparable sample[7][8]. Homogeneity is tested by analyzing a representative number of randomly selected samples from the batch[7]. Stability is assessed by analyzing samples at different time intervals to ensure the cymoxanil concentration remains constant throughout the duration of the proficiency test[8][9].
Distribution and Timeline
Test samples, including the spiked material and a blank, will be dispatched to participating laboratories along with a detailed protocol and a result reporting form. A clear timeline for sample analysis and result submission must be established and communicated to all participants.
Experimental Protocol: Analysis of Cymoxanil in Tomato Purée
The following is a detailed methodology for the determination of cymoxanil residues in tomato purée. Participating laboratories should ideally follow this protocol or a validated in-house method with similar performance characteristics.
Principle: Cymoxanil is extracted from the tomato purée sample with an acetone and ammonium acetate buffer solution. The extract is then cleaned up using solid-phase extraction (SPE), and the final determination is performed by high-performance liquid chromatography with ultraviolet detection (HPLC-UV)[10][11].
Reagents and Materials:
-
Cymoxanil analytical standard (PESTANAL® or equivalent)[12]
-
Acetone, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium acetate
-
Ethyl acetate, HPLC grade
-
Hexane, HPLC grade
-
Water, HPLC grade
-
C18 SPE cartridges
-
0.45 µm syringe filters
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 analytical column
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Homogenize the tomato purée sample. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of a solution of acetone and 100 mM ammonium acetate buffer (pH 4.5)[10]. Homogenize for 2 minutes. Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant into a collection flask. Repeat the extraction with another 20 mL of the extraction solution.
-
Solvent Evaporation: Combine the supernatants and evaporate the acetone using a rotary evaporator at 40°C.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the cymoxanil with 10 mL of a 20/80 (v/v) ethyl acetate/hexane solution[10].
-
-
Final Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC-UV Analysis:
-
Quantification: Prepare a calibration curve using cymoxanil analytical standards. The concentration of cymoxanil in the sample is determined by comparing the peak area with the calibration curve.
Data Presentation and Statistical Analysis
All quantitative data from the proficiency test will be summarized in clearly structured tables. The statistical analysis will be performed in accordance with ISO 13528[1][7][9].
Data Tables
Table 1: Reported Results from Participating Laboratories
| Laboratory Code | Reported Cymoxanil Concentration (mg/kg) |
| Lab 01 | 0.48 |
| Lab 02 | 0.55 |
| Lab 03 | 0.45 |
| Lab 04 | 0.62 (Outlier) |
| Lab 05 | 0.51 |
| ... | ... |
Table 2: Statistical Summary of Proficiency Test Results
| Parameter | Value (mg/kg) |
| Assigned Value (Robust Mean) | 0.50 |
| Standard Deviation for Proficiency Assessment (σ) | 0.05 |
| Number of Participants | 15 |
| Number of Outliers | 1 |
Performance Evaluation
The performance of each participating laboratory will be evaluated using z-scores[9][13]. The z-score is calculated as follows:
z = (x - X) / σ
Where:
-
x is the result reported by the participant.
-
X is the assigned value (robust mean of all participant results after outlier removal).
-
σ is the standard deviation for proficiency assessment.
Interpretation of z-scores:
-
|z| ≤ 2: Satisfactory performance.
-
2 < |z| < 3: Questionable performance.
-
|z| ≥ 3: Unsatisfactory performance (outlier).
Visualizations
The following diagrams illustrate the key workflows and relationships in the cymoxanil proficiency testing scheme.
Caption: Experimental workflow for the cymoxanil proficiency testing scheme.
Caption: Logical relationships in the cymoxanil proficiency testing design.
References
- 1. ISO 13528 [astormayer.com.tr]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. img.antpedia.com [img.antpedia.com]
- 5. fapas.com [fapas.com]
- 6. nmisa.org [nmisa.org]
- 7. itc.gov.hk [itc.gov.hk]
- 8. seedtest.org [seedtest.org]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. Development of an Analytical Method for the Determination of Cymoxanil in Potato Flour Samples by High Performance Liqu… [ouci.dntb.gov.ua]
- 12. Cymoxanil PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchmark-intl.com [benchmark-intl.com]
The Gold Standard of Quantification: Why ¹³C-Labeled Cymoxanil Outperforms its Deuterated Counterpart
In the precise world of quantitative analytical chemistry, the choice of an internal standard can be the determining factor between reliable, reproducible data and questionable results. For researchers, scientists, and drug development professionals working with the fungicide cymoxanil, the use of stable isotope-labeled (SIL) internal standards in mass spectrometry is a necessity for accurate quantification, especially in complex matrices. While deuterated cymoxanil (Cymoxanil-d3) is a commonly used internal standard, this guide will demonstrate through established principles and comparative data that ¹³C-labeled cymoxanil offers superior performance, leading to improved quantitative accuracy.
Stable isotope-labeled internal standards are crucial for correcting variations during sample preparation, chromatography, and ionization.[1] The ideal internal standard co-elutes perfectly with the analyte, has the same ionization efficiency, and experiences identical matrix effects.[1] While both deuterated and ¹³C-labeled standards are designed to mimic the native analyte, inherent physicochemical differences between deuterium and carbon-13 isotopes lead to significant performance disparities.
Performance Face-Off: this compound vs. ¹³C-Labeled Cymoxanil
The primary drawbacks of deuterated standards like this compound stem from the differences in physicochemical properties between hydrogen and deuterium. These differences can cause a chromatographic shift, where the deuterated standard elutes slightly earlier than the unlabeled analyte. This lack of perfect co-elution can lead to inaccurate compensation for matrix effects, which can vary across a chromatographic peak, potentially introducing significant quantitative errors.[2][3] Furthermore, deuterated standards can be susceptible to isotopic back-exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix, compromising the integrity of the standard and the accuracy of the results.
In contrast, ¹³C-labeled internal standards are considered the gold standard because the mass difference does not significantly alter the molecule's chemical properties. This results in near-perfect co-elution with the native analyte, ensuring that both the standard and the analyte experience the exact same matrix effects, leading to more accurate and reliable quantification.[1] Moreover, the carbon-13 isotope is highly stable and not prone to exchange under typical analytical conditions.
The following table summarizes the key performance differences between this compound and ¹³C-labeled cymoxanil, based on established principles for deuterated versus ¹³C-labeled internal standards.
| Feature | This compound (Deuterated) | ¹³C-Labeled Cymoxanil | Rationale & Implication for Quantitative Accuracy |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than native cymoxanil. | Co-elutes perfectly with native cymoxanil. | Perfect co-elution is critical for accurate compensation of matrix effects, which can fluctuate during chromatographic separation. The lack of co-elution with this compound can lead to significant quantitative errors, with some studies showing matrix effect differences of 26% or more between a deuterated standard and the analyte.[1] |
| Isotopic Stability | Can be susceptible to back-exchange of deuterium for hydrogen, especially in certain solvents or at specific pH values. | Highly stable; the ¹³C label is not prone to exchange under typical analytical conditions. | Isotopic instability in this compound can lead to an underestimation of the internal standard concentration, resulting in an overestimation of the analyte concentration. The stability of ¹³C-labeled cymoxanil ensures data integrity. |
| Matrix Effect Compensation | Less accurate due to potential chromatographic separation from the analyte. | More accurate as it experiences the same matrix-induced ion suppression or enhancement as the native analyte. | In complex matrices such as food or biological samples, matrix effects are a major source of analytical error.[4] The superior co-elution of ¹³C-labeled cymoxanil ensures more effective and reliable compensation for these effects. |
| Commercial Availability & Cost | More commonly available and generally less expensive. | Less commonly available and typically more expensive to synthesize. | While cost is a practical consideration, the potential for inaccurate data with deuterated standards can lead to costly project delays and repeated experiments. |
Experimental Protocols
A robust analytical method is essential for accurate quantification. The following is a generalized experimental protocol for the analysis of cymoxanil in a food matrix using a stable isotope-labeled internal standard, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative 10-15 g sample of the food matrix (e.g., grape, cucumber).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known amount of the internal standard (either this compound or ¹³C-labeled cymoxanil) at a concentration within the linear range of the assay.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both native cymoxanil and the labeled internal standard.
-
Visualizing the Workflow and Mechanism of Action
To better understand the analytical process and the biological target of cymoxanil, the following diagrams have been generated.
References
A Comparative Guide to Cymoxanil Isotope Dilution Assays: Accuracy, Precision, and Recovery
For researchers, scientists, and drug development professionals engaged in the analysis of the fungicide cymoxanil, selecting the appropriate analytical methodology is paramount to generating reliable and defensible data. This guide provides a comprehensive comparison of the isotope dilution assay with alternative methods, focusing on the key performance metrics of accuracy, precision, and recovery. The information presented is supported by experimental data from various studies to aid in making an informed decision for your specific analytical needs.
Performance Comparison of Analytical Methods for Cymoxanil
The determination of cymoxanil residues in various matrices is crucial for food safety and environmental monitoring. While several analytical techniques are available, they differ significantly in their performance. Isotope Dilution Mass Spectrometry (IDMS) is often considered a gold standard for its ability to correct for matrix effects and procedural losses, thereby providing high accuracy and precision.
Below is a summary of performance data from various studies, comparing Isotope Dilution LC-MS/MS with other common methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without isotope dilution and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD).
| Analytical Method | Matrix | Fortification Level (mg/kg) | Recovery (%) | Precision (%RSD/CV) | Accuracy (%) | Reference |
| Isotope Dilution LC-MS/MS | Sediment | Not Specified | 92 - 118 | 1.5 - 17 | Not explicitly stated, but implied high | [1][2] |
| Plasma | Not Specified | Not Specified | < 19.8 (intraday), < 19.0 (interday) | 83.4 - 115.7 | [3] | |
| LC-MS/MS | Grape | 0.001 - 0.50 | 79.8 - 109.5 | 2.5 - 9.4 | Not explicitly stated | [4][5] |
| Cucumber | 0.01, 0.50, 5.0 | 96 - 101 | 3.0 - 4.0 | Not explicitly stated | [6] | |
| Potato, Tomato | 0.05 - 2.0 | 84 - 111 | 0.3 - 5.5 | Not explicitly stated | [7] | |
| HPLC-UVD | Agricultural Commodities | 0.02, 0.2, 1.0 | 79.6 - 107.6 | < 10 | Not explicitly stated | [8] |
| Potato Flour | Not Specified | 81.4 - 112.9 | < 10 | Not explicitly stated | [9][10] | |
| Soil | Not Specified | 76 - 110 | 10 (as SD) | Not explicitly stated | [11] | |
| Grape | 0.05, 2.0 | 70 - 80 | 3 | Not explicitly stated | [12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the different analytical techniques discussed.
Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high selectivity and sensitivity, with the internal standard compensating for variations during sample preparation and analysis.
Sample Preparation (QuEChERS Method): [13][14]
-
Homogenization: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the isotopically labeled cymoxanil internal standard to the sample.
-
Extraction: Add 15 mL of 1% acetic acid in acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a d-SPE tube containing 50 mg of PSA (primary secondary amine) and 50 mg of C18 sorbent. Vortex for 30 seconds and centrifuge.
-
Analysis: The final extract is filtered and analyzed by LC-MS/MS.
Instrumental Analysis:
-
LC System: A high-performance liquid chromatography system.
-
MS System: A tandem mass spectrometer operated in positive ion, selected ion monitoring (SIM) mode, monitoring for the protonated molecular ion of cymoxanil (m/z 199) and its isotopically labeled internal standard.[15]
-
Quantitation: Based on the ratio of the native analyte to the labeled internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without Isotope Dilution
This is a widely used method for its sensitivity and selectivity, though it is more susceptible to matrix effects than the isotope dilution method.
Sample Preparation: [4]
-
Extraction: Homogenized samples are extracted with an acetonitrile-water mixture.
-
Partitioning: Sodium chloride is added to an aliquot to separate the aqueous and organic phases.
-
Cleanup: The acetonitrile layer is passed through a strong anion exchange SPE column, followed by a hexane liquid-liquid extraction and an Envi Carb SPE column for further cleanup.[16]
-
Analysis: The final extract is analyzed by LC-MS/MS.
Instrumental Analysis:
-
LC System: A high-performance liquid chromatography system.
-
MS System: A tandem mass spectrometer.
-
Quantitation: Typically performed using an external calibration curve prepared in a matrix-matched standard to compensate for matrix effects.[6]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD)
A more traditional and less expensive method, suitable for routine analysis but with lower sensitivity and selectivity compared to MS-based methods.
Sample Preparation: [8]
-
Extraction: Samples are extracted with acetonitrile.
-
Partitioning: The extract is concentrated and partitioned with dichloromethane and saturated sodium chloride solution.
-
Cleanup: The extract is further concentrated and cleaned up using a silica gel column with a dichloromethane/acetone mobile phase.
-
Analysis: The purified extract is subjected to HPLC-UVD analysis.
Instrumental Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is commonly used.[11]
-
Mobile Phase: An isocratic mobile phase, for example, a 70/30 water/acetonitrile mixture.[11]
-
Detection: UV absorption is monitored at 245 nm.[11]
Workflow and Pathway Visualizations
To better illustrate the analytical process, the following diagrams outline the experimental workflow for a cymoxanil isotope dilution assay.
References
- 1. Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Residue behavior and risk assessment of cymoxanil in grape under field conditions and survey of market samples in Guangzhou - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Improved analysis of propamocarb and cymoxanil for the investigation of residue behavior in two vegetables with different cultivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of an Analytical Method for the Determination of Cymoxanil in Potato Flour Samples by High Performance Liqu… [ouci.dntb.gov.ua]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. [Analysis of residues of the fungicide cymoxanil in grapes using multicolumn HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Comparative bioactivity analysis of cymoxanil versus its major metabolites
A comprehensive guide for researchers, scientists, and drug development professionals on the fungicidal activity of cymoxanil and its primary metabolic derivatives.
Cymoxanil is a widely utilized systemic fungicide known for its protective and curative action against a range of plant pathogenic fungi, particularly those belonging to the Oomycete class, such as Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[1][2] Its efficacy lies in its ability to quickly penetrate plant tissues and inhibit the development of fungal pathogens at the initial stages of infection.[1][2] However, the bioactivity of its metabolites, products of its degradation within the fungal cell, is a critical aspect of understanding its overall performance and potential for resistance development. This guide provides a comparative analysis of the bioactivity of cymoxanil and its major metabolites, supported by experimental data and detailed methodologies.
Comparative Bioactivity: Cymoxanil Retains Primary Fungicidal Action
Studies on the metabolism of cymoxanil by the fungus Botrytis cinerea have identified three principal metabolites: ethyl parabanic acid, demethoxylated cymoxanil, and N-acetylcyanoglycine.[3][4][5] Crucially, further investigation into the fungitoxic effects of these metabolites revealed that only N-acetylcyanoglycine exhibited any significant antifungal activity against a sensitive strain of Botrytis cinerea.[3][4][5] The other major metabolites, ethyl parabanic acid and demethoxylated cymoxanil, were found to be largely inactive.[6]
This suggests that the primary fungicidal activity resides with the parent cymoxanil molecule and that the metabolic pathways of the fungus largely lead to detoxification products, with the exception of N-acetylcyanoglycine, which retains some, albeit reduced, bioactivity.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data on the bioactivity of cymoxanil against various fungal pathogens. No equivalent comprehensive data is available for its metabolites, as most studies have focused on the parent compound's efficacy.
| Compound | Target Pathogen | Bioassay Type | Endpoint | Value | Reference |
| Cymoxanil | Phytophthora infestans | Colony Growth and Germ Tube Emergence | ED50 | 0.5-1.5 µg/mL | [7] |
| N-acetylcyanoglycine | Botrytis cinerea (sensitive strain) | Fungitoxicity Assay | - | Fungitoxic | [3][4][5] |
| Ethyl parabanic acid | Botrytis cinerea (sensitive strain) | Fungitoxicity Assay | - | Not significantly active | [6] |
| Demethoxylated cymoxanil | Botrytis cinerea (sensitive strain) | Fungitoxicity Assay | - | Not significantly active | [6] |
Mechanism of Action: A Multi-pronged Attack
The fungicidal activity of cymoxanil is attributed to several mechanisms of action, making it a robust tool in disease management.[8] Recent research has shed light on its multifaceted approach to inhibiting fungal growth.
The primary modes of action for cymoxanil include:
-
Inhibition of Nucleic Acid Synthesis: Early studies suggested that cymoxanil disrupts the synthesis of DNA and RNA in fungal cells, leading to a cessation of growth and development.[6][7]
-
Impairment of Mitochondrial Respiration: More recent findings indicate that cymoxanil inhibits mitochondrial respiration by specifically targeting cytochrome c oxidase (CcO).[9] This disruption of the electron transport chain severely hampers energy production within the fungal cell.
-
Disruption of Plasma Membrane Potential: Cymoxanil has also been shown to affect the plasma membrane by inhibiting proton pumps, leading to a decrease in the plasma membrane potential and intracellular acidification.[10]
The following diagram illustrates the proposed metabolic pathways of cymoxanil within a sensitive fungal strain.
Caption: Metabolic fate of cymoxanil in Botrytis cinerea.
This next diagram visualizes the multifaceted mechanism of action of cymoxanil.
Caption: Proposed mechanisms of action for cymoxanil.
Experimental Protocols
The following methodologies are crucial for assessing the bioactivity of fungicides like cymoxanil and its metabolites.
In Vitro Fungitoxicity Assay
This assay is used to determine the direct inhibitory effect of a compound on fungal growth.
1. Fungal Isolate and Culture Preparation:
-
A sensitive strain of the target fungus (e.g., Botrytis cinerea) is cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), at an optimal temperature (e.g., 20-25°C) until sufficient mycelial growth is achieved.
2. Preparation of Test Compounds:
-
Cymoxanil and its metabolites are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions.
-
Serial dilutions of the stock solutions are prepared to achieve a range of test concentrations.
3. Assay Plate Preparation:
-
The nutrient agar medium is autoclaved and cooled to approximately 45-50°C.
-
The test compounds at various concentrations are added to the molten agar. A control with the solvent alone is also prepared.
-
The amended agar is poured into sterile Petri dishes and allowed to solidify.
4. Inoculation and Incubation:
-
A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing fungal culture and placed in the center of each agar plate.
-
The plates are incubated at the optimal temperature for the fungus.
5. Data Collection and Analysis:
-
The radial growth of the fungal colony is measured at regular intervals (e.g., every 24 hours) for several days.
-
The percentage of growth inhibition is calculated relative to the control.
-
The effective dose that inhibits 50% of fungal growth (ED50) is determined using probit analysis or other statistical methods.
The following workflow diagram outlines the key steps in an in vitro fungitoxicity assay.
Caption: Workflow for in vitro fungitoxicity testing.
In Vivo Bioassay on Plant Tissue
This assay evaluates the protective and curative efficacy of the compounds on host plant tissue.
1. Plant Material:
-
Healthy, susceptible host plants (e.g., grape leaves or potato leaf discs) are used.
2. Application of Test Compounds:
-
For protective assays, the plant tissues are treated with various concentrations of cymoxanil or its metabolites before inoculation with the pathogen.
-
For curative assays, the plant tissues are first inoculated with the pathogen and then treated with the compounds after a specific incubation period.
3. Inoculation:
-
A suspension of fungal spores (e.g., zoospores of P. infestans) at a known concentration is sprayed onto the plant tissues.
4. Incubation:
-
The treated and inoculated plant tissues are incubated under conditions of high humidity and optimal temperature to facilitate infection and disease development.
5. Disease Assessment:
-
After a set incubation period (e.g., 5-7 days), the severity of the disease is assessed by measuring the percentage of leaf area covered by lesions or the extent of sporulation.
6. Data Analysis:
-
The efficacy of the treatment is calculated as the percentage of disease reduction compared to the untreated control.
Conclusion
The available evidence strongly indicates that the parent molecule, cymoxanil, is the primary source of fungicidal activity. While one of its major metabolites, N-acetylcyanoglycine, retains some fungitoxic properties, the other main degradation products are largely inactive.[3][4][5][6] The multifaceted mechanism of action of cymoxanil, targeting nucleic acid synthesis, mitochondrial respiration, and plasma membrane integrity, contributes to its effectiveness as a fungicide.[7][9][10] Future research could further elucidate the specific contribution of N-acetylcyanoglycine to the overall disease control observed in planta and explore the potential for synergistic or antagonistic interactions between cymoxanil and its metabolites at the site of action. A deeper understanding of these interactions is crucial for optimizing fungicide application strategies and managing the evolution of fungal resistance.
References
- 1. pomais.com [pomais.com]
- 2. Cymoxanil 80% WDG | Systemic Crop Protection Solutions - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]
- 3. Characterization of metabolites of fungicidal cymoxanil in a sensitive strain of Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cymoxanil Fungicide: A Comprehensive Guide to Effective Crop Disease Management - Chico Crop Science Co., Ltd. [chicocrop.com]
- 9. The fungicide cymoxanil impairs respiration in Saccharomyces cerevisiae via cytochrome c oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Comparative Metabolism of Cymoxanil in Pathogenic Fungi: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of cymoxanil metabolism across different fungal species. Cymoxanil is a fungicide known to be effective against a range of plant pathogens, particularly Oomycetes. Understanding its metabolic fate within various fungi is crucial for optimizing its efficacy and managing the development of resistance.
This publication synthesizes experimental data to offer an objective comparison of how different fungal species process cymoxanil. The guide details the metabolic pathways, identifies key metabolites, and presents available quantitative data on their biological activity. Furthermore, it provides the experimental protocols used in seminal studies to facilitate the replication and extension of this research.
Executive Summary
Current research on cymoxanil metabolism is most detailed for the fungus Botrytis cinerea. Studies on a sensitive strain of this species have revealed that cymoxanil acts as a pro-fungicide, meaning it is converted into a more potent antifungal compound by the fungus itself. In contrast, comprehensive metabolic studies in other key target pathogens, such as Phytophthora infestans and Plasmopara viticola, are less detailed in publicly available literature. This guide primarily focuses on the well-documented metabolism in Botrytis cinerea and presents available comparative data for other species.
Comparative Metabolism of Cymoxanil
The metabolism of cymoxanil has been extensively studied in a sensitive strain of Botrytis cinerea.[1][2][3][4] These studies have identified three primary enzymatic pathways for its degradation.[1][2][3][4]
-
Cyclization and Hydrolysis: This pathway leads to the formation of ethyl parabanic acid.[1][3][4]
-
Reduction: This pathway results in the production of demethoxylated cymoxanil.[1][3][4]
-
Hydrolysis, Reduction, and Acetylation: This multi-step pathway produces N-acetylcyanoglycine.[1][3][4]
Crucially, of these metabolites, only N-acetylcyanoglycine has been shown to exhibit significant fungitoxic activity against the sensitive strain of B. cinerea.[1][3][4] This finding supports the hypothesis that cymoxanil is a pro-fungicide that is activated by the metabolic processes of the target fungus.[5]
While detailed metabolic pathways for Phytophthora infestans and Plasmopara viticola are not as thoroughly described in the available literature, these Oomycetes are primary targets for cymoxanil application.[5][6] Research on these species has predominantly focused on sensitivity and resistance patterns, providing EC50 values which indicate the concentration of cymoxanil required to inhibit fungal growth by 50%.
Data Presentation
The following tables summarize the key metabolites of cymoxanil identified in Botrytis cinerea and their fungitoxic activity, along with comparative sensitivity data for other fungal species.
Table 1: Cymoxanil Metabolites in Botrytis cinerea and their Fungitoxicity
| Metabolite | Metabolic Pathway | Fungitoxic Activity (EC50 against sensitive B. cinerea) |
| Cymoxanil (Parent Compound) | - | 0.25 mg/L[4] |
| N-acetylcyanoglycine | Hydrolysis, Reduction, Acetylation | < 0.025 mg/L[4] |
| Ethyl parabanic acid | Cyclization, Hydrolysis | Not significantly active[1] |
| Demethoxylated cymoxanil | Reduction | Not significantly active[1] |
Table 2: Comparative Sensitivity to Cymoxanil in Different Fungal Species
| Fungal Species | Common Disease | EC50 Value of Cymoxanil |
| Botrytis cinerea (sensitive strain) | Gray Mold | 0.25 mg/L[4] |
| Plasmopara viticola | Grape Downy Mildew | Often < 10 mg/L (variable by population)[6][7] |
| Phytophthora infestans | Potato Late Blight | Data on specific EC50 values for metabolic comparison is limited in the provided search results. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on cymoxanil metabolism.
Protocol 1: In Vitro Fungitoxicity Assay for Cymoxanil and its Metabolites
This protocol is adapted from the methodology used to assess the fungitoxicity of cymoxanil and its metabolites against Botrytis cinerea.[1]
1. Fungal Culture:
- A sensitive strain of Botrytis cinerea is grown on a suitable agar medium (e.g., Potato Dextrose Agar) at 22°C.
2. Spore Suspension Preparation:
- Spores are harvested from 10-day-old cultures by flooding the plate with sterile distilled water and gently scraping the surface.
- The resulting suspension is filtered through sterile glass wool to remove mycelial fragments.
- The spore concentration is adjusted to 10^5 spores/mL using a hemocytometer.
3. Assay Preparation:
- A nutrient medium (e.g., a buffered glucose solution) is prepared.
- The test compounds (cymoxanil and its metabolites) are dissolved in a suitable solvent (e.g., acetone) and added to the nutrient medium to achieve a range of final concentrations. A solvent-only control is also prepared.
4. Incubation:
- The spore suspension is added to the nutrient medium containing the test compounds.
- The mixture is incubated at 22°C for a defined period (e.g., 16 hours).
5. Assessment of Germination and Germ Tube Elongation:
- After incubation, a sample is taken and the percentage of germinated spores and the length of the germ tubes are measured under a microscope.
- A spore is considered germinated if the germ tube length is at least equal to the spore diameter.
6. Data Analysis:
- The EC50 value (the concentration that inhibits germ tube elongation by 50% compared to the control) is calculated for each compound.
Protocol 2: Analysis of Cymoxanil Metabolism in Fungal Culture
This protocol describes the general steps for studying the metabolism of radiolabeled cymoxanil in a fungal culture, based on the approach used for B. cinerea.[2][4]
1. Fungal Culture and Treatment:
- The fungal strain of interest is grown in a liquid culture medium.
- Radiolabeled [2-14C]cymoxanil is added to the culture at a known concentration.
2. Sampling:
- Aliquots of the culture medium and mycelium are collected at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 6h).[2]
3. Extraction of Metabolites:
- The mycelium is separated from the culture medium by filtration.
- Metabolites are extracted from both the culture medium and the mycelial pellets using appropriate organic solvents (e.g., acetone/ethanol mixture).[2]
4. Chromatographic Analysis:
- The extracts are analyzed by thin-layer chromatography (TLC) to separate the parent cymoxanil from its metabolites.[2][4]
- The distribution of radioactivity on the TLC plates is visualized using autoradiography or a linear detector.[2][8]
5. Identification of Metabolites:
- The separated metabolites are isolated and their chemical structures are identified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]
Visualizations
The following diagrams illustrate the metabolic pathways of cymoxanil and the experimental workflow for its analysis.
Caption: Metabolic pathways of cymoxanil in Botrytis cinerea.
Caption: Experimental workflow for studying cymoxanil metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of metabolites of fungicidal cymoxanil in a sensitive strain of Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Sensitivity to cymoxanil in Italian populations of Plasmopara viticola oospores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Solid-Phase Extraction Cartridges for Cymoxanil Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of the fungicide cymoxanil is crucial for ensuring food safety and environmental monitoring. Solid-Phase Extraction (SPE) is a cornerstone of sample preparation for cymoxanil analysis, offering effective cleanup and concentration from complex matrices. This guide provides an objective comparison of the performance of different SPE cartridges for cymoxanil extraction, supported by experimental data from various studies.
The selection of an appropriate SPE cartridge is contingent on the specific sample matrix, the analytical method employed, and the desired outcomes in terms of recovery, cleanliness of the extract, and reproducibility. This comparison focuses on three commonly utilized sorbent types: C18 silica-based, polymeric, and silica gel.
Performance Comparison of SPE Cartridges
The following table summarizes the performance of different SPE cartridges for cymoxanil extraction as reported in various scientific sources. It is important to note that a direct head-to-head comparison across all cartridge types under identical conditions is not available in the literature. Therefore, the data presented here is a collation from different studies and should be interpreted within the context of the specified experimental conditions.
| Sorbent Type | Cartridge Example | Matrix | Reported Recovery (%) | Key Advantages | Potential Limitations |
| Reversed-Phase C18 | Strata C18-E | Soil | > 85%[1] | Good retention for non-polar to moderately polar compounds; widely available and cost-effective. | Potential for incomplete retention of more polar analytes; performance can be affected by matrix complexity. |
| C18 SPE | Soil | 76 - 110% | Effective for cleanup of soil extracts. | Recovery can be variable depending on soil type and organic matter content. | |
| Polymeric Reversed-Phase | Strata-X | Drinking Water | > 85%[1] | High and consistent recoveries for a broad range of analytes; stable across a wide pH range. | Generally higher cost compared to silica-based sorbents. |
| Normal-Phase | Silica Gel | Agricultural Commodities | 79.6 - 107.6%[2] | Excellent for cleanup of non-polar extracts by removing polar interferences. | Requires non-aqueous extracts; may have lower retention for cymoxanil itself if the mobile phase is not optimized. |
Experimental Workflows
The general workflow for solid-phase extraction involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte of interest. The specific solvents and volumes will vary depending on the sorbent type and the sample matrix.
An alternative and increasingly popular method for pesticide residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which often incorporates a dispersive SPE (d-SPE) step for cleanup.
Detailed Experimental Protocols
Below are representative experimental protocols for cymoxanil extraction using different SPE cartridges, adapted from published analytical methods.
Protocol 1: C18 SPE for Cymoxanil in Soil
This protocol is adapted from the analytical method for the determination of cymoxanil residues in soil.
-
1. Sample Extraction:
-
Weigh 20 g of soil into a centrifuge tube.
-
Add 50 mL of acetone and 10 mL of 100 mM ammonium acetate buffer.
-
Shake vigorously and sonicate.
-
Centrifuge and collect the supernatant. Repeat the extraction.
-
Combine the supernatants and evaporate the acetone.
-
-
2. C18 SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 1g/6mL) with 10 mL of methanol followed by 10 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the aqueous extract onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 10 mL of water.
-
Elution: Elute cymoxanil with an appropriate volume of a suitable solvent mixture (e.g., acetonitrile/water).
-
-
3. Analysis:
-
The eluate is then concentrated and analyzed by HPLC-UV or LC-MS/MS.
-
Protocol 2: Polymeric SPE for Cymoxanil in Drinking Water
This protocol is based on a method for the determination of cymoxanil in drinking water.[1]
-
1. Sample Preparation:
-
Acidify 1 L of the water sample.
-
-
2. Polymeric SPE (Strata-X) Cleanup:
-
Conditioning: Condition the Strata-X cartridge with methanol followed by acidified water.
-
Sample Loading: Pass the acidified water sample through the cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with water to remove polar impurities.
-
Elution: Elute cymoxanil with a suitable organic solvent like acetonitrile or methanol.
-
-
3. Analysis:
-
The eluate is evaporated to dryness, reconstituted in a suitable solvent, and analyzed by HPLC-UV.
-
Protocol 3: Silica Gel Cleanup for Cymoxanil in Agricultural Commodities
This protocol is adapted from a method for the determination of cymoxanil in various crops.[2]
-
1. Sample Extraction:
-
Extract the homogenized sample with acetonitrile.
-
Perform a liquid-liquid partitioning step with dichloromethane and a saturated sodium chloride solution.
-
Concentrate the organic extract.
-
-
2. Silica Gel Column Chromatography:
-
Column Preparation: Pack a glass column with silica gel slurry in dichloromethane.
-
Sample Loading: Load the concentrated extract onto the top of the silica gel column.
-
Elution: Elute cymoxanil using a mixture of dichloromethane and acetone (e.g., 60:40 v/v).
-
-
3. Analysis:
-
The collected fraction containing cymoxanil is concentrated and analyzed by HPLC-UV or LC-MS.
-
Conclusion
The choice of SPE cartridge for cymoxanil extraction is highly dependent on the sample matrix and the specific requirements of the analytical method.
-
C18 cartridges are a robust and cost-effective choice for moderately polar compounds like cymoxanil, particularly in soil matrices.
-
Polymeric SPE cartridges , such as Oasis HLB or Strata-X, offer excellent and consistent recoveries for a broader range of analytes and are particularly well-suited for aqueous samples like drinking water.
-
Silica gel is an effective option for the cleanup of extracts, especially when removing polar interferences from a non-polar sample extract.
For high-throughput laboratories, the QuEChERS method with a d-SPE cleanup step offers a faster and more economical alternative to traditional cartridge SPE, though the cleanup efficiency may vary depending on the sorbents used and the complexity of the matrix.
It is recommended that researchers validate the chosen SPE method for their specific matrix and analytical system to ensure optimal performance and reliable results.
References
Head-to-head comparison of GC-MS and LC-MS/MS for cymoxanil sensitivity
For researchers, scientists, and professionals in drug development and food safety, the accurate detection and quantification of the fungicide cymoxanil is paramount. The choice of analytical instrumentation is a critical decision that directly impacts the sensitivity, selectivity, and reliability of results. This guide provides an objective, data-driven comparison of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of cymoxanil.
Executive Summary
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method for the analysis of cymoxanil, demonstrating superior sensitivity and applicability. Cymoxanil's chemical properties, including its polarity and potential for thermal degradation, make it inherently better suited for LC-MS/MS. While Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized, it may require more extensive sample preparation and optimization to overcome the compound's inherent limitations for this technique.
Quantitative Data Summary
The following tables summarize the reported limits of detection (LOD) and quantification (LOQ) for cymoxanil using both LC-MS/MS and GC-MS across various matrices. It is important to note that these values are sourced from different studies and direct comparison should be made with caution due to varying experimental conditions and matrix effects.
Table 1: LC-MS/MS Sensitivity for Cymoxanil
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Vegetables (general) | - | 0.01 mg/kg[1] |
| Tomato & Cherry Tomato | - | 0.05 mg/kg[2] |
| Soil | 0.02 µg/g (0.02 mg/kg) | 0.05 µg/g (0.05 mg/kg)[3] |
| Drinking Water | 0.4-0.75 ng/ml (ppb) | 1.2-2.25 ng/ml (ppb)[1] |
| Potato Flour | 7.4 – 24.8 µg/kg (0.0074 - 0.0248 mg/kg) | -[1] |
Table 2: GC-MS Sensitivity for Cymoxanil
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Dried Hops | 0.022 ppm (mg/kg) | 0.050 ppm (mg/kg) |
Key Comparison Points
| Feature | GC-MS | LC-MS/MS |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their polarity and interactions with the stationary phase. |
| Suitability for Cymoxanil | Less suitable due to cymoxanil's polarity and potential for thermal degradation at high temperatures in the GC inlet.[4][5] | Highly suitable as it analyzes compounds in solution at or near ambient temperatures, preserving the integrity of thermally labile molecules like cymoxanil.[6][7] |
| Sensitivity | Generally offers good sensitivity for amenable compounds. For cymoxanil, reported LOQs are in the low ppm range. | Typically provides higher sensitivity for polar and non-volatile compounds. For cymoxanil, reported LOQs are consistently in the low ppb to sub-ppm range across various matrices.[8] |
| Sample Preparation | May require derivatization to increase volatility and thermal stability, adding complexity and potential for analytical variability. | Often compatible with simpler extraction methods like QuEChERS, with direct injection of the extract. |
| Selectivity | Tandem MS (GC-MS/MS) significantly improves selectivity compared to single quadrupole GC-MS.[9][10] | Tandem MS (MS/MS) provides excellent selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference. |
| Matrix Effects | Can be significant, often requiring the use of matrix-matched standards for accurate quantification. | Also susceptible to matrix effects (ion suppression or enhancement), which can be mitigated by dilution, the use of internal standards, or advanced calibration techniques. |
Experimental Protocols
Representative LC-MS/MS Protocol for Cymoxanil in Vegetables
This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with LC-MS/MS analysis.[2]
-
Sample Preparation (QuEChERS):
-
Homogenize 10 g of the vegetable sample.
-
Add 10 mL of acetonitrile and 5 mL of water.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the upper acetonitrile layer.
-
Add dispersive solid-phase extraction (d-SPE) cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile or methanol.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for cymoxanil.
-
Representative GC-MS Protocol for Cymoxanil in Dried Hops
This protocol involves liquid-liquid extraction, gel permeation chromatography (GPC), and solid-phase extraction (SPE) cleanup.
-
Sample Preparation:
-
Extract homogenized dried hops with an appropriate solvent.
-
Perform liquid-liquid partitioning to separate the analyte from interferences.
-
Utilize automated GPC for further cleanup to remove high molecular weight matrix components.
-
Employ SPE for final cleanup and concentration of the analyte.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph with a suitable capillary column (e.g., a non-polar or mid-polar column).
-
Injector: Split/splitless or other appropriate injection mode.
-
Carrier Gas: Helium or Hydrogen.
-
Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for single quadrupole or MRM for tandem quadrupole.
-
Visualizing the Workflow and Decision Process
To aid in understanding the analytical process and the decision-making for selecting the appropriate technique, the following diagrams are provided.
Conclusion
Based on the available experimental data and the physicochemical properties of cymoxanil, LC-MS/MS stands out as the more sensitive, robust, and suitable technique for its routine analysis in various matrices . Its ability to analyze polar and thermally labile compounds without derivatization, coupled with high sensitivity and selectivity, makes it the gold standard for cymoxanil residue testing.
While GC-MS can be employed for cymoxanil analysis, it presents more challenges. The potential for thermal degradation in the GC inlet can lead to lower recoveries and variability in results. Although a validated GC-MS method for cymoxanil in a specific matrix like dried hops exists, it is not as universally applicable as LC-MS/MS. For laboratories with the capability, LC-MS/MS is the recommended platform for achieving the lowest detection limits and most reliable quantification of cymoxanil.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved analysis of propamocarb and cymoxanil for the investigation of residue behavior in two vegetables with different cultivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. Compare GC-MS vs LC-MS for Pesticide Analysis [eureka.patsnap.com]
- 5. repository.si.edu [repository.si.edu]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. hpst.cz [hpst.cz]
- 9. shimadzu.com [shimadzu.com]
- 10. hpst.cz [hpst.cz]
A Researcher's Guide to Statistical Methods for Comparing Cymoxanil Quantification Results
For researchers, scientists, and drug development professionals, the accurate quantification of the fungicide cymoxanil is critical for ensuring product quality, safety, and regulatory compliance. When evaluating different analytical methods for this purpose, a robust statistical comparison is essential to determine the most suitable technique for a given application. This guide provides an objective comparison of common statistical methods, supported by experimental data from various studies, to aid in the selection and validation of cymoxanil quantification assays.
Comparing Analytical Methods: A Statistical Toolkit
The selection of an appropriate analytical method for cymoxanil quantification depends on various factors, including the sample matrix, required sensitivity, and the intended purpose of the analysis. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two commonly employed techniques. The statistical comparison of these, or any analytical methods, relies on key performance indicators.
A variety of statistical tools are available to compare the results obtained from different analytical methods. The choice of a specific statistical test depends on the experimental design and the parameters being compared. For instance, the Student's t-test and F-test are fundamental for determining if the differences between the means or variances of two methods are statistically significant. For a more comprehensive evaluation involving multiple methods or conditions, Analysis of Variance (ANOVA) is a powerful tool.
When assessing the agreement between two quantitative methods, the Bland-Altman plot is a widely used graphical method that visualizes the difference between measurements against their average. This allows for the identification of systematic bias and outliers. Furthermore, regression analysis is crucial for evaluating the linear relationship between the results of two different methods.
For inter-laboratory comparisons, statistical measures such as the Z-score and Youden's J index are valuable. The Z-score indicates how far a laboratory's result is from the consensus mean, while the Youden's J index provides a single metric that combines sensitivity and specificity to assess the overall performance of a diagnostic or analytical test.
Performance Data of Common Cymoxanil Quantification Methods
The following tables summarize key performance parameters for cymoxanil quantification using different analytical methods, as reported in various studies. This data can be used as a reference when selecting a method and designing comparison studies.
| Method | Matrix | Recovery (%) | RSD (%) | LOQ (mg/kg) |
| HPLC-UV | Potato Flour | 81.4 - 112.9 | < 10 | 0.0248 |
| Agricultural Commodities | 79.6 - 107.6 | < 10 | 0.02 | |
| Soil | 76 - 110 | 10 | 0.05 | |
| LC-MS/MS | Cucumber | 96 - 101 | 3.0 - 4.0 | 0.01 |
Table 1: Comparison of Recovery, Precision (RSD), and Limit of Quantification (LOQ) for HPLC-UV and LC-MS/MS methods for Cymoxanil Quantification in Various Matrices.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.990 | > 0.989 |
| Limit of Detection (LOD) | 0.33 - 4 ng | 0.003 - 2 ng |
| Limit of Quantification (LOQ) | 0.5 - 10 ng | 0.007 - 6.67 ng |
| Intra-day Precision (RSD) | < 4.0% | < 5.8% |
| Inter-day Precision (RSD) | 2.6 - 6.2% | 3.0 - 10.0% |
Table 2: General Performance Characteristics of HPLC-UV versus LC-MS/MS for Phenolic Compound Quantification, Applicable as a Reference for Cymoxanil Method Comparison.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. Below are summaries of typical experimental protocols for cymoxanil quantification.
Sample Preparation for HPLC-UV Analysis in Agricultural Commodities
Samples are extracted with acetonitrile. The extract is then concentrated and partitioned using dichloromethane and a saturated sodium chloride solution. For cleanup, silica gel column chromatography is employed with a dichloromethane/acetone mobile phase. The cleaned extract is then subjected to HPLC-UV analysis.[2]
HPLC-UV Analysis in Potato Flour
Cymoxanil is eluted using a mobile phase of ammonium formate buffer (50.0 mM, pH 4.0) and acetonitrile (55:45 v/v). A C18 column is typically used for separation, with UV detection at the appropriate wavelength for cymoxanil.[3]
QuEChERS Method for LC-MS/MS Analysis in Cucumber
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined extraction and cleanup procedure. For cucumber samples, this involves extraction with a suitable solvent, followed by a dispersive solid-phase extraction (dSPE) cleanup step before analysis by LC-MS/MS.[4]
Visualizing the Path to Method Comparison
The selection and comparison of statistical methods for cymoxanil quantification can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the decision-making process.
References
Assessing the Impact of Matrix Variability on Cymoxanil-d3 Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the impact of matrix variability on the analytical performance of Cymoxanil-d3, a deuterated internal standard for the fungicide Cymoxanil. In the quantitative analysis of pesticide residues in complex sample matrices such as fruits, vegetables, and soil, matrix effects can significantly influence the accuracy and precision of results obtained by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy to mitigate these effects. This document presents a compilation of experimental data on Cymoxanil recovery in various matrices where this compound was employed as an internal standard, detailed experimental protocols, and visual representations of key processes to aid in the objective evaluation of its performance.
Data Presentation: Cymoxanil Recovery and Matrix Effects with this compound Internal Standard
The following table summarizes the recovery of Cymoxanil and the observed matrix effects in various food matrices from studies that utilized a deuterated internal standard, indicative of this compound's ability to compensate for matrix-induced signal variations. Matrix effects are typically categorized as soft (±20%), medium (±20% to ±50%), or strong (> ±50%).
| Food Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) | Reference |
| Cucumber | 0.010, 0.50, and 5.0 | 96 - 101 | 3.0 - 4.0 | 20 | [1] |
| Grape | 0.001 to 0.50 | 79.8 - 109.5 | 2.5 - 9.4 | Not explicitly quantified | [2] |
| Potato Flour | Not specified | 81.4 - 112.9 | < 10 | Not explicitly quantified | [3] |
| Various Agricultural Commodities | 0.02, 0.2, and 1.0 | 79.6 - 107.6 | < 10 | Not explicitly quantified | [4] |
Note: While these studies confirm the use of an internal standard and provide recovery data for the target analyte (Cymoxanil), they do not always explicitly report the recovery of the deuterated internal standard itself. However, the acceptable recovery and precision for Cymoxanil across different matrices suggest that this compound effectively compensates for signal suppression or enhancement.
Experimental Protocols
The following sections detail the methodologies commonly employed for the analysis of Cymoxanil in various matrices, utilizing this compound as an internal standard.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices. A generalized protocol is outlined below.
1. Sample Homogenization:
-
Weigh a representative portion (e.g., 10-15 g) of the homogenized sample into a 50 mL centrifuge tube.
2. Internal Standard Spiking:
-
Add a known amount of this compound internal standard solution to the sample.
3. Extraction:
-
Add 10-15 mL of acetonitrile (with or without 1% acetic acid) to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot (e.g., 1-6 mL) of the supernatant (acetonitrile layer).
-
Transfer the aliquot to a d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 25-50 mg Primary Secondary Amine (PSA), and for matrices with high fat content, 25-50 mg C18). For highly pigmented samples, graphitized carbon black (GCB) may be included, though it can lead to the loss of planar pesticides.
-
Vortex for 30 seconds to 1 minute and centrifuge at a high speed for 5 minutes.
5. Final Extract Preparation:
-
Transfer the cleaned extract into a vial for LC-MS/MS analysis. The extract may be diluted or subjected to solvent exchange if necessary.
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The cleaned extracts are analyzed using a liquid chromatograph coupled to a tandem mass spectrometer. Typical parameters are provided in the table below.
| Parameter | Typical Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 40 °C |
| Tandem Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for Cymoxanil | e.g., 199.1 |
| Product Ions (m/z) for Cymoxanil | e.g., 128.1, 111.1 |
| Precursor Ion (m/z) for this compound | e.g., 202.1 |
| Product Ions (m/z) for this compound | e.g., 131.1, 114.1 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of Cymoxanil using this compound as an internal standard.
Caption: General experimental workflow for Cymoxanil analysis.
Metabolic Pathways of Cymoxanil
Cymoxanil undergoes metabolic transformation in different biological systems. The diagram below illustrates the known metabolic pathways in fungi and rats.
Caption: Metabolic pathways of Cymoxanil in fungi and rats.[5]
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cymoxanil-d3
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of Cymoxanil-d3, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.
Core Principles of this compound Disposal
Cymoxanil is recognized as being very toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal to prevent environmental contamination[1][2][3]. Improper disposal can lead to hazardous exposure and environmental damage. Therefore, all personnel handling this compound must be familiar with the following procedures.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
| Item | Specification |
|---|---|
| Gloves | Chemical-resistant gloves |
| Clothing | Long-sleeved shirt and long pants |
| Eye Protection | Safety glasses or goggles |
| Footwear | Closed-toe shoes plus socks |
Discard any clothing or absorbent materials that have been heavily contaminated with the product's concentrate; do not reuse them.
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Solid Waste: Collect waste this compound, including any contaminated materials from spill clean-ups, in a suitable, clearly labeled container designated for hazardous waste[1]. Use dry clean-up procedures and avoid generating dust[1].
-
Liquid Waste: Do not allow any wash water from cleaning equipment to enter drains[1]. Collect all wash water for treatment and disposal as hazardous waste[1].
-
Empty Containers: Completely empty the product container before disposal.
2. Waste Storage:
-
Store the sealed and labeled hazardous waste container in a designated, locked-up area[2].
-
Do not contaminate water, other pesticides, fertilizer, food, or feed during storage.
3. Disposal Route:
-
Professional Disposal: The primary and recommended method of disposal is through a licensed chemical destruction plant or an approved waste disposal facility[2][5]. Contact your institution's Environmental Health and Safety (EHS) department or a certified waste management contractor to arrange for pickup and disposal[6].
-
Prohibited Actions:
4. Container Disposal:
-
Once completely empty, non-refillable containers should be disposed of in a sanitary landfill or by incineration, as permitted by state and local authorities. If burning is allowed, stay out of the smoke.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, follow these immediate steps:
-
Spills:
-
Skin Contact:
-
Eye Contact:
-
Flush eyes with copious amounts of fresh water.
-
-
Ingestion:
-
Call a poison control center or doctor immediately for treatment advice. Do not induce vomiting unless instructed to do so.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Cymoxanil-d3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety and logistical information for the proper handling and disposal of Cymoxanil-d3. Adherence to these procedural guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile, butyl, neoprene, or polychloroprene gloves are suitable.[1] Always wear unlined, elbow-length gloves.[2] Inspect gloves for degradation before use and wash hands thoroughly after removal.[1] |
| Body | Protective clothing | Wear a long-sleeved shirt and long pants at a minimum.[3] For activities with a higher risk of exposure, such as handling concentrates, coveralls or a chemical-resistant apron that extends from the neck to the knees should be worn over clothing.[4] |
| Eyes | Safety glasses, goggles, or face shield | Use shielded safety glasses for low-exposure situations.[2] For pouring, mixing, or when there is a risk of splashing, wear snug-fitting, non-fogging goggles or a full-face shield.[2] |
| Respiratory | Respirator (if necessary) | If working in a poorly ventilated area or if dust is generated, a NIOSH/MSHA-approved respirator is required.[2] |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of accidental exposure to this compound.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing, including footwear.[1][5] Flush the affected skin and hair with running water and soap, if available.[1][5] Seek medical attention if irritation develops or persists.[5] |
| Eye Contact | Immediately flush the eyes with fresh, running water for at least 15 minutes.[6] Ensure complete irrigation by keeping the eyelids apart and moving them to rinse the entire eye surface.[1][5] Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air.[7][8] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[8] Seek medical attention if symptoms persist.[7] |
| Ingestion | Do NOT induce vomiting unless instructed to do so by a poison control center or medical professional. Rinse the mouth with water.[7][8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[5] |
Handling and Storage Protocols
Proper handling and storage are essential to prevent accidents and maintain the integrity of this compound.
Handling:
-
Read the product label and Safety Data Sheet (SDS) before use.[6]
-
Avoid all personal contact, including the inhalation of dust or vapors.[1]
-
Handle the substance in a well-ventilated area.[8]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[8]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
Wash hands and face thoroughly with soap and water after handling and before eating, drinking, or smoking.[6]
Storage:
-
Store in a locked cabinet or area inaccessible to children and pets.[5][9]
-
Protect from direct sunlight and sources of ignition.[9]
Spill and Disposal Procedures
In the event of a spill, immediate and appropriate action must be taken to contain and clean the area. Proper disposal of this compound and its containers is also critical to prevent environmental contamination.
Spill Response:
-
Minor Spills: Remove all ignition sources.[1] Clean up spills immediately, avoiding contact with skin and eyes.[1] Use dry clean-up procedures and avoid generating dust.[1] Place the spilled material in a suitable, labeled container for waste disposal.[1]
-
Major Spills: Evacuate personnel from the area. Alert emergency responders and inform them of the location and nature of the hazard.[1] Wear appropriate PPE, including respiratory protection, during cleanup. Contain the spillage to prevent it from entering drains or waterways.[1]
Disposal Plan:
-
This compound and its container must be disposed of as hazardous waste.[1]
-
All waste disposal must comply with local, state, and federal regulations.[1]
-
Do not allow wash water from cleaning equipment to enter drains; collect it for treatment before disposal.[1]
-
Puncture empty containers to prevent re-use before disposing of them at an authorized landfill.[1]
-
Consult your institution's environmental health and safety office or a licensed professional waste disposal service for specific guidance.
Caption: Workflow for responding to a chemical spill.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 3. MSU Extension | Montana State University [apps.msuextension.org]
- 4. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 5. indofil.com [indofil.com]
- 6. tapazol.co.il [tapazol.co.il]
- 7. agrica.co.il [agrica.co.il]
- 8. chemicalbook.com [chemicalbook.com]
- 9. files.hawaii.gov [files.hawaii.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
